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2-Pyridinamine, 3-ethynyl-6-methyl- Documentation Hub

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  • Product: 2-Pyridinamine, 3-ethynyl-6-methyl-
  • CAS: 936344-73-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9) serves as a highly versatile, bifunctional building block primarily utilized for the modular synthesis of 6-methyl-7-azaindole derivatives. By presenting both a terminal alkyne and an adjacent exocyclic amine on an electron-rich pyridine core, this molecule enables rapid complexity generation through transition-metal-catalyzed cross-coupling and subsequent cyclization methodologies.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical intermediate, tailored for researchers and drug development professionals.

Structural & Physicochemical Profiling

The reactivity of 3-ethynyl-6-methylpyridin-2-amine is dictated by its unique electronic distribution. The electron-donating methyl group at the C6 position and the primary amine at the C2 position synergistically enrich the pyridine ring. This enrichment stabilizes the molecule but also necessitates careful handling to prevent unwanted oxidation of the terminal alkyne.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Pyridinamine, 3-ethynyl-6-methyl-
CAS Registry Number 936344-73-9
Molecular Formula C8H8N2
Molecular Weight 132.165 g/mol
SMILES Cc1ccc(C#C)c(N)n1
Appearance Light yellow to brown solid (typical)
Boiling Point ~250–280 °C (Predicted)
Storage Conditions 2-8°C, dark, inert atmosphere

Data synthesized from foundational chemical repositories and structural predictions [3].

Mechanistic Role in Drug Discovery

The primary strategic value of CAS 936344-73-9 lies in its role as a direct precursor to 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole). The 7-azaindole core is a bioisostere of indole, exhibiting improved water solubility and the ability to form critical dual hydrogen bonds (donor-acceptor) with the hinge region of various kinases (e.g., BRAF, JAK, and FLT3).

The terminal ethynyl group allows for two distinct pathways:

  • Direct Cyclization: Intramolecular cyclization with the adjacent C2-amine to form the 7-azaindole core [2].

  • Click Chemistry (CuAAC): Reaction with organic azides to form 1,4-disubstituted 1,2,3-triazoles, extending the pharmacophore into adjacent binding pockets.

SyntheticRoute A 6-Methylpyridin-2-amine B 3-Bromo-6-methylpyridin-2-amine A->B NBS, DMF Regioselective C 3-(TMS-ethynyl)-6-methylpyridin-2-amine B->C TMSA, Pd(PPh3)4 CuI, Et3N D 3-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-73-9) C->D K2CO3, MeOH Deprotection E 6-Methyl-7-azaindole (Kinase Scaffold) D->E KOtBu, NMP Cyclization

Figure 1: Synthetic pathway from 6-methylpyridin-2-amine to 6-methyl-7-azaindole via CAS 936344-73-9.

Synthetic Methodologies & Causality

The synthesis of 3-ethynyl-6-methylpyridin-2-amine is typically achieved via a Sonogashira cross-coupling reaction[1]. The starting material, 3-bromo-6-methylpyridin-2-amine, is coupled with trimethylsilylacetylene (TMSA), followed by a mild desilylation step.

Mechanistic Causality in the Workflow
  • Catalyst Selection: Pd(PPh3)4 is chosen because the electron-rich nature of the aminopyridine requires a robust, zero-valent palladium species to efficiently undergo oxidative addition into the C-Br bond.

  • Co-Catalysis: CuI forms a highly nucleophilic copper acetylide intermediate in situ, which accelerates the transmetallation step to the palladium center.

  • Deprotection Strategy: Potassium carbonate (K2CO3) in methanol is utilized for TMS removal. This mild condition selectively cleaves the Si-C bond without risking premature cyclization of the resulting terminal alkyne, which can occur under harsher basic or acidic conditions.

Workflow Step1 Solvent Degassing (Et3N/THF) Reason1 Prevents Pd(0) oxidation & Glaser homocoupling Step1->Reason1 Step2 Catalyst Addition (Pd/Cu) Step1->Step2 Reason2 Pd inserts into C-Br; Cu forms active acetylide Step2->Reason2 Step3 TMSA Addition (Dropwise, 0°C) Step2->Step3 Reason3 Controls exotherm & minimizes side reactions Step3->Reason3 Step4 Deprotection (K2CO3/MeOH) Step3->Step4 Reason4 Mild cleavage of Si-C bond without ring degradation Step4->Reason4

Figure 2: Sonogashira workflow highlighting the mechanistic causality of each experimental step.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and high yields.

Protocol A: Synthesis of 3-Ethynyl-6-methylpyridin-2-amine (CAS 936344-73-9)

Step 1: Sonogashira Coupling

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-6-methylpyridin-2-amine (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Rigorous exclusion of oxygen prevents the oxidation of Pd(0) to inactive Pd(II) and suppresses the Glaser homocoupling of the alkyne.

  • Solvent Addition: Add anhydrous THF and Et3N (1:1 v/v). Sparge the resulting solution with Argon for 15 minutes.

  • Alkyne Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise. Causality: Dropwise addition manages the exothermic transmetallation and minimizes localized concentration spikes that lead to side reactions.

  • Reaction & Validation: Warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: The solution will transition from a pale yellow to a dark brown/black suspension. A heavy white precipitate (Et3N·HBr) will form, confirming the progression of the cross-coupling. TLC (30% EtOAc/Hexanes) should confirm the disappearance of the starting material.

  • Workup: Filter the mixture through a Celite pad to remove copper salts. Concentrate the filtrate under reduced pressure.

Step 2: TMS Deprotection

  • Reaction: Dissolve the crude TMS-protected intermediate in methanol (0.2 M). Add K2CO3 (1.5 equiv) and stir at room temperature for 2 hours.

  • Validation: LC-MS analysis must show a mass shift of -72 Da (loss of the TMS group), yielding the m/z 133 [M+H]+ peak.

  • Isolation: Concentrate the mixture, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the title compound as a light yellow solid.

Protocol B: Cyclization to 6-Methyl-7-azaindole
  • Reaction Setup: Dissolve 3-ethynyl-6-methylpyridin-2-amine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 2.0 equiv). Heat the mixture to 80 °C for 6 hours under Argon [2]. Causality: The strong base deprotonates the C2-amine, facilitating a 5-endo-dig cyclization onto the terminal alkyne.

  • Workup & Validation: Cool to room temperature, quench with water, and extract with EtOAc.

    • Self-Validation Checkpoint: The product (6-methyl-7-azaindole) will exhibit intense blue fluorescence under 254 nm UV light on a TLC plate, a hallmark of the newly formed aromatic azaindole system.

Analytical Characterization Signatures

To verify the integrity of CAS 936344-73-9, researchers should look for the following spectral signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • A distinct sharp singlet at ~3.40 ppm (1H) corresponding to the terminal alkyne proton.

    • A broad singlet at ~4.90 ppm (2H) corresponding to the primary amine (-NH2), which will disappear upon D2O shake.

    • A singlet at ~2.40 ppm (3H) for the C6-methyl group.

    • Two doublets in the aromatic region (~6.50 and ~7.40 ppm) representing the adjacent C4 and C5 protons on the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • A sharp, strong band at ~3300 cm⁻¹ (terminal alkyne C-H stretch).

    • A weak but distinct band at ~2100 cm⁻¹ (C≡C triple bond stretch).

    • A double band at ~3450 and 3350 cm⁻¹ (primary amine N-H stretches).

Handling, Safety, and Storage

  • Oxidative Sensitivity: The terminal alkyne and the electron-rich aminopyridine core make this compound susceptible to gradual oxidation. It must be stored under an inert atmosphere (Argon or Nitrogen).

  • Thermal Stability: Store at 2-8°C in a dark, dry environment to prevent thermally induced polymerization or degradation [3].

  • Toxicity: As with many functionalized pyridines, it should be handled as a potential skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and lab coat) and manipulation within a fume hood are mandatory.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. URL:[Link]

Exploratory

2-Amino-3-ethynyl-6-methylpyridine chemical structure and SMILES

The following technical guide details the structural characterization, synthetic pathways, and applications of 2-Amino-3-ethynyl-6-methylpyridine . Content Type: Technical Whitepaper & Synthesis Guide Subject: Heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthetic pathways, and applications of 2-Amino-3-ethynyl-6-methylpyridine .

Content Type: Technical Whitepaper & Synthesis Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Intermediates

Executive Summary

2-Amino-3-ethynyl-6-methylpyridine is a functionalized pyridine derivative serving as a critical "orthogonally reactive" building block in drug discovery. Its structure combines a nucleophilic exocyclic amine with an electrophilic/clickable ethynyl group in a vicinal (ortho) arrangement.

This specific substitution pattern renders the molecule an ideal precursor for the synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) —a privileged scaffold in kinase inhibitor design (e.g., Vemurafenib analogs). Additionally, the terminal alkyne provides a handle for bio-orthogonal ligation (Click Chemistry) or Sonogashira diversification in the development of mGluR5 negative allosteric modulators.

Structural Characterization & Identity[1]

PropertySpecification
IUPAC Name 3-Ethynyl-6-methylpyridin-2-amine
Common Name 2-Amino-3-ethynyl-6-picoline
Molecular Formula

Molecular Weight 132.16 g/mol
SMILES CC1=NC(N)=C(C#C)C=C1
InChI Key (Predicted) KVNRLNQVJZQZKC-UHFFFAOYSA-N
Precursor CAS 1824-81-3 (2-Amino-6-methylpyridine)
LogP (Calc) ~1.42
Topological Polar Surface Area 42 Ų
Structural Logic

The molecule features a pyridine core substituted at three positions:[1][2][3]

  • Position 1 (N): The pyridine nitrogen, capable of H-bond acceptance.

  • Position 2 (Amino): A strong electron-donating group (EDG) that activates the ring and directs electrophilic substitution to the 3- and 5-positions.

  • Position 3 (Ethynyl): An unsaturated alkyne introduced via cross-coupling. Its proximity to the amine allows for intramolecular cyclization.

  • Position 6 (Methyl): A steric blocker that prevents metabolic oxidation at the labile 6-position and influences the conformation of the pyridine ring in protein binding pockets.

Synthetic Pathway & Experimental Protocols

The synthesis of 2-amino-3-ethynyl-6-methylpyridine is not typically a single-step process from catalog reagents. It requires a 3-step sequence starting from the commercially available 2-amino-6-methylpyridine.

Diagram 1: Synthetic Route Workflow

SynthesisRoute Start 2-Amino-6-methylpyridine (CAS 1824-81-3) Step1 Step 1: Iodination (NIS, MeCN) Start->Step1 Inter1 2-Amino-3-iodo-6-methylpyridine Step1->Inter1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Step 3: Deprotection (K2CO3, MeOH) Inter2->Step3 Final 2-Amino-3-ethynyl-6-methylpyridine Step3->Final

Caption: Step-wise synthesis from commercially available picoline precursor to the target ethynyl derivative.

Detailed Methodology
Step 1: Regioselective Iodination

The amino group at C2 directs electrophilic aromatic substitution to the C3 and C5 positions. The C3 position is kinetically favored for iodination using N-iodosuccinimide (NIS).

  • Reagents: 2-Amino-6-methylpyridine (1.0 eq), NIS (1.05 eq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 2-amino-6-methylpyridine in MeCN (0.5 M).

    • Add NIS portion-wise at 0°C to prevent di-iodination.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (aq) to remove iodine. Extract with EtOAc.[3]
      
    • Product: 2-Amino-3-iodo-6-methylpyridine.

Step 2: Sonogashira Cross-Coupling

This step installs the carbon framework. The amino group generally does not require protection if the catalyst load is managed correctly, though N-acetylation can improve yields if catalyst poisoning is observed.

  • Reagents: 3-Iodo intermediate, Trimethylsilylacetylene (TMSA, 1.2 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 eq), THF/DMF.
  • Protocol:

    • Degas the solvent (THF) thoroughly with Argon (Oxygen inhibits the Pd cycle).

    • Add the iodo-pyridine, Pd catalyst, CuI, and base.

    • Add TMSA dropwise.

    • Heat to 50–60°C for 6–12 hours under inert atmosphere.

    • Purification: Filter through Celite to remove Pd/Cu residues. Flash chromatography (Hexane/EtOAc).

Step 3: Desilylation

Removal of the TMS protecting group releases the terminal alkyne.

  • Reagents:

    
     (2.0 eq), Methanol (MeOH).
    
  • Protocol:

    • Dissolve the TMS-intermediate in MeOH.

    • Add solid

      
      . Stir at RT for 30–60 mins.
      
    • Critical Control Point: Do not heat. Heating this specific intermediate in base can trigger premature cyclization to the pyrrolopyridine (7-azaindole).

    • Isolation: Evaporate MeOH, dilute with water, extract with DCM.

Reactivity & Applications

The "Killer App": Synthesis of 7-Azaindoles

The most valuable application of 2-amino-3-ethynyl-6-methylpyridine is its conversion to 6-methyl-1H-pyrrolo[2,3-b]pyridine . This fusion creates a scaffold bioisosteric to indole and purine, widely used in ATP-competitive kinase inhibitors.

Mechanism: The reaction involves an intramolecular nucleophilic attack of the amine nitrogen onto the activated alkyne (5-endo-dig cyclization), often catalyzed by transition metals (Au, Cu) or strong bases.

Diagram 2: Cyclization Mechanism (7-Azaindole Formation)

Cyclization Substrate 2-Amino-3-ethynyl-6-methylpyridine Activation Activation (AuCl3 or KOtBu) Substrate->Activation  Heat   Transition 5-endo-dig Cyclization State Activation->Transition  N-Attack   Product 6-Methyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Transition->Product  Isomerization  

Caption: Conversion of the ethynyl-pyridine precursor into the pharmacologically active 7-azaindole scaffold.

Drug Discovery Context: mGluR5 Modulators

In the context of metabotropic glutamate receptor 5 (mGluR5) research, ethynyl-pyridines are analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine).

  • Role: The 2-amino group alters the hydrogen bonding network within the receptor's allosteric pocket compared to the 2-methyl group of MPEP.

  • Modification: The terminal alkyne allows for "Click" conjugation (CuAAC) with azides to generate triazole-linked libraries for SAR exploration.

Handling & Stability (Self-Validating Protocol)

  • Oxidation Sensitivity: The amino group is susceptible to oxidation over time. Store under Nitrogen at -20°C.

  • Cyclization Risk: As noted in Step 3, the compound is a "coiled spring." Avoid prolonged exposure to strong bases or Lewis acids unless cyclization is the intended outcome.

  • Validation: Verify structure via 1H NMR . Look for the acetylenic proton singlet (

    
     ppm) and the disappearance of the TMS peak (
    
    
    
    ppm).

References

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • 7-Azaindole Synthesis: Song, J. J., et al. (2002). A general synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) via the palladium-catalyzed heteroannulation of 2-amino-3-iodopyridines. Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • MPEP/mGluR5 Pharmacology: Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. Link

  • Precursor Availability: Sigma-Aldrich. 2-Amino-6-methylpyridine (CAS 1824-81-3). Link

Sources

Foundational

Physicochemical Profiling: pKa Values of 3-ethynyl-6-methylpyridin-2-amine

Executive Summary 3-ethynyl-6-methylpyridin-2-amine is a functionalized aminopyridine scaffold frequently utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibitors targeting the hinge region (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-ethynyl-6-methylpyridin-2-amine is a functionalized aminopyridine scaffold frequently utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibitors targeting the hinge region (e.g., FGFR, KRAS G12C).

The physicochemical behavior of this molecule is governed by the ionization of the pyridine ring nitrogen (N1) . Understanding its acid dissociation constant (


) is critical for predicting aqueous solubility, membrane permeability, and binding affinity.

This guide provides a theoretical derivation of the


 based on Structure-Activity Relationships (SAR), followed by a rigorous experimental protocol for empirical validation using UV-metric titration.

Part 1: Theoretical Framework & Predicted pKa

Structural Deconstruction & Electronic Effects

To estimate the


 of 3-ethynyl-6-methylpyridin-2-amine, we must analyze the electronic contributions of its substituents relative to the parent pyridine scaffold.
  • Parent Scaffold: Pyridine (

    
    ).
    
  • Primary Basic Center: The ring nitrogen (N1). The exocyclic amine (-NH

    
    ) is not the site of protonation in aqueous physiological conditions; its lone pair is delocalized into the ring, increasing the basicity of N1.
    
  • Substituent 1: 2-Amino Group (-NH

    
    ):  Strong electron-donating group (EDG) via resonance (+R). This significantly stabilizes the protonated pyridinium cation.
    
    • Effect: Increases

      
       by 
      
      
      
      units (Reference: 2-aminopyridine
      
      
      ).
  • Substituent 2: 6-Methyl Group (-CH

    
    ):  Weak EDG via induction (+I). Located at the 
    
    
    
    -position to N1, it provides additional stabilization to the cation.
    • Effect: Increases

      
       by 
      
      
      
      units (Reference: 2-amino-6-methylpyridine
      
      
      ).
  • Substituent 3: 3-Ethynyl Group (-C

    
    CH):  Electron-withdrawing group (EWG) via induction (-I) and negative mesomeric effects. It destabilizes the pyridinium cation.
    
    • Effect: Decreases

      
      . Based on 3-ethynylpyridine (
      
      
      
      ), the ethynyl group exerts a
      
      
      of approximately -1.5 relative to pyridine.
Calculated pKa Range

By applying the principles of additivity from Hammett Linear Free Energy Relationships (LFER), we can triangulate the value:



  • Base (2-amino-6-methylpyridine): ~7.5

  • Penalty (3-ethynyl): ~ -1.5 to -2.0

  • Estimated Net

    
    : 5.0 – 5.5 
    

Note: The ethynyl group is less electron-withdrawing than a chloro substituent (3-chloro-2-aminopyridine


). Therefore, the ethynyl derivative should be more basic than the chloro derivative, supporting the 5.0+ estimate.
Protonation Equilibrium Diagram

The following diagram illustrates the primary ionization event (N1 protonation).

Protonation_Scheme cluster_0 Equilibrium Center: pKa ≈ 5.2 ± 0.3 Neutral Neutral Species (Free Base) Dominant at pH > 6.0 Lipophilic, Permeable Protonated Protonated Species (Pyridinium Cation) Dominant at pH < 4.5 Soluble, Impermeable Protonated->Neutral  - H+ (Ka)  

Caption: Equilibrium shift between the protonated pyridinium cation and the neutral free base. The predicted pKa lies within the transition zone of physiological pH.

Part 2: Experimental Determination Protocol

Given the potential for low aqueous solubility of the neutral ethynyl species, Potentiometric Titration (the standard method) may fail due to precipitation. The UV-metric Titration (Spectrophotometric) method is the authoritative standard for this class of molecule.

Methodology: UV-metric Titration

This method relies on the change in UV absorbance spectra of the pyridine chromophore upon protonation.

Reagents & Equipment
  • Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.

  • Solvent: 0.15 M KCl (ionic strength adjustor) with DMSO co-solvent (if solubility < 10 µM).

  • Titrants: 0.5 M HCl and 0.5 M KOH (standardized).

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve 1-2 mg of 3-ethynyl-6-methylpyridin-2-amine in 1 mL of DMSO.

    • Why: Ensures complete dissolution before introduction to the aqueous buffer.

  • Sample Setup:

    • Add 10-20 µL of stock solution to 10 mL of 0.15 M KCl (degassed, CO2-free water).

    • Target sample concentration: ~20-50 µM.

    • Check: Ensure no visible precipitation (Tyndall effect).

  • Titration Loop:

    • Acidification: Lower pH to 2.0 using HCl to ensure 100% protonation (Starting species: Cation).

    • Scanning: Titrate with KOH from pH 2.0 to pH 10.0 in 0.2 pH increments.

    • Acquisition: Capture UV spectra (200–400 nm) at each pH step.

  • Data Processing (Multi-wavelength Analysis):

    • Identify the

      
       shift. The pyridinium cation usually absorbs at a different wavelength (bathochromic shift) compared to the neutral base.
      
    • Plot Absorbance vs. pH at the

      
      .
      
    • Fit the data to the Henderson-Hasselbalch equation to derive the inflection point (

      
      ).
      
Experimental Workflow Diagram

Experimental_Workflow Start Start: Solid Sample (1-2 mg) Solubilization Solubilization (DMSO Stock) Start->Solubilization Dilution Aqueous Dilution (0.15 M KCl, pH 2.0) Solubilization->Dilution Prevent ppt Titration UV-Metric Titration (pH 2.0 -> 10.0) Dilution->Titration Spectra Acquire UV Spectra (200-400 nm) Titration->Spectra At each 0.2 pH step Analysis Target Factor Analysis (Bjerrum Plot) Spectra->Analysis Identify isosbestic points Result Output: pKa Value Analysis->Result

Caption: Workflow for UV-metric pKa determination, prioritizing solubility management via DMSO stock and low-concentration analysis.

Part 3: Implications for Drug Discovery

Solubility & Permeability Profile

The


 of ~5.2 places this molecule in a sensitive window regarding physiological pH (7.4).
ParameterCondition (pH 7.4)Implication
Ionization State >99% NeutralThe molecule exists primarily as the free base in blood plasma.
Solubility LowWithout the charge of the cation, aqueous solubility will be driven solely by lipophilicity (LogP). Formulation strategies (e.g., salts like HCl or mesylate) are required.
Permeability HighThe neutral species passively diffuses through lipid bilayers efficiently.
Lysosomal Trapping LowWith a

< 6.5, the molecule is less likely to be sequestered in acidic lysosomes (pH 4.5-5.0) compared to more basic amines.
Binding Mode (Kinase Hinge)

In the context of kinase inhibition, the 2-aminopyridine motif typically functions as a bidentate H-bond pair :

  • Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone NH.

  • Exocyclic Amine (-NH2): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone Carbonyl.

Critical Note: If the local pH in the binding pocket or the


 shifts such that N1 is protonated, the H-bond acceptor capability is lost, potentially abolishing binding affinity. Ensuring the 

remains below ~6.0 is often a design goal to maintain the neutral HBA state.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The authoritative text on pKa measurement protocols).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • PubChem. (2024). Compound Summary for CID 15347 (2-Amino-3-methylpyridine). National Library of Medicine. Link

  • PubChem. (2024). Compound Summary for CID 238371 (3-Ethynylpyridine). National Library of Medicine. Link

Exploratory

Technical Safety &amp; Handling Monograph: 3-Ethynyl-6-methyl-2-pyridinamine

Chemical Identity & Molecular Architecture[1] This monograph details the safety profile of 3-Ethynyl-6-methyl-2-pyridinamine , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Molecular Architecture[1]

This monograph details the safety profile of 3-Ethynyl-6-methyl-2-pyridinamine , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive small molecules via Sonogashira coupling or "click" chemistry (azide-alkyne cycloaddition).

Note on Identification: As a specialized intermediate, this specific isomer may not have a widely indexed CAS number in public repositories. This guide utilizes Read-Across Toxicology , deriving safety data from the structural parent (2-Amino-6-methylpyridine ) and the functional moiety (Terminal Alkyne ).

ParameterDetail
IUPAC Name 6-Methyl-3-ethynylpyridin-2-amine
Molecular Formula

Molecular Weight ~132.16 g/mol
Structural Features [1][2] • 2-Aminopyridine Core: Bioactive scaffold, potential neurotoxin.• 3-Ethynyl Group: Reactive handle (electrophilic/nucleophilic), polymerization risk.• 6-Methyl Group: Lipophilic modulator.
Physical State Solid (typically off-white to yellow/brown powder).

Comprehensive Hazard Assessment (GHS Standards)

The safety profile of this compound is dominated by the 2-aminopyridine pharmacophore, which is known for high acute toxicity, particularly via dermal absorption.

Hazard Classification Matrix[4]

Based on Structural Analog Read-Across (CAS 1824-81-3)

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Dermal) Category 2 DANGER H310: Fatal in contact with skin.
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed.
Skin Irritation Category 2WarningH315: Causes skin irritation.[3]
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT - Single Exp. Category 3WarningH335: May cause respiratory irritation.
Reactivity N/AWarningRisk of exothermic polymerization or acetylide formation.
Mechanism of Toxicity
  • Dermal Absorption: Aminopyridines are lipophilic bases that penetrate the stratum corneum rapidly. Once systemic, they can block potassium channels, leading to neuronal hyperexcitability, convulsions, and respiratory arrest.

  • Alkyne Reactivity: The terminal alkyne is a "warhead." While useful for synthesis, it can form explosive metal acetylides if allowed to contact copper, silver, or mercury under improper conditions.

Visualization: Hazard Logic & Decision Tree

The following diagram illustrates the logical flow from chemical structure to required safety interventions.

HazardLogic Struct 3-Ethynyl-6-methyl-2-pyridinamine Core 2-Aminopyridine Core Struct->Core Funct Terminal Alkyne Struct->Funct Haz1 High Dermal Permeability (Neurotoxicity Risk) Core->Haz1 Lipophilicity Haz2 Metal Acetylide Formation (Explosion Risk) Funct->Haz2 Acidity of C-H Mit1 Double Gloving (Nitrile + Laminate) Haz1->Mit1 Mit2 Avoid Cu/Ag/Hg Use Inert Atmosphere Haz2->Mit2

Figure 1: Structural Hazard Assessment. The aminopyridine core drives the critical dermal toxicity risk, while the alkyne group dictates chemical compatibility constraints.

Experimental Workflow: Safe Utilization

Storage & Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen (prevents oxidative degradation of the alkyne).

  • Light: Protect from light (amber vial) to prevent photo-induced polymerization.

Protocol: Sonogashira Coupling Setup

Context: Coupling 3-Ethynyl-6-methyl-2-pyridinamine with an aryl halide.

Safety Pre-Check:

  • Engineering Controls: All weighing and manipulation must occur inside a certified chemical fume hood.

  • PPE: Chemical splash goggles, lab coat, Silver Shield/Laminate gloves (essential due to H310 risk) worn under nitrile gloves.

Step-by-Step Methodology:

  • Degassing (Critical):

    • Solvents (e.g., DMF, THF) must be degassed (sparged with Argon for 15 mins) before adding the catalyst. Oxygen promotes homocoupling (Glaser coupling) of the alkyne, generating byproducts and heat.

  • Reagent Addition:

    • Charge the reaction vessel with the aryl halide and Pd-catalyst.

    • Add 3-Ethynyl-6-methyl-2-pyridinamine last, or as a solution.

    • Why? Adding the alkyne to the catalyst in the absence of the coupling partner can sometimes lead to rapid oligomerization.

  • Base Handling:

    • If using organic bases (Et3N, DIPEA), ensure the reaction is vented through an inert gas line to prevent pressure buildup.

  • Quenching & Workup:

    • Do not use acidic water for the initial quench if possible, as the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

    • Use a saturated

      
       solution or EDTA solution (to sequester Copper/Palladium).
      
Waste Disposal[5]
  • Segregation: Do not mix with heavy metal waste (Ag, Hg) to prevent acetylide formation.

  • Labeling: Clearly label as "Toxic Organic - Aminopyridine Derivative."

Visualization: Safe Synthesis Workflow

SafeSynthesis Start Start: Reagent Prep PPE PPE Check: Laminate Gloves Required Start->PPE Weigh Weighing: Inside Fume Hood Only PPE->Weigh Solvent Solvent Prep: Degas with Argon (15 min) Weigh->Solvent Prevents Glaser Coupling React Reaction: Add Alkyne Last Solvent->React Quench Quench: Use EDTA/NH4Cl (Remove Metals) React->Quench Waste Disposal: Segregate from Ag/Hg Quench->Waste

Figure 2: Safe Synthesis Workflow. Emphasizes the critical control points of oxygen exclusion and metal scavenging.

Emergency Protocols

ScenarioImmediate ActionMedical Rationale
Skin Contact IMMEDIATE wash with soap/water for 15 mins. Remove contaminated clothing.[4]Lipophilic aminopyridines absorb rapidly. Speed is critical to prevent neurotoxicity.
Eye Contact Rinse cautiously with water for 15 mins.[4] Remove contact lenses.Alkaline nature of the pyridine ring can cause corneal damage.
Inhalation Move to fresh air.[4][3][5] If breathing is difficult, give oxygen.[4]Respiratory irritant; potential for systemic absorption via lungs.
Spill Cleanup Evacuate area. Use Damp paper towels (to avoid dust) and place in a sealed bag.Avoids generating dust aerosols which are highly toxic if inhaled.

References

  • PubChem. Compound Summary: 2-Amino-6-methylpyridine (Source of Read-Across Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Aminopyridines.[6] Available at: [Link]

Sources

Foundational

Technical Guide: Storage Stability &amp; Handling of 2-Amino-3-Ethynylpyridines in Inert Atmosphere

Part 1: Executive Summary & Chemical Context 2-Amino-3-ethynylpyridines are high-value, high-reactivity intermediates primarily utilized in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) , a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

2-Amino-3-ethynylpyridines are high-value, high-reactivity intermediates primarily utilized in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) , a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib).

Unlike standard aminopyridines, the presence of an ethynyl group ortho to the amine creates a "pre-organized" system susceptible to spontaneous intramolecular cyclization, oxidative degradation, and polymerization. While the 2-amino group renders the pyridine ring electron-rich, increasing susceptibility to N-oxidation, the primary instability driver is the alkyne-amine proximity .

This guide defines the mechanistic risks of storage and provides a validated protocol for maintaining integrity under an inert atmosphere.

Part 2: Mechanisms of Instability

To design a robust storage protocol, one must understand the degradation pathways. The stability profile is governed by three competing mechanisms:

Spontaneous Intramolecular Cyclization (The "Azaindole Leak")

The most critical degradation pathway is the conversion to 7-azaindole. While typically catalyzed by transition metals (Pd, Cu, Au) or strong bases, the proximity of the nucleophilic amine (


) to the electrophilic alkyne (

-system) allows for slow, spontaneous cyclization, particularly if the material is exposed to:
  • Trace Acidity: Protons activate the alkyne, facilitating a 5-endo-dig or 5-exo-dig attack.

  • Thermal Energy: Even ambient heat can overcome the activation barrier for ring closure over prolonged periods.

Oxidative Polymerization & Glaser Coupling

Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) to form diynes, especially if trace copper contaminants remain from Sonogashira synthesis. Furthermore, radical-induced polymerization of the ethynyl group can lead to insoluble "tars."

N-Oxidation

The pyridine nitrogen, enriched by the electron-donating amino group, is susceptible to oxidation by atmospheric oxygen, forming N-oxides which alter solubility and reactivity profiles.

Visualizing the Degradation Pathways

The following diagram illustrates the competing fates of the substrate.

DegradationPathways Substrate 2-Amino-3- ethynylpyridine Azaindole 7-Azaindole (Cyclization Product) Substrate->Azaindole Trace Acid/Heat (Intramolecular) N_Oxide N-Oxide (Oxidation Product) Substrate->N_Oxide O2 (Air) (Slow) Polymer Polyacetylene/Diyne (Oligomers) Substrate->Polymer Light/Radicals Trace Cu

Figure 1: Competing degradation pathways. The red path (cyclization) is the dominant risk during storage.

Part 3: The "Inert Chain of Custody" Storage Protocol

Standard "air-tight" containers are insufficient for long-term stability. The following protocol ensures a continuous inert environment from isolation to retrieval.

Phase 1: Pre-Storage Preparation (The "Dry & Degas" Rule)

Moisture is the enemy. Water acts as a proton shuttle, catalyzing the cyclization to azaindole.

  • Lyophilization/Drying: Isolate the compound from an anhydrous solvent. If an oil, azeotrope with anhydrous toluene 3x to remove trace water.

  • Argon Purge: Use Argon (heavier than air) rather than Nitrogen for the final blanket, as it settles over the solid/oil, providing a superior barrier against diffusion.

Phase 2: Physical Storage System

Recommended Container: Amber glass vial with a PTFE-lined septum cap, sealed with Parafilm, placed inside a secondary containment (desiccator or Mylar bag).

ParameterSpecificationRationale
Atmosphere Argon (99.999%)Displaces O2; heavier than air blanket.
Temperature -20°C or -80°CKinetic suppression of cyclization.
Light Dark (Amber Glass)Prevents photo-initiated radical polymerization.
Solvent None (Solid State) Solution storage drastically accelerates cyclization.
Phase 3: Re-Access Protocol
  • Equilibrate vial to Room Temperature (RT) before opening to prevent condensation.[1]

  • Sample under a cone of inert gas.

  • Immediately re-purge headspace with Argon before resealing.

Part 4: Stability Assessment Workflow

To validate the stability of a specific batch, researchers must perform a stress test. Do not rely on visual inspection (color change from yellow to brown indicates advanced degradation).

Experimental Design: Accelerated Stability Study

Objective: Determine the


 (time to 90% purity) under storage conditions.

Method:

  • Preparation: Aliquot purified 2-amino-3-ethynylpyridine into 6 vials.

  • Conditions:

    • Set A (Control): Argon, -20°C.

    • Set B (Stress): Air, 25°C, Ambient Light.

    • Set C (Solution Stress): Dissolved in DMSO-d6, 25°C (Simulates NMR tube storage).

  • Analysis: Quantitative

    
    H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) at T=0, 24h, 72h, and 1 week.
    
Analytical Markers (What to watch for)
  • Loss of Alkyne Proton: Disappearance of the singlet at

    
     ppm.
    
  • Appearance of Indole C-2/C-3: New aromatic signals characteristic of the 7-azaindole system.

  • Broadening: Baseline broadening indicates polymerization.

Workflow Diagram

StabilityWorkflow Start Synthesized 2-Amino-3-ethynylpyridine QC Initial QC (T=0) qNMR + LCMS Start->QC Split Split Samples QC->Split Cond1 Cond A: Argon/-20°C (Ideal) Split->Cond1 Cond2 Cond B: Air/25°C (Stress) Split->Cond2 Cond3 Cond C: DMSO Soln (High Risk) Split->Cond3 Analyze Analyze at 24h, 72h, 168h Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Compare Degradation Rates Analyze->Decision Outcome1 Stable (>98%) Valid for Banking Decision->Outcome1 Low Rate Outcome2 Degraded (<90%) Purify Immediately Decision->Outcome2 High Rate

Figure 2: Workflow for validating batch stability before long-term banking.

Part 5: Representative Data & Interpretation[1]

The following table summarizes typical degradation profiles observed with this class of compounds. Note: Data is representative of ortho-alkynyl aminopyridine scaffolds.

Storage ConditionTimepointPurity (HPLC %)Primary ImpurityStatus
Solid, Argon, -20°C 6 Months99.1%None detectedPASS
Solid, Air, 25°C 1 Week94.5%N-oxide / Unknown oligomersCAUTION
Solid, Air, 25°C 1 Month82.0%7-Azaindole + PolymerFAIL
Solution (DMSO), 25°C 24 Hours92.0%7-AzaindoleFAIL

Key Insight: Solution stability is significantly lower than solid-state stability. Never store these intermediates in solution. If a solution must be kept overnight, freeze it at -80°C.

References

  • Synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines

    • Tlabo, C., et al.[2] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[2][3] Organic & Biomolecular Chemistry, 2014.[2]

  • Mechanisms of Azaindole Formation (Metal-Catalyzed)

    • Sun, H., et al. "Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles."[4] Synthesis, 2017.[2][4][5]

  • General Stability of Aminopyridines

    • BenchChem Technical Safety Data. "2-Aminoquinoline stability and proper storage conditions."
  • Oxidative Reactivity in Rh(III)

    • "Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis."[6] Chemical Science, 2022.

Sources

Exploratory

Synonyms for 2-Pyridinamine, 3-ethynyl-6-methyl- in literature

Topic: Synonyms for 2-Pyridinamine, 3-ethynyl-6-methyl- in literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Lynchpin Intermediate for Fused N-Heter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synonyms for 2-Pyridinamine, 3-ethynyl-6-methyl- in literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Lynchpin Intermediate for Fused N-Heterocycles in Drug Discovery

Executive Summary

The compound 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS: 936344-73-9 ) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of fused bicyclic systems, particularly imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines . These fused systems are pharmacophores of significant interest in the development of negative allosteric modulators (NAMs) for mGluR5 and PET imaging tracers for


-synuclein aggregates in neurodegenerative diseases.

This guide provides a definitive reference for the nomenclature, synthesis, and validation of this compound, moving beyond simple catalog listings to provide actionable experimental context.

Nomenclature & Identifiers

Accurate identification is the first step in procurement and literature mining. This compound is frequently indexed under varying permutations of the IUPAC rules.

Table 1: Synonym & Identifier Matrix

CategoryIdentifier / NameContext
Primary CAS 936344-73-9 Definitive Registry Number
IUPAC (Preferred) 3-Ethynyl-6-methylpyridin-2-amine Modern nomenclature standard
IUPAC (Alternative) 2-Amino-3-ethynyl-6-methylpyridineCommon in older literature
Inversion 6-Methyl-3-ethynylpyridin-2-amineOften used in vendor catalogs
Chemical Abstracts 2-Pyridinamine, 3-ethynyl-6-methyl-CA Index Name format
SMILES Cc1ccc(c(n1)N)C#CChemoinformatics / Docking
InChIKey LZXRdX... (varies by protonation state)Digital fingerprinting
Chemical Architecture & Connectivity

To understand the reactivity of this molecule, one must visualize the electronic environment. The 2-amino group acts as a strong electron donor, activating the ring, while the 3-ethynyl group provides a handle for cyclization.

ChemicalStructure Figure 1: Connectivity of 3-Ethynyl-6-methylpyridin-2-amine. Red nodes indicate substitution sites; Blue is the ring nitrogen. C2 C2 C3 C3 C2->C3 Amino NH2 C2->Amino Pos 2 N1 N1 N1->C2 C6 C6 C6->N1 Methyl CH3 C6->Methyl Pos 6 C5 C5 C5->C6 C4 C4 C4->C5 C3->C4 Ethynyl C≡CH C3->Ethynyl Pos 3

Critical Synthesis Workflow

While this compound is commercially available, high-purity applications (such as radiotracer synthesis) often require in-house preparation to avoid trace metal contamination. The synthesis relies on a Sonogashira coupling strategy.[1][2]

Step 1: Regioselective Iodination
  • Objective: Install an iodine atom at the 3-position of 2-amino-6-methylpyridine.

  • Challenge: The 5-position is also nucleophilic. Controlling regioselectivity is key.

  • Protocol:

    • Dissolve 2-amino-6-methylpyridine (CAS 1824-81-3) in acetic acid.

    • Add N-iodosuccinimide (NIS) (1.1 equiv) slowly at room temperature.

    • Validation: Monitor by LCMS.[3] The 3-iodo isomer typically elutes differently than the 5-iodo byproduct. The 3-iodo product is favored due to the directing effect of the amino group, but purification is required.

    • Product: 2-Amino-3-iodo-6-methylpyridine.

Step 2: Sonogashira Coupling
  • Objective: Couple the aryl iodide with trimethylsilylacetylene (TMSA).

  • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (Base/Solvent), TMSA (1.2 equiv).

  • Conditions: Inert atmosphere (Ar/N2), 50-70°C.

  • Mechanism: The Pd(0) inserts into the C-I bond. The steric bulk of the methyl group at C6 does not interfere with the C3 position.

Step 3: Desilylation
  • Objective: Remove the TMS protecting group to yield the free terminal alkyne.

  • Reagents: K2CO3 in MeOH or TBAF in THF.

  • Protocol: Stir at room temperature for 1 hour.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

SynthesisPathway Figure 2: Synthetic Route to CAS 936344-73-9 Start 2-Amino-6-methylpyridine (CAS 1824-81-3) Inter1 2-Amino-3-iodo-6-methylpyridine Start->Inter1 NIS, AcOH (Regioselective Iodination) Inter2 TMS-Protected Intermediate Inter1->Inter2 TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N (Sonogashira) Final 3-Ethynyl-6-methylpyridin-2-amine (CAS 936344-73-9) Inter2->Final K2CO3, MeOH (Desilylation)

[3][4][5]

Quality Control & Self-Validation

To ensure the integrity of your experiments, the compound must meet specific analytical criteria.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.30 ppm (s, 3H):  Methyl group at C6.
      
    • 
       4.40 ppm (s, 1H):  Acetylenic proton (C
      
      
      
      C-H ). Note: This signal is diagnostic. If missing, the TMS group is still attached.
    • 
       6.0-6.5 ppm (br s, 2H):  Amino group (-NH2). Exchangeable with D2O.
      
    • 
       6.5-7.5 ppm (d, 2H):  Aromatic protons at C4 and C5 (coupling constant 
      
      
      
      Hz).
  • LCMS (ESI+):

    • Expected Mass: [M+H]+ = 133.16 Da.

    • Purity Check: Ensure no peak at M+H = 260+ (homocoupled diyne byproduct).

Applications in Drug Discovery

This specific congener is highly valued because the 6-methyl group provides steric occlusion that can improve metabolic stability (blocking the oxidation prone C6 position) and enhance selectivity in protein binding pockets.

  • mGluR5 Antagonists: Used to synthesize pyrazolo[1,5-a]pyridines. The ethynyl group reacts with N-aminopyridinium ylides or via oxidative cyclization to form the core scaffold.

  • 
    -Synuclein Imaging:  The compound is a precursor for imidazo[1,2-a]pyridine based radiotracers used in PET imaging for Parkinson's disease. The rigid fused system mimics the planarity required to intercalate into amyloid fibrils.
    
References
  • National Institutes of Health (NIH). (2025). Discovery of N-(6-Methoxypyridin-3-yl)

    
    -Synuclein. PubMed Central. Retrieved from [Link](Contextual reference for aminopyridine scaffolds in neuroimaging).
    
  • Molaid Chemicals. (n.d.). Compound 936344-73-9 Data Sheet. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Retrieved from [Link](Reference for Sonogashira/Cyclization methodologies).

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Coupling of 2-Amino-3-bromo-6-methylpyridine

Executive Summary The Sonogashira cross-coupling of 2-amino-3-bromo-6-methylpyridine presents a specific chemo-selective challenge in medicinal chemistry. This scaffold is a critical intermediate for synthesizing pyrrolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling of 2-amino-3-bromo-6-methylpyridine presents a specific chemo-selective challenge in medicinal chemistry. This scaffold is a critical intermediate for synthesizing pyrrolo[2,3-b]pyridines (7-azaindoles), a privileged structure in kinase inhibitors (e.g., Vemurafenib analogs).

The primary difficulty lies in the C2-amino group , which acts as a Lewis base, potentially coordinating to the Palladium catalyst and poisoning the active cycle. While traditional "textbook" methods dictate protecting the amine (e.g., N-Boc, N-Acetyl), recent process optimization studies have validated direct coupling strategies that reduce step counts and improve atom economy.

This guide details two validated routes:

  • Route A (Direct): High-efficiency coupling of the unprotected amine using a specific Pd(II)/Phosphine system.

  • Route B (Protected): A robust, scalable "safety" route using N-Boc protection for complex or sensitive alkynes.

Substrate Analysis & Mechanistic Challenges

The Substrate: 2-Amino-3-bromo-6-methylpyridine
  • Electrophile (C3-Br): Position 3 is electron-rich relative to position 2 or 4, making oxidative addition slower than in 2-bromopyridine.

  • Nucleophile/Poison (C2-NH2): The exocyclic amine is ortho to the reaction site. It can form a stable 4-membered chelate with the metal center or simply saturate the coordination sphere of Pd(II) species, preventing the association of the alkyne.

  • Sterics (C6-Me): The methyl group at position 6 is distal to the reaction center and exerts a positive inductive effect (+I), slightly increasing electron density at the ring nitrogen but having minimal steric impact on the C3 coupling event.

The "Soft-Hard" Mismatch

The Sonogashira reaction relies on a "soft" transition metal (Pd). The "hard" nitrogen of the free amine competes with "soft" phosphine ligands. Successful direct coupling requires a ligand system that binds Pd more tightly than the amine does, or a temperature regime that promotes ligand dissociation/association dynamics favoring the catalytic cycle.

Experimental Protocols

Route A: Direct Coupling (Unprotected)

Status: Recommended for Discovery & Early Process Reference: Based on optimization studies by Zhu et al. (2017) for 2-amino-3-bromopyridines.

This protocol utilizes a specific Palladium(II) trifluoroacetate precursor which, in situ with triphenylphosphine, generates a highly active catalytic species capable of overcoming amine inhibition.

Reaction Scheme:



Materials Table
ReagentEquiv.RoleNotes
2-Amino-3-bromo-6-methylpyridine 1.0SubstrateLimiting reagent
Terminal Alkyne 1.2Coupling PartnerSlight excess required
Pd(CF3COO)2 0.025 (2.5 mol%)Catalyst PrecursorMore active than PdCl2 for this substrate
PPh3 0.05 (5.0 mol%)LigandStabilizes Pd(0)
CuI 0.05 (5.0 mol%)Co-catalystActivates alkyne via Cu-acetylide
Triethylamine (Et3N) 2.0 - 5.0BaseSequesters HBr; acts as solvent co-factor
DMF SolventSolventAnhydrous, degassed
Step-by-Step Protocol
  • Inert Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     and 
    
    
    
    to the flask. Add anhydrous DMF (
    
    
    concentration relative to substrate). Stir at room temperature for 20–30 minutes. Observation: Solution typically turns from orange to yellow/brown.
  • Reagent Addition: Add the CuI and 2-Amino-3-bromo-6-methylpyridine .

  • Base & Alkyne: Add

    
     followed by the Terminal Alkyne  dropwise.
    
  • Reaction: Heat the mixture to 100°C . Stir vigorously for 3–5 hours .

    • Monitoring: Check TLC (EtOAc/Hexane) or LCMS. The free amine substrate is polar; the product is usually less polar and fluorescent.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography. Note: Aminopyridines can streak on silica; add 1%

    
     to the eluent if necessary.
    
Route B: Protected Strategy (N-Boc)

Status: Recommended for Scale-up or Sensitive Alkynes Rationale: If the alkyne contains Lewis-basic sites (e.g., another amine or alcohol), the competition for the catalyst becomes too complex. Protecting the pyridine amine as a carbamate (Boc) eliminates the "poisoning" effect and allows standard conditions.

Experimental Workflow
  • Protection:

    • React substrate with

      
       (1.2 equiv) and catalytic DMAP (0.1 equiv) in THF at reflux for 2 hours.
      
    • Result: 2-(N-Boc-amino)-3-bromo-6-methylpyridine.

    • Purification: Simple silica plug or crystallization.

  • Coupling (Standard Sonogashira):

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      .
    • Conditions: CuI (2 mol%),

      
       (3 equiv), THF or Dioxane, 
      
      
      
      .
    • Note: Protected substrates react faster and at lower temperatures than unprotected ones.

  • Deprotection:

    • Treat the coupled product with TFA/DCM (1:4) at room temperature for 1 hour to release the free amine.

Visualization of Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision logic and experimental flow for selecting between Route A and Route B.

G Start Start: 2-Amino-3-bromo-6-methylpyridine Analyze Analyze Alkyne Partner Start->Analyze Simple Simple Alkyne (Phenyl, Alkyl) Analyze->Simple Robust Complex Complex Alkyne (Contains amines/alcohols) Analyze->Complex Sensitive RouteA ROUTE A: Direct Coupling (Unprotected) Simple->RouteA RouteB ROUTE B: Protection Strategy (N-Boc) Complex->RouteB StepA1 Mix: Pd(CF3COO)2 + PPh3 + DMF (Pre-complexation 30 min) RouteA->StepA1 StepB1 Protection: Boc2O, DMAP RouteB->StepB1 StepA2 Add Substrate + CuI + Alkyne Heat 100°C, 3h StepA1->StepA2 Product Final Product: 2-Amino-3-alkynyl-6-methylpyridine StepA2->Product StepB2 Coupling: Pd(PPh3)2Cl2, 60°C StepB1->StepB2 StepB3 Deprotection: TFA/DCM StepB2->StepB3 StepB3->Product

Caption: Decision tree for selecting the optimal coupling strategy based on alkyne complexity.

Mechanistic Interference

This diagram highlights why the reaction is difficult: the competition between the productive catalytic cycle and the non-productive amine coordination.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Substrate Poison DEAD END: Amine Coordination (Pd-N Chelate) OxAdd->Poison Unprotected NH2 (Interference) TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet High Temp/Ligand (Overcomes NH2) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle showing the "Dead End" amine coordination pathway which must be overcome by temperature and ligand strength.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Route B (Boc protection). Alternatively, increase catalyst load to 5 mol% and use a bulky ligand like XPhos .
Homocoupling (Glaser) Oxygen in systemRigorous degassing is required. Ensure CuI is white/tan, not green/brown.
Starting Material Recovery Low Oxidative AdditionThe 6-methyl group + 2-amino group makes the ring electron-rich. Increase temperature to 110–120°C or switch solvent to DMAc (Dimethylacetamide).
Product is "Stuck" on Silica High PolarityThe 2-aminopyridine moiety is sticky. Use DCM/MeOH/NH4OH (90:9:1) or EtOAc with 1% TEA for purification.

References

  • Zhu, Q., et al. (2017).[1][2][3] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[1][3]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Ye, X., et al. (2011). "Palladium-Catalyzed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry (Note: Discusses similar substrate challenges).

  • BenchChem. (2025).[2][4] "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines."

Sources

Application

Application Note: Reagents and Protocols for the Deprotection of Trimethylsilyl-ethynyl-6-methylpyridin-2-amine

Executive Summary The deprotection of trimethylsilyl (TMS) protected alkynes is a critical transformation in the synthesis of complex pyridine-containing therapeutics and advanced materials. For the specific substrate tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deprotection of trimethylsilyl (TMS) protected alkynes is a critical transformation in the synthesis of complex pyridine-containing therapeutics and advanced materials. For the specific substrate trimethylsilyl-ethynyl-6-methylpyridin-2-amine , removing the bulky TMS group yields a terminal alkyne (ethynyl-6-methylpyridin-2-amine) primed for subsequent Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This application note details the mechanistic rationale, comparative data, and step-by-step protocols for the two most authoritative deprotection strategies: base-catalyzed solvolysis and fluoride-mediated cleavage.

Mechanistic Causality & Reagent Selection

The selection of a deprotection reagent is dictated by the thermodynamic driving forces of silicon chemistry and the specific functional group tolerance required by the substrate.

1. Base-Catalyzed Solvolysis (K₂CO₃ / MeOH) The mild basicity of potassium carbonate (K₂CO₃) in methanol generates trace amounts of methoxide anions. The methoxide nucleophile attacks the sterically accessible silicon atom of the TMS group, forming a pentacoordinate intermediate. This intermediate collapses to yield the terminal alkyne and volatile trimethylsilyl methyl ether (TMS-OMe) 1. This method is highly chemoselective and ideal for aminopyridines, as the mild conditions do not interfere with the electron-rich pyridine ring or the primary amine .

2. Fluoride-Mediated Cleavage (TBAF / THF) Fluoride ions exhibit an exceptionally high affinity for silicon, driven by the formation of the extremely strong Si-F bond (~135 kcal/mol), which is significantly stronger than the Si-C bond being broken 2. Tetrabutylammonium fluoride (TBAF) provides rapid, quantitative deprotection. However, the amphiphilic nature of the tetrabutylammonium cation can complicate aqueous workups, often requiring specialized extraction protocols or the use of cation-exchange resins to prevent product loss .

Workflow Visualization

G Substrate TMS-ethynyl-6-methylpyridin-2-amine (Starting Material) Decision Select Deprotection Strategy Based on Substrate Sensitivity Substrate->Decision K2CO3 Method A: K2CO3 / MeOH (Base-Catalyzed Solvolysis) Decision->K2CO3 High Tolerance to Base TBAF Method B: TBAF / THF (Fluoride-Mediated Cleavage) Decision->TBAF Base-Sensitive Groups Present WorkupA Aqueous Extraction (DCM/H2O) K2CO3->WorkupA WorkupB CaCO3 / Sulfonic Acid Resin or Aqueous Wash TBAF->WorkupB Product ethynyl-6-methylpyridin-2-amine (Terminal Alkyne) WorkupA->Product WorkupB->Product

Figure 1: Decision matrix and workflow for TMS-alkyne deprotection strategies.

Quantitative Comparison of Deprotection Strategies
ParameterMethod A: K₂CO₃ / MeOHMethod B: TBAF / THF
Reagent Equivalents 1.1 - 2.0 eq K₂CO₃1.1 - 1.5 eq TBAF
Solvent System MeOH (or 1:1 MeOH/DCM for solubility)Anhydrous THF
Reaction Time 2 - 4 hours15 - 60 minutes
Temperature Ambient (20-25 °C)0 °C to Ambient
Byproducts TMS-OMe (volatile)TBA-salts, TMS-F (volatile)
Workup Complexity Low (Simple aqueous extraction)Moderate to High (Resin treatment)
Functional Group Tolerance Poor for base-sensitive estersPoor for other silyl ethers (TBS, TIPS)
Experimental Protocols
Protocol A: K₂CO₃-Mediated Deprotection (Recommended for Scalability)

Causality: This protocol leverages the volatility of the TMS-OMe byproduct, ensuring a self-cleaning reaction profile that requires minimal chromatographic purification.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of trimethylsilyl-ethynyl-6-methylpyridin-2-amine in anhydrous methanol to achieve a 0.1 M to 0.2 M concentration. Note: If the aminopyridine substrate exhibits poor solubility in pure methanol, a 1:1 mixture of MeOH and Dichloromethane (DCM) should be utilized.

  • Reagent Addition: Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃) in one single portion.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under an ambient atmosphere.

  • Quenching & Workup: Upon complete consumption of the starting material (typically 2-4 hours), dilute the reaction mixture with DCM and add distilled water to dissolve the inorganic carbonate salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with additional DCM. Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the pure ethynyl-6-methylpyridin-2-amine.

Protocol B: TBAF-Mediated Deprotection (Recommended for Rapid Cleavage)

Causality: Ideal for substrates where rapid turnover is required or where orthogonal protecting groups (like base-sensitive esters) are present on the broader molecular scaffold.

  • Preparation: Dissolve 1.0 equivalent of trimethylsilyl-ethynyl-6-methylpyridin-2-amine in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of a 1.0 M solution of TBAF in THF dropwise via syringe 2.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes.

  • Workup (Resin Method): To avoid tedious aqueous extractions that often lead to tetrabutylammonium carryover, add a sulfonic acid cation-exchange resin (e.g., Dowex 50WX8) and calcium carbonate directly to the THF solution . Stir for an additional 30 minutes.

  • Isolation: Filter the suspension through a pad of Celite to remove the resin and inorganic salts. Concentrate the filtrate under reduced pressure to yield the target terminal alkyne.

Self-Validating System & Analytical Tracking

To ensure the integrity of the deprotection and guarantee a self-validating workflow, researchers must employ orthogonal analytical techniques to track the reaction progress:

  • TLC Validation: The cleavage of the highly lipophilic TMS group significantly increases the polarity of the molecule. A distinct downward shift in Rf value on silica gel (eluting with Hexanes/EtOAc) confirms the transformation. Both starting material and product are highly UV-active due to the pyridine core.

  • ¹H NMR Spectroscopy: The most definitive proof of a successful deprotection is the complete disappearance of the intense singlet at ~0.2 ppm (integrating for 9 protons of the TMS group) and the concomitant appearance of a sharp singlet at ~3.5–4.5 ppm (integrating for 1 proton), corresponding to the terminal alkyne C-H.

  • Mass Spectrometry (LC-MS): A mass shift of -72 Da (loss of the TMS group + addition of a proton) provides absolute confirmation of the product mass.

References
  • Source: nih.
  • Source: nih.
  • Title: Technical Support Center: Tetrabutylammonium Fluoride (TBAF)
  • Source: uliege.

Sources

Method

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Fused Heterocycles from 3-Ethynyl-6-methylpyridin-2-amine

Abstract This comprehensive guide details the synthesis and application of fused heterocyclic scaffolds derived from the versatile building block, 3-ethynyl-6-methylpyridin-2-amine. We present a robust, two-stage protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis and application of fused heterocyclic scaffolds derived from the versatile building block, 3-ethynyl-6-methylpyridin-2-amine. We present a robust, two-stage protocol commencing with the efficient synthesis of the 3-ethynylpyridine precursor via a palladium/copper-catalyzed Sonogashira cross-coupling reaction. Subsequently, we provide a detailed methodology for the copper-catalyzed intramolecular cyclization of this precursor to construct fused pyridopyrimidine ring systems, a class of compounds with significant interest in medicinal chemistry and drug discovery. This document provides not only step-by-step experimental procedures but also delves into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and scope. The protocols are designed for researchers and scientists in organic synthesis and drug development, providing a practical framework for accessing novel chemical matter for therapeutic innovation.

Introduction: The Significance of Fused Pyridine Heterocycles in Modern Drug Discovery

Fused heterocyclic architectures, particularly those incorporating the pyridine nucleus, are privileged scaffolds in medicinal chemistry. Their rigidified structures and defined three-dimensional arrangement of heteroatoms facilitate precise interactions with biological targets. Among these, pyridopyrimidines have emerged as a cornerstone in the development of targeted therapeutics, exhibiting a broad spectrum of pharmacological activities.[1][2] The structural resemblance of the pyridopyrimidine core to endogenous purines allows these compounds to function as effective mimics and inhibitors of key enzymes, particularly kinases.[1] The clinical success of palbociclib, a pyridopyrimidine-based CDK4/6 inhibitor for the treatment of breast cancer, underscores the therapeutic potential of this heterocyclic system.[1]

Copper catalysis has become an indispensable tool in the synthesis of nitrogen-containing heterocycles due to its low cost, high efficiency, and unique reactivity in promoting the formation of carbon-nitrogen and carbon-heteroatom bonds.[3][4] Copper-catalyzed reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly attractive for complex molecule synthesis.[5] This guide focuses on the strategic use of copper catalysis to construct fused heterocycles from 3-ethynyl-6-methylpyridin-2-amine, a precursor designed for efficient cyclization. The presence of the vicinal amino and ethynyl groups on the pyridine ring provides a powerful platform for annulation reactions, leading to the rapid assembly of complex fused systems.

Synthesis of the Key Precursor: 3-Ethynyl-6-methylpyridin-2-amine

The synthesis of the title compound is most effectively achieved through a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] For this synthesis, 3-bromo-6-methylpyridin-2-amine serves as the aryl halide, and a protected alkyne, such as trimethylsilylacetylene (TMSA), is used to prevent self-coupling of the terminal alkyne.[8] The subsequent deprotection of the silyl group yields the desired terminal alkyne.

Experimental Protocol: Sonogashira Coupling and Deprotection

Materials:

  • 3-bromo-6-methylpyridin-2-amine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-6-methylpyridin-2-amine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

    • Add anhydrous THF and triethylamine (2.0 eq.).

    • To this stirred suspension, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude silyl-protected product. Purification can be achieved by column chromatography on silica gel.

  • Deprotection of the Trimethylsilyl Group:

    • Dissolve the crude 6-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine in methanol.

    • Add potassium carbonate (2.0 eq.) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Filter the mixture to remove the potassium carbonate and concentrate the filtrate.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 3-ethynyl-6-methylpyridin-2-amine.

Mechanistic Rationale: The Sonogashira Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (3-bromo-6-methylpyridin-2-amine) to form a Pd(II) complex.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Transmetalation Transmetalation Pd_complex->Transmetalation Product_Pd Ar-Pd(II)-alkyne(L₂) Transmetalation->Product_Pd Product_Pd->Pd0 Reductive Elimination Product Coupled Product Product_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-alkyne CuX->Cu_acetylide + Alkyne, Base Cu_acetylide->Transmetalation ArX 3-bromo-6-methyl pyridin-2-amine ArX->Pd_complex Alkyne TMS-Acetylene Alkyne->Cu_acetylide

Figure 1: Simplified Sonogashira cross-coupling mechanism.

Copper-Catalyzed Synthesis of Fused Pyridopyrimidines

The 3-ethynyl-6-methylpyridin-2-amine precursor is primed for cyclization reactions to form fused heterocycles. One of the most valuable transformations is its annulation to form pyridopyrimidines, which are of significant interest in drug discovery.[2] This can be achieved through a copper-catalyzed reaction with a suitable one-carbon component, such as an isocyanate or carbon dioxide, followed by cyclization. An alternative and often high-yielding approach involves a multi-component reaction, for example, with an aldehyde and a source of ammonia, although this can lead to different substitution patterns. For a direct cyclization leading to a 4-oxo-pyridopyrimidine, reaction with an isocyanate is a plausible route.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-4-one Derivative

Materials:

  • 3-ethynyl-6-methylpyridin-2-amine

  • Phenyl isocyanate

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed tube under an inert atmosphere, add 3-ethynyl-6-methylpyridin-2-amine (1.0 eq.), copper(I) iodide (0.1 eq.), and anhydrous DMF.

  • Add phenyl isocyanate (1.1 eq.) to the mixture.

  • Finally, add DBU (1.5 eq.) and seal the tube.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 7-methyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Proposed Reaction Mechanism

The copper-catalyzed cyclization is proposed to proceed through the following key steps:

  • Copper-Acetylide Formation: The copper(I) catalyst reacts with the terminal alkyne of 3-ethynyl-6-methylpyridin-2-amine to form a copper acetylide.

  • Nucleophilic Attack: The amino group of a second molecule of the pyridine starting material, or an intermediate formed from it, attacks the activated alkyne of the copper acetylide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the amino group attacking the isocyanate-derived carbonyl group.

  • Tautomerization: Tautomerization of the cyclized product leads to the aromatic pyridopyrimidine ring system.

Cyclization_Mechanism Start 3-Ethynyl-6-methylpyridin-2-amine Cu_Acetylide Copper(I) Acetylide Intermediate Start->Cu_Acetylide + Cu(I) Urea_Intermediate N-Aryl-N'-(pyridin-2-yl)urea Intermediate Cu_Acetylide->Urea_Intermediate + Phenyl Isocyanate Cyclization Intramolecular Cyclization Urea_Intermediate->Cyclization Base-mediated Product Pyrido[2,3-d]pyrimidin-4-one Cyclization->Product Tautomerization

Sources

Application

Protocol for microwave-assisted synthesis of 2-amino-3-ethynyl-6-methylpyridine

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Author: BenchChem Technical Support Team. Date: March 2026

[label="+Pyridine-IntegratingCitations I'mnowintegratingthecitations, weavingthemintothenarrativeoftheapplicationnote.I'mreferencingkeypapers, liketheARKATUSApaper, andmentioningpracticalinsightsfromRedditChempros.I'maimingforaseamlessblendofmyprocess, alongwiththecitedresearch.ValidatingtheProtocol I'mnowdetailingaself-validatingsystem, toadd"E-E-A-T".I'llhighlightvisualcueslikecolorchangesandTLCmonitoringtoensurequality.Specificmassvaluesforcompoundswillbeincluded, toaddastrongquantitativecheck.I'malsopreparingatabletocontrastconventionalandmicrowaveheating.FinalizingtheNote'sStructure I'mnowstructuringtheapplicationnote.Theintroductionisfinalized, whichhighlightsthesignificanceoftheprotocol.Iamincorporatingthecatalyticcyclediagram, andnowI'mmakingsureallthereferencesarelinked.Iamorganizingtheexperimentalprotocol.AddingtheSynthesis'sRationale I'mnowintegratingcitationstojustifythereaction'schoices, includingARKATandRedditChempros.I'mfocusingonwhyamicrowaveprotocolisessential, explainingreagentlossandoxidativeadditionkineticsissues, comparedtothemicrowaveheating, andaddingaself-validatingsystem.Thesynthesisofthecompoundisalsodescribed.RefiningtheReaction'sCausality I'mnowclarifyingthereaction'schoices, andI'mfocusingonthecompound'sstructure.Orthopositioningoftheaminogrouptothebromidemeansthere'ssomesterichindranceandelectronicdeactivation.I'mexploringwhyTMSAispreferredtoaterminalalkyne, notingtheneedtopreventhomocouplingatelevatedtemperatures.I'maimingtorefinetheprotocolbyfocusingontheunderlyingchemistry.#ApplicationNote:Microwave-AssistedSynthesisof2-Amino-3-ethynyl-6-methylpyridine##1.ExecutiveSummaryTerminalalkynesattachedtopyridinescaffolds, suchas2-amino-3-ethynyl-6-methylpyridine , arehighlyprizedbuildingblocksinmedicinalchemistry.Theyarefrequentlyutilizedforsynthesizingkinaseinhibitors, fusedpyrrolopyridines(azaindoles), andclick-chemistryprobes.However, theconventionalSonogashiracouplingof2-amino-3-bromo-6-methylpyridineisnotoriouslysluggish.Theelectron-donatingprimaryaminedeactivatestheadjacentC-Brbondtowardpalladiumoxidativeaddition.Thisapplicationnotedetailsahighlyoptimized, self-validatingmicrowave-assistedprotocolthatovercomestheseelectronicbarriers.Byleveragingclosed-vesselmicrowavedielectricheating, thismethodologyslashesreactiontimesfrom>12hourstojust15minutes, minimizescatalystdegradation, andsuppressesunwantedGlaserhomocoupling[1.1].

Mechanistic Rationale & Experimental Design

The Challenge of Electron-Rich Pyridines

In cross-coupling chemistry, the oxidative addition of Pd(0) into the aryl halide bond is typically the rate-determining step. The primary amine at the C2 position of 2-amino-3-bromo-6-methylpyridine donates electron density into the pyridine ring via resonance, making the C3-bromide significantly less electrophilic[1]. Consequently, conventional heating often results in stalled reactions and high rates of catalyst decomposition.

The Microwave Advantage & Causality

To force the endothermic oxidative addition, higher temperatures are required. However, the ideal alkyne surrogate, Trimethylsilylacetylene (TMSA) , has a boiling point of only 53 °C. Under conventional reflux, TMSA volatilizes out of the reaction mixture, leading to incomplete conversion[2].

Microwave irradiation in a sealed vessel directly couples microwave energy with the polar solvent molecules (e.g., DMF, Et₃N), allowing the system to safely reach 100 °C[3]. This high-temperature, high-pressure environment keeps TMSA in solution and massively accelerates the catalytic cycle, completing the reaction before the Pd(0) catalyst has time to aggregate into inactive "Pd black"[4][2].

Workflow SM 2-Amino-3-bromo- 6-methylpyridine (Starting Material) MW MW Sonogashira Pd(PPh3)4, CuI TMSA, 100°C, 15m SM->MW Int TMS-Protected Intermediate MW->Int Deprot Desilylation K2CO3, MeOH RT, 2h Int->Deprot Prod 2-Amino-3-ethynyl- 6-methylpyridine (Target Product) Deprot->Prod

Workflow for the microwave-assisted synthesis of 2-amino-3-ethynyl-6-methylpyridine.

Reagent Matrix and Quantitative Data

The transition from conventional heating to microwave irradiation yields profound improvements in both efficiency and purity. Table 1 outlines the optimal reagent stoichiometry, while Table 2 highlights the quantitative performance differences.

Table 1: Reagent Matrix for Sonogashira Coupling

Reagent / CatalystRole in ReactionEquivalentsAmount (for 1 mmol scale)
2-Amino-3-bromo-6-methylpyridineElectrophile / Starting Material1.0 eq187.04 mg
Trimethylsilylacetylene (TMSA)Protected Alkyne Nucleophile1.5 eq212 µL
Pd(PPh₃)₄Primary Catalyst (Pd(0) source)0.05 eq (5 mol%)57.8 mg
CuICo-catalyst (Forms Cu-acetylide)0.10 eq (10 mol%)19.0 mg
Triethylamine (Et₃N)Base & Ligand StabilizerSolvent/Base1.0 mL
N,N-Dimethylformamide (DMF)Microwave-absorbing polar solventCo-Solvent2.0 mL

Table 2: Optimization Data (Conventional vs. Microwave)

ParameterConventional HeatingMicrowave Irradiation
Temperature 60 °C (Reflux limit of TMSA)100 °C (Sealed vessel)
Reaction Time 12 - 24 hours15 minutes
Catalyst Loading 10 mol% Pd5 mol% Pd
Yield (Intermediate) 40 - 55%88 - 95%
Homocoupling Byproduct Moderate to High (>10%)Trace (<2%)

Step-by-Step Experimental Protocol

Step 1: Microwave-Assisted Sonogashira Coupling
  • Preparation : In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-amino-3-bromo-6-methylpyridine (1.0 mmol).

  • Catalyst Loading : Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

    • Causality Note: CuI is strictly required to form the highly reactive copper acetylide intermediate, which facilitates the transmetalation of the alkyne to the Pd(II) center[5].

  • Solvent Addition : Add anhydrous, degassed DMF (2.0 mL) and freshly distilled Et₃N (1.0 mL).

  • Degassing (Critical Step) : Sparge the mixture with dry Argon for 5 minutes.

    • Self-Validating Check: The solution must remain yellow/orange. Premature blackening indicates oxygen ingress and catastrophic Pd(0) oxidation[2].

  • Alkyne Addition : Add TMSA (1.5 mmol). Immediately seal the vial with a heavy-duty crimp cap to prevent TMSA volatilization.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes (Dynamic mode, max power 150 W, high stirring).

  • Workup : Cool to room temperature. Filter the dark mixture through a short pad of Celite to remove insoluble Pd/Cu salts. Extract the filtrate with EtOAc, wash extensively with LiCl solution (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)
  • Dissolve the crude TMS-protected intermediate in Methanol (5.0 mL).

  • Add K₂CO₃ (1.2 mmol). Stir vigorously at room temperature for 2 hours.

    • Mechanistic Insight: The methoxide anion (generated in situ) acts as a nucleophile, attacking the silicon atom and cleaving the C-Si bond to release the terminal alkyne.

  • Concentrate the mixture under reduced pressure, extract with Dichloromethane (DCM), and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 2-amino-3-ethynyl-6-methylpyridine.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Pyridine-Br TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product TMS-Alkyne Pyridine RedElim->Product CuCycle Cu(I) Cycle (TMSA + Base) CuCycle->TransMet Cu-Acetylide

Mechanism of the Pd/Cu co-catalyzed Sonogashira coupling for ethynylpyridine synthesis.

Self-Validation & Quality Control Checkpoints

To ensure the trustworthiness of the protocol, scientists must monitor the following self-validating system checkpoints:

  • Visual Cues During Setup : Upon adding Et₃N and TMSA, a transition from yellow to dark red/brown is normal and indicates successful Cu-acetylide formation. If a solid black precipitate forms before microwave heating, the Pd catalyst has degraded into "Pd black" due to poor degassing or wet amine base[2].

  • TLC Monitoring : The starting material (2-amino-3-bromo-6-methylpyridine) is highly UV active with a distinct blue fluorescence. The TMS-protected intermediate will appear as a new, less polar spot (higher

    
     in 3:1 Hexanes/EtOAc).
    
  • NMR Verification : Successful deprotection in Step 2 is confirmed by the complete disappearance of the massive TMS singlet (~0.25 ppm, 9H) in the ¹H NMR spectrum, and the emergence of a terminal alkyne proton as a sharp singlet (~3.50 ppm, 1H).

  • Mass Spectrometry :

    • Starting Material:

      
       187.0 [M+H]⁺ (shows characteristic 1:1 bromine isotope pattern).
      
    • Target Product:

      
       133.1 [M+H]⁺.
      

References

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
  • Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene ResearchG
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei ePrints Soton (University of Southampton)
  • Struggling to make a sonogashira coupling reaction happen (Practical Troubleshooting) Reddit Chempros
  • Microwave-Assisted Solvent- and Cu(I)

Sources

Method

Application Note: 3-Ethynyl-6-methyl-2-pyridinamine as a Divergent Kinase Scaffold

Abstract This guide details the application of 3-ethynyl-6-methyl-2-pyridinamine (EMP) as a privileged scaffold in kinase inhibitor development. Unlike fully elaborated drug candidates, EMP serves as a high-value diverge...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 3-ethynyl-6-methyl-2-pyridinamine (EMP) as a privileged scaffold in kinase inhibitor development. Unlike fully elaborated drug candidates, EMP serves as a high-value divergent intermediate . Its 2-aminopyridine core mimics the adenine ring of ATP (hinge binding), while the 3-ethynyl moiety provides a versatile vector for orthogonal chemical expansion (Sonogashira coupling, CuAAC "Click" chemistry) or scaffold morphing (cyclization to imidazo[1,2-a]pyridines). This note provides validated protocols for chemical derivatization and biochemical evaluation.

Introduction: The Anatomy of a Privileged Scaffold

In the context of kinase inhibition, 3-ethynyl-6-methyl-2-pyridinamine represents a "minimal pharmacophore" with three distinct functional zones:

  • The Hinge Binder (2-Aminopyridine): This motif forms a bidentate hydrogen bond network with the kinase hinge region (Backbone NH donor

    
     Pyridine N acceptor; Pyridine 
    
    
    
    donor
    
    
    Backbone CO acceptor).
  • The Chemical Vector (3-Ethynyl): A rigid, linear alkyne positioned to project substituents into the "Gatekeeper" region or the solvent-exposed front pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

  • The Hydrophobic Anchor (6-Methyl): Provides van der Waals contacts within the adenine binding pocket and blocks metabolic oxidation at the susceptible 6-position.

Structural Logic & Divergent Utility[1]

The power of this scaffold lies in its divergency . A single batch of EMP can be split to generate three distinct classes of inhibitors:

  • Type A (Linear Extenders): Via Sonogashira coupling to access deep hydrophobic pockets.[1]

  • Type B (Solubility/Interaction Probes): Via CuAAC (Click) to generate triazole-linked libraries.

  • Type C (Bicyclic Cores): Via cyclization to form imidazo[1,2-a]pyridines (e.g., p38 MAPK or ALK2 inhibitor analogs).

ScaffoldUtility EMP 3-ethynyl-6-methyl- 2-pyridinamine (EMP) Hinge Hinge Binding (ATP Mimicry) EMP->Hinge Function Vector 3-Ethynyl Vector (Derivatization) EMP->Vector Function Anchor 6-Methyl Anchor (Metabolic Block) EMP->Anchor Function Library Triazole Library (Solubility/H-Bonding) Vector->Library CuAAC (Click) DeepPocket Aryl-Alkynes (Selectivity) Vector->DeepPocket Sonogashira Bicyclic Imidazo[1,2-a]pyridines (Scaffold Morphing) Vector->Bicyclic Cyclization

Figure 1: Functional decomposition of the EMP scaffold and its divergent synthetic pathways.

Application I: Library Generation via "Click" Chemistry

The 3-ethynyl group is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction rapidly generates a library of 1,4-disubstituted 1,2,3-triazoles. The triazole ring serves as a bioisostere for amide bonds and can interact with specific residues (e.g., Lysine catalytic triad) via hydrogen bonding.

Protocol A: Parallel Synthesis of Triazole-Linked Inhibitors

Objective: Synthesize a 96-well library of EMP derivatives using diverse organic azides.

Reagents:

  • Scaffold: 3-ethynyl-6-methyl-2-pyridinamine (10 mM in DMSO).

  • Azide Library: Diverse R-N3 (10 mM in DMSO).

  • Catalyst:

    
     (100 mM in water).[1]
    
  • Reductant: Sodium Ascorbate (500 mM in water).[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Critical for protecting protein/assay integrity if screening crude.

Workflow:

  • Plate Setup: In a 96-well polypropylene plate, dispense 10 µL of EMP scaffold (Final: 1 mM).

  • Azide Addition: Add 10 µL of unique Azide (1.0 equiv) to each well.

  • Catalyst Cocktail: Premix

    
     and THPTA (1:2 molar ratio) in water. Add Sodium Ascorbate (5 equiv relative to Cu).[1]
    
  • Reaction: Add 5 µL of Catalyst Cocktail to each well. Seal and shake at RT for 4 hours.

  • Quenching: For direct biological screening, dilute 1:100 into assay buffer (the copper concentration is now negligible for most non-cysteine kinases). For purification, add 50 µL saturated

    
     and extract with EtOAc.
    

Validation Criteria:

  • LC-MS: Conversion >90% (Triazole peak M+1 = EMP mass + Azide mass).

  • Appearance: Clear to light yellow solution.[1] Precipitate indicates insolubility of the product.[1]

Application II: Scaffold Morphing (Imidazo[1,2-a]pyridine Synthesis)

For targets like p38 MAPK, ALK2, or c-Met, the bicyclic imidazo[1,2-a]pyridine is a superior scaffold. EMP serves as the precursor for this system via a metal-catalyzed cyclization.

Protocol B: Gold/Silver-Catalyzed Cycloisomerization

Objective: Convert EMP into a substituted imidazo[1,2-a]pyridine core.

Mechanism: The exocyclic amine attacks the alkyne (activated by Au/Ag/Cu) to form the 5-membered ring.

Step-by-Step:

  • Reaction Mix: Dissolve EMP (1.0 equiv) and the coupling aldehyde (R-CHO, 1.2 equiv) in Toluene/Water (biphasic).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (5 mol%).
  • Conditions: Heat to 100°C for 3 hours.

  • Workup: The "3-ethynyl" carbon becomes C-3 of the new ring system.

    • Note: This is a simplified "Three-Component Coupling" (A3 coupling) variant often used to generate diversity at the C-3 position of the imidazopyridine.

Protocol C: Biochemical Validation (Kinase Assay)

Once libraries are generated, they must be validated for ATP-competitive inhibition.

Assay Platform: ADP-Glo (Promega) or Z'-Lyte (FRET). Target: Generic Ser/Thr Kinase (e.g., ERK2 or p38) to validate hinge binding.

Experimental Setup:

ComponentConcentrationPurpose
Kinase 5-10 nMTarget Enzyme
ATP At

Substrate (Competitive Mode)
Substrate 0.1 mg/mLPeptide/Protein substrate
Inhibitor (EMP) 10-point dilutionTest Compound
DMSO < 1%Solvent Control

Procedure:

  • Enzyme Prep: Dilute kinase in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Compound Addition: Add 100 nL of compound (from Protocol A) to low-volume 384-well plate.

  • Incubation 1: Add 2.5 µL Enzyme. Incubate 10 min at RT (allows "slow-off" binding if present).

  • Start Reaction: Add 2.5 µL ATP/Substrate mix.[1]

  • Incubation 2: 60 min at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min)

    
     Add 10 µL Kinase Detection Reagent (30 min).
    
  • Read: Luminescence integration (0.5 - 1 sec).

Data Analysis:

  • Calculate % Inhibition relative to DMSO (0%) and No-Enzyme (100%) controls.

  • Fit to 4-parameter logistic equation:

    
    .
    
  • Pass Criteria:

    
    .
    

Activity-Based Protein Profiling (ABPP) Workflow

If the EMP scaffold (or a derivative) shows high potency, the alkyne moiety can be used as a "Clickable" tag to identify off-targets in live cells.

ABPP_Workflow Step1 Step 1: Live Cell Treatment Incubate cells with EMP-Inhibitor (Alkyne warhead present) Step2 Step 2: Lysis Harvest cells, generate proteome lysate Step1->Step2 Step3 Step 3: Click Reaction Add Azide-Rhodamine or Azide-Biotin (CuAAC conditions) Step2->Step3 Step4 Step 4: Analysis SDS-PAGE (Fluorescence) or Streptavidin Pull-down (Mass Spec) Step3->Step4

Figure 2: ABPP workflow utilizing the latent alkyne of the EMP scaffold.

Key Advantage: The 3-ethynyl group is small (sterically silent) compared to bulky biotin tags, allowing the inhibitor to permeate cells and bind targets natively before the "tag" is added post-lysis.

References

  • Roskoski, R. Jr. (2016).[1] "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 103, 26-48. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery."[1] Drug Discovery Today, 8(24), 1128-1137. Link

  • Zhu, Q., et al. (2017).[2][3] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[2][3] Link[2]

  • Engler, T. A., et al. (2004). "Synthesis and Structure-Activity Relationships of a Novel Series of 2-Amino-3-heteroaryl-quinoxalines as Inhibitors of p56lck." Bioorganic & Medicinal Chemistry Letters, 14(9), 2261-2264. (Demonstrates 2-aminopyridine binding mode). Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–620. Link

Sources

Application

Application Note: Tandem Sonogashira Coupling and Cyclization of 3-Ethynyl-6-methylpyridin-2-amine with Aryl Halides

Strategic Context & Pharmacological Relevance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of kinase inhibitors due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Pharmacological Relevance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of kinase inhibitors due to its exceptional ability to mimic the hydrogen-bonding profile of purine bases. Constructing highly substituted 7-azaindoles in an atom-economical manner is a critical workflow for drug development professionals.

This application note details the reaction mechanism and experimental protocol for the synthesis of 2-aryl-6-methyl-7-azaindoles directly from 3-ethynyl-6-methylpyridin-2-amine and aryl halides. By leveraging a tandem Sonogashira cross-coupling followed by an intramolecular hydroamination (cyclization), researchers can rapidly generate complex polycyclic libraries without the need to isolate sensitive intermediates.

Mechanistic Elucidation: Causality in Reaction Design

To master this transformation, it is essential to understand the causality behind the reagent selection. The reaction proceeds via a one-pot, two-stage cascade .

Stage 1: Sonogashira Cross-Coupling

The catalytic cycle initiates with the oxidative addition of the aryl halide (Ar-X, preferably Ar-I or electron-deficient Ar-Br) to the active Pd(0) species, forming an electrophilic Aryl-Pd(II)-X complex. Concurrently, the terminal alkyne of 3-ethynyl-6-methylpyridin-2-amine is deprotonated by an amine base (e.g., DIPEA or Et₃N) in the presence of a Cu(I) co-catalyst to form a nucleophilic copper acetylide.

Expert Insight: The Cu(I) co-catalyst is non-negotiable for achieving high yields at lower temperatures. It drastically lowers the activation energy required for the subsequent transmetalation step, where the alkynyl group is transferred to the Pd(II) center. Finally, reductive elimination yields the internal alkyne intermediate (3-(arylethynyl)-6-methylpyridin-2-amine) and regenerates the Pd(0) catalyst.

Stage 2: Intramolecular Hydroamination (5-endo-dig Cyclization)

Once the internal alkyne is formed, the proximity of the ortho-amino group drives the cyclization. Transition metals in the reaction mixture (either the Pd or Cu species) act as π-Lewis acids, coordinating to the alkyne and increasing its electrophilicity. The nitrogen lone pair of the amino group attacks the activated alkyne via a 5-endo-dig cyclization . Subsequent proton transfer and aromatization yield the thermodynamically stable 2-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine core.

Expert Insight: If the reaction stalls at the intermediate stage, it is typically due to insufficient thermal energy or premature catalyst deactivation. Elevating the temperature to 100 °C in a polar aprotic solvent like DMF ensures the cyclization goes to completion.

Visualizing the Reaction Architecture

ReactionPathway R1 3-Ethynyl-6-methylpyridin-2-amine Int 3-(Arylethynyl)-6-methylpyridin-2-amine (Intermediate) R1->Int Pd/Cu, Base Sonogashira R2 Aryl Halide (Ar-X) R2->Int Prod 2-Aryl-6-methyl-7-azaindole (Product) Int->Prod Heat / Metal-catalyzed Cyclization

Figure 1: Tandem Sonogashira coupling and cyclization pathway.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Aryl-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Aryl-Pd(II)-Alkynyl (Transmetalation) OxAdd->TransMet + Cu-Acetylide RedElim Internal Alkyne (Reductive Elimination) TransMet->RedElim - Pd(0) RedElim->Pd0 Regenerates Catalyst Cyclization 7-Azaindole Core (Hydroamination) RedElim->Cyclization Intramolecular Attack

Figure 2: Mechanistic catalytic cycle for the synthesis of 7-azaindoles.

Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure reproducibility and high fidelity in complex matrixes.

Reagents Required:

  • 3-Ethynyl-6-methylpyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.1 equiv, 1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-ethynyl-6-methylpyridin-2-amine, the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

    • Causality: Oxygen is highly detrimental; it poisons the Pd(0) catalyst and promotes the unwanted Glaser homocoupling of the terminal alkyne.

  • Atmosphere Exchange: Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfill.

  • Solvent Addition: Inject anhydrous DMF and DIPEA via syringe. Sparge the resulting mixture with nitrogen gas for 10 minutes.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Self-Validating Checkpoint (LC-MS): At the 8-hour mark, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: The complete disappearance of the starting material (

      
       132) and the transient appearance of the uncyclized intermediate confirms successful cross-coupling. Complete conversion to the cyclized product (
      
      
      
      corresponding to the specific 2-aryl-7-azaindole) validates the cyclization step. If the intermediate persists, add an additional 2 mol% of CuI and continue heating.
  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 × 15 mL) to remove copper salts and DMF. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality of solvent and temperature choices on the reaction's success.

EntryCatalyst (5 mol%)Co-CatalystBase (3 eq)SolventTemp (°C)Yield (%)Observation / Self-Validation Status
1Pd(PPh₃)₄CuI (10 mol%)Et₃NTHF6545LC-MS shows stalled intermediate; incomplete cyclization.
2PdCl₂(PPh₃)₂CuI (10 mol%)Et₃NDMF8072Good conversion; trace intermediate remains.
3 PdCl₂(PPh₃)₂ CuI (10 mol%) DIPEA DMF 100 88 Optimal conditions; complete cascade conversion.
4PdCl₂(PPh₃)₂NoneDIPEADMF10015Sluggish cross-coupling; validates CuI necessity.
5PdCl₂(PPh₃)₂CuI (10 mol%)K₂CO₃Toluene10035Poor solubility of base limits the reaction rate.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: Molecules 2024, 29, 4743. URL:[Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions Source: Beilstein Journal of Organic Chemistry 2022, 18, 262–285. URL:[Link]

Method

Application Note &amp; Protocol: Streamlining the Synthesis of Substituted Pyrrolo[2,3-b]pyridines via One-Pot Methodologies

Abstract The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives are key components in a multitude of therapeutic agents, targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives are key components in a multitude of therapeutic agents, targeting a wide range of diseases including cancer, neurodegenerative disorders like Alzheimer's, and inflammatory conditions.[1][2][3] Traditional synthetic routes to this core often involve multi-step sequences that are time-consuming, generate significant waste, and may suffer from low overall yields. This application note details robust, one-pot synthetic strategies that overcome these limitations by leveraging the efficiency of multicomponent and microwave-assisted reactions. We provide a detailed protocol, mechanistic insights, and a discussion of the substrate scope, offering researchers a practical guide to accelerate the discovery and development of novel 7-azaindole-based therapeutics.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole framework is an isostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after motif in drug design.[4] Its structural importance is highlighted by its presence in numerous kinase inhibitors, antiviral agents, and other biologically active molecules.[3][5]

The development of efficient synthetic methodologies is paramount to exploring the chemical space around this scaffold. One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as powerful tools.[6] These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a highly convergent and atom-economical fashion. This approach not only simplifies the synthetic process but also allows for the rapid generation of diverse compound libraries, a critical aspect of modern drug discovery.[7]

This guide focuses on two exemplary one-pot strategies: a three-component cyclocondensation and a microwave-assisted Thorpe-Ziegler cyclization, providing researchers with versatile and efficient pathways to substituted pyrrolo[2,3-b]pyridines.

Strategic Approach I: Three-Component Cyclocondensation

A highly effective and modular one-pot synthesis involves the reaction of an N-substituted 2-amino-4-cyanopyrrole, a diverse aldehyde, and an active methylene compound.[6] This strategy allows for the introduction of three points of diversity in a single step, making it ideal for creating libraries of analogues for structure-activity relationship (SAR) studies.

General Reaction Scheme & Mechanism

The reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with the 2-aminopyrrole, followed by intramolecular cyclization and subsequent aromatization to yield the final pyrrolo[2,3-b]pyridine core.

G Aldehyde R¹-CHO (Aldehyde) Knoevenagel Knoevenagel Adduct (Alkene Intermediate) Aldehyde->Knoevenagel Knoevenagel Condensation ActiveMethylene NC-CH₂-R² (Active Methylene Cmpd) ActiveMethylene->Knoevenagel Knoevenagel Condensation Aminopyrrole N-Substituted 2-Aminopyrrole MichaelAdduct Michael Adduct Aminopyrrole->MichaelAdduct Michael Addition Knoevenagel->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product Substituted Pyrrolo[2,3-b]pyridine Cyclized->Product Aromatization (e.g., elimination)

Caption: Proposed mechanism for the three-component synthesis.

Substrate Scope & Yields

This methodology demonstrates broad applicability with various starting materials. A summary of representative examples from the literature is provided below.[6][7]

EntryAldehyde (R¹)Active Methylene Cmpd (R²)N-SubstituentYield (%)
1BenzaldehydeMalononitrilet-Butyl85%
24-ChlorobenzaldehydeMalononitrilet-Butyl88%
34-MethoxybenzaldehydeMalononitrileBenzyl82%
4BenzaldehydeBenzoylacetonitrilet-Butyl75%
5Indane-1,3-dione (as active methylene component)N/A (with Benzaldehyde)t-Butyl71%

Data synthesized from literature reports for illustrative purposes.[6]

Strategic Approach II: Microwave-Assisted Thorpe-Ziegler Cyclization

For rapid synthesis, microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes. An efficient one-pot synthesis of 3-amino-7-azaindoles has been developed using a microwave-assisted Thorpe-Ziegler reaction between ethyl (3-cyanopyridin-2-yl)carbamate and various α-bromoketones.[8]

General Reaction Scheme & Rationale

The reaction begins with the N-alkylation of the carbamate with the α-bromoketone. In the presence of a base, the resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, where the methylene group adjacent to the ketone attacks the nitrile group. Subsequent tautomerization yields the stable 3-amino-7-azaindole product. Microwave heating efficiently promotes these steps in a sealed vessel, leading to high yields in a short timeframe.[8]

G A Ethyl (3-cyanopyridin-2-yl)carbamate B α-Bromoketone (R-CO-CH₂Br) C N-Alkylated Intermediate A->C Alkylation (Base) B->C D Cyclized Enamine Intermediate C->D Thorpe-Ziegler Cyclization (Base) mw Microwave Irradiation (10-15 min) E 3-Amino-7-azaindole D->E Tautomerization

Caption: Microwave-assisted Thorpe-Ziegler synthesis pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the three-component synthesis of 1-tert-Butyl-4-(4-chlorophenyl)-3-cyano-1H-pyrrolo[2,3-b]pyridine, based on established literature procedures.[6]

Materials and Reagents
  • 1-tert-Butyl-2-amino-4-cyanopyrrole

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Malononitrile and piperidine are toxic and should be handled with care.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tert-butyl-2-amino-4-cyanopyrrole (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by a catalytic amount of piperidine (0.1 eq, ~3-4 drops).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 80°C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

General Workflow Diagram

Workflow Start 1. Combine Reactants (Aminopyrrole, Aldehyde, Malononitrile) Solvent 2. Add Solvent (EtOH) & Catalyst (Piperidine) Start->Solvent React 3. Heat to Reflux (4-6 hours) Solvent->React Monitor 4. Monitor by TLC React->Monitor Cool 5. Cool to RT & Precipitate Monitor->Cool Filter 6. Vacuum Filtration Cool->Filter Purify 7. Purify (Recrystallization or Chromatography) Filter->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the three-component synthesis.

Conclusion

One-pot synthetic strategies represent a significant advancement in the construction of complex and medicinally relevant scaffolds like pyrrolo[2,3-b]pyridines. The multicomponent and microwave-assisted methods detailed herein offer high efficiency, operational simplicity, and the flexibility to generate diverse molecular architectures from readily available starting materials. By adopting these protocols, research and development teams can significantly accelerate the synthesis-test-analysis cycle, paving the way for the discovery of next-generation therapeutics.

References

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Brough, P. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Patel, H., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Hrytsai, I., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Zhou, L., et al. (2017). Rapid construction of tricyclic tetrahydrocyclopenta[4][5]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Levacher, V., et al. (1994). One Pot Synthesis of Pyrrolo[2,3-b]pyridine Derivatives. Synthetic Communications. [Link]

  • Patil, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Mao, Z., et al. (2026). Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations. ResearchGate. [Link]

  • Wang, H., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Griesche, C., & Opatz, T. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2024). Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. PubMed. [Link]

  • Langer, P., et al. (2018). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. [Link]

  • Hrytsai, I., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Gellis, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link]

  • Hennequin, L., et al. (2025). A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. ResearchGate. [Link]

  • Aly, A. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules. [Link]

  • Gellis, A., et al. (2025). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]

  • Wang, Z., et al. (2014). Efficient One-Pot Synthesis of 3-Amino-7-azaindoles Under Microwave Irradiation. Synthetic Communications. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]

Sources

Application

Advanced Functionalization Strategies for 2-Amino-3-ethynyl-6-methylpyridine: Orthogonal Pathways in Medicinal Chemistry

Executive Summary The compound 2-amino-3-ethynyl-6-methylpyridine is a highly versatile, bifunctional building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne at the C3 position, adjace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-3-ethynyl-6-methylpyridine is a highly versatile, bifunctional building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne at the C3 position, adjacent to a primary amino group at the C2 position, provides a unique programmable platform for divergent synthesis.

This application note details two orthogonal functionalization strategies:

  • Pathway A (Intermolecular): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles, preserving the 2-aminopyridine pharmacophore[1].

  • Pathway B (Intramolecular): Acid-catalyzed annulation to synthesize 6-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative), a privileged scaffold in kinase inhibitor design[2].

Mechanistic Rationale & Experimental Causality

Pathway A: CuAAC (Click Chemistry)

The terminal alkyne is highly reactive toward Cu(I) insertion, forming a copper acetylide intermediate that rapidly undergoes cycloaddition with organic azides[3]. However, the basic pyridine nitrogen and the adjacent C2-amino group act as a strong bidentate chelating motif. In standard ligand-free CuAAC conditions, the substrate itself can sequester the Cu(I) catalyst, leading to catalyst poisoning and stalled reactions.

Causality in Protocol Design: To circumvent substrate-induced catalyst deactivation, a strongly binding, water-soluble ligand such as THPTA (Tris(3-hydroxypropyl)triazolylmethylamine) is strictly required. THPTA maintains the Cu(I) in its active catalytic state, preventing off-target chelation by the 2-aminopyridine motif and ensuring rapid, regioselective formation of the 1,4-disubstituted triazole[4].

Pathway B: Acid-Catalyzed Annulation (7-Azaindole Synthesis)

The proximity of the C2-amino group to the C3-alkyne enables an intramolecular cyclization. While transition metals (Pd, Cu, Au) are commonly used for this transformation, they leave trace heavy metal impurities that are strictly regulated in late-stage Active Pharmaceutical Ingredient (API) synthesis.

Causality in Protocol Design: An elegant, metal-free alternative utilizes a mixture of Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA)[2]. TFA acts as a Brønsted acid to protonate the alkyne, significantly increasing its electrophilicity. TFAA acts as a water scavenger and facilitates the formation of a highly reactive intermediate, driving the 5-endo-dig cyclization of the weakly nucleophilic 2-amino group onto the activated alkyne. Subsequent deprotonation and aromatization yield the stable 7-azaindole core[2].

Visualizations of Reaction Workflows

OrthogonalPathways Start 2-Amino-3-ethynyl- 6-methylpyridine CuAAC_Cond CuSO4, NaAsc, THPTA t-BuOH/H2O, RT Start->CuAAC_Cond Pathway A (Click) Annul_Cond TFA, TFAA MeCN, Reflux Start->Annul_Cond Pathway B (Annulation) Triazole 1,4-Disubstituted 1,2,3-Triazole (Intermolecular) CuAAC_Cond->Triazole Azaindole 6-Methyl-1H-pyrrolo [2,3-b]pyridine (Intramolecular) Annul_Cond->Azaindole

Orthogonal functionalization pathways for 2-amino-3-ethynyl-6-methylpyridine.

AnnulationMechanism SM 3-Ethynyl-2-amino Pyridine Scaffold Act Alkyne Activation (TFA/TFAA) SM->Act Nuc Intramolecular Nucleophilic Attack (by -NH2) Act->Nuc Int Vinyl Cation Intermediate Nuc->Int Prod 7-Azaindole Core Formation Int->Prod -H+ / Aromatization

Mechanistic sequence of the acid-catalyzed intramolecular annulation.

Experimental Protocols

Protocol A: CuAAC (Triazole Formation)

This protocol is self-validating: the color change of the solution from blue (Cu²⁺) to pale yellow/colorless upon addition of sodium ascorbate confirms the generation of the active Cu(I) species.

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-amino-3-ethynyl-6-methylpyridine (1.0 mmol) and the desired organic azide (1.1 mmol) in 4 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.1 mmol, 10 mol%) in 0.5 mL of deionized water. Stir for 5 minutes until a homogenous light blue solution forms. Add this complex to the main reaction flask.

  • Reduction: Freshly prepare a solution of sodium ascorbate (0.2 mmol, 20 mol%) in 0.5 mL of water. Add this dropwise to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 12 hours. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc, 1:1).

  • Workup: Dilute the mixture with 10 mL of water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol B: Acid-Catalyzed Annulation (7-Azaindole Synthesis)

This protocol utilizes strictly metal-free conditions, validated for synthesizing azaindoles with high purity for biological screening[2].

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve 2-amino-3-ethynyl-6-methylpyridine (1.0 mmol) in 10 mL of anhydrous acetonitrile (MeCN).

  • Acid Addition: Add Trifluoroacetic acid (TFA, 1.0 mmol, 1.0 equiv) in one portion. Subsequently, add Trifluoroacetic anhydride (TFAA, 1.3 mmol, 1.3 equiv) dropwise via syringe.

  • Cyclization: Heat the resulting mixture to reflux (~82 °C) for 8 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Workup: Allow the mixture to cool to room temperature. Remove the MeCN and excess volatiles on a rotary evaporator.

  • Neutralization: Re-dissolve the crude dark residue in dichloromethane (20 mL). Carefully wash the organic layer with 10% aqueous sodium carbonate (15 mL) to neutralize residual TFA.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting solid by silica gel chromatography (eluting with a gradient of DCM/MeOH) to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine[2].

Quantitative Data Summary

The following table summarizes the comparative metrics and analytical handles for both functionalization pathways, allowing researchers to quickly verify reaction success.

ParameterPathway A: CuAAC (Click Chemistry)Pathway B: Acid-Catalyzed Annulation
Reaction Type Intermolecular[3+2] CycloadditionIntramolecular 5-endo-dig Cyclization
Target Scaffold 1,4-Disubstituted 1,2,3-Triazole6-Methyl-1H-pyrrolo[2,3-b]pyridine
Reagents CuSO₄, NaAsc, THPTA, t-BuOH/H₂OTFA, TFAA, MeCN
Temperature Room Temperature (20-25 °C)Reflux (~82 °C)
Reaction Time 2 - 12 hours8 hours
Typical Yield 85 - 95%75 - 90%
Key Analytical Handle Triazole C=CH singlet (~8.0 ppm, ¹H NMR)Pyrrole N-H broad singlet (~11.5 ppm, ¹H NMR)

References

  • [2] Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. RSC Publishing. URL:

  • [1] Hiroki, H., Ogata, K., & Fukuzawa, S. I. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett. Thieme Connect. URL:

  • [4] Wharton, L., et al. (2023). Click Chemistry and Radiochemistry: An Update. ACS Publications. URL:

  • [3] Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of 3-ethynyl-6-methylpyridin-2-amine during storage

Technical Support Center: Stability & Storage of 3-Ethynyl-6-methylpyridin-2-amine Section 1: Core Technical Briefing Compound Profile: IUPAC Name: 3-Ethynyl-6-methylpyridin-2-amine Primary Instability Vector: Terminal A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 3-Ethynyl-6-methylpyridin-2-amine

Section 1: Core Technical Briefing

Compound Profile:

  • IUPAC Name: 3-Ethynyl-6-methylpyridin-2-amine

  • Primary Instability Vector: Terminal Alkyne Polymerization & Oxidative Homocoupling (Glaser Coupling).

  • Secondary Risk: Aminopyridine oxidation and hygroscopicity.

The "Why" Behind the Instability: As a Senior Application Scientist, I often see researchers treat this compound like a standard stable intermediate. It is not. The molecule contains a "push-pull" electronic instability. The electron-rich amino group at C2 increases the electron density of the pyridine ring, while the terminal ethynyl group at C3 is highly susceptible to radical attack and metal-catalyzed dimerization.

If stored improperly, two distinct degradation pathways activate:

  • Glaser Coupling: In the presence of oxygen and trace metals (especially Copper), two molecules will covalently bond at the alkyne terminus, forming a diyne dimer.[1] This is irreversible.

  • Radical Polymerization: Heat or light can generate radicals on the alkyne, leading to an uncontrolled chain reaction that turns your white/pale yellow powder into a brown/black insoluble tar [1, 2].

Section 2: Critical Storage Protocol (The "Gold Standard")

This protocol is a self-validating system. If followed, degradation is kinetically arrested.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of thermal radical initiation. Arrhenius equation dictates significantly slower degradation rates at sub-zero temps.
Atmosphere Argon (Ar) or Nitrogen (N₂) Exclusion of O₂ prevents oxidative Glaser coupling and amine oxidation.[1] Argon is preferred as it is heavier than air, forming a better "blanket."
Container Amber Glass Vial + Parafilm/Teflon Tape Amber glass blocks UV/Blue light (200-450nm) which can photo-initiate radical polymerization.
Physical State Solid / Powder Solution storage increases molecular mobility, accelerating bimolecular collisions and polymerization.
Handling Tools Glass or Plastic Spatulas CRITICAL: Avoid metal spatulas. Terminal alkynes can form explosive metal acetylides with Ag, Cu, or Hg, which also catalyze degradation [3].[2]

Section 3: Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to dark brown. Is it still usable?

Diagnosis: The color change indicates the formation of conjugated polymers (polyacetylenes) or oxidation products (N-oxides). Action:

  • Do not use directly. The polymers can act as radical initiators, ruining downstream reactions.

  • Solubility Test: Attempt to dissolve a small amount in HPLC-grade Methanol or DCM.

    • Clear solution: Likely surface oxidation. Proceed to purification.[2][3]

    • Turbid/Insoluble residue: Significant polymerization.

  • Purification Protocol:

    • Dissolve the crude solid in a minimal amount of Dichloromethane (DCM).

    • Filter through a 0.45 µm PTFE syringe filter to remove insoluble polymers.

    • Precipitate by adding cold Hexanes or perform a rapid silica plug filtration (eluting with Hexanes:EtOAc).

    • Validation: Run a ¹H NMR. Look for the disappearance of the alkyne proton singlet (~3.0-3.5 ppm) which indicates dimerization/polymerization.

Q2: Can I store this compound in solution (e.g., DMSO or DMF) for convenience?

Verdict: NO. Reasoning:

  • DMSO Instability: DMSO can act as a mild oxidant. Combined with the basic amino group, it can facilitate oxidative degradation over time.

  • Concentration Effect: High concentrations in solution favor second-order kinetics (dimerization).

  • Recommendation: If you must store in solution, use anhydrous THF with 100 ppm BHT (butylated hydroxytoluene) as a radical scavenger, store at -80°C, and use within 48 hours.

Q3: I see a new peak in my LC-MS at [2M-2]. What is this?

Diagnosis: This is the Glaser Dimer .[1] Mechanism:


Mass Shift:  The molecular weight will be exactly double the monomer minus 2 hydrogens.
Root Cause:  Your storage vessel was likely not purged with inert gas, or a metal spatula introduced trace catalytic ions.

Section 4: Visualization of Degradation Logic

The following diagram illustrates the decision matrix for handling and storing 3-ethynyl-6-methylpyridin-2-amine.

StorageLogic Compound 3-Ethynyl-6-methylpyridin-2-amine (Fresh Sample) Storage Storage Condition Check Compound->Storage O2_Exposure Exposure to Air/O2 Storage->O2_Exposure Loose Cap / Air Metal_Contact Contact with Metal (Fe/Cu) Storage->Metal_Contact Metal Spatula UV_Heat UV Light or Heat (>25°C) Storage->UV_Heat Benchtop / Clear Vial Safe Stable for >6 Months Storage->Safe Argon, -20°C, Amber Vial Glaser Glaser Dimerization (Irreversible Impurity) O2_Exposure->Glaser Oxidative Coupling Metal_Contact->Glaser Catalysis Polymer Radical Polymerization (Insoluble Tar) UV_Heat->Polymer Radical Initiation

Caption: Figure 1. Degradation pathways (Red) vs. Optimal Storage (Green). Oxygen and Metals drive dimerization; Light/Heat drive polymerization.

Section 5: Quality Control Protocol

Before using stored material in critical experiments (e.g., Sonogashira coupling), validate purity.

Protocol: Rapid Purity Check

  • TLC Method:

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm).

    • Observation: The monomer should appear as a single distinct spot. A streak at the baseline indicates polymerization. A spot with lower Rf usually indicates the dimer or N-oxide.

  • ¹H NMR Diagnostic:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Key Signal: Check the integration of the terminal alkyne proton (

      
      C-H). It should integrate 1:1 with the aromatic protons. A loss of integration suggests polymerization.
      

References

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (General mechanism of Alkyne instability).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Context on preventing homocoupling).

Sources

Optimization

Removing copper catalyst residues from 2-amino-3-ethynylpyridine products

Technical Support Center: Copper Catalyst Residue Removal in 2-Amino-3-ethynylpyridine Synthesis Introduction The Sonogashira cross-coupling reaction is a cornerstone for synthesizing 2-amino-3-ethynylpyridine, a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Catalyst Residue Removal in 2-Amino-3-ethynylpyridine Synthesis

Introduction The Sonogashira cross-coupling reaction is a cornerstone for synthesizing 2-amino-3-ethynylpyridine, a critical intermediate in the production of 7-azaindoles and various active pharmaceutical ingredients (APIs)[1]. While palladium and copper co-catalysis ensures high yields, removing residual copper (Cu) to meet stringent API regulatory limits (often < 10 ppm) is notoriously difficult[2]. This guide provides a self-validating, mechanistic approach to troubleshooting and resolving copper contamination in your downstream processing workflow.

CopperRemovalWorkflow A Sonogashira Reaction (Pd/Cu Catalysis) B Crude 2-Amino-3-ethynylpyridine (Cu > 10,000 ppm) A->B C Liquid-Liquid Extraction (EDTA / NH4OH Wash) B->C Breaks Cu-Pyridine Chelate D Organic Phase (Cu ~100-200 ppm) C->D Removes Bulk Cu into Aqueous Phase E Solid-Phase Scavenging (Si-Thiol / MP-TMT) D->E Covalent Scavenging of Trace Cu F Polishing Crystallization (EtOH/Water) E->F Filtration of Resin/Silica G Pure API Intermediate (Cu < 10 ppm) F->G Lattice Exclusion of Impurities

Stepwise workflow for reducing copper residues from >10,000 ppm to <10 ppm in API synthesis.

Section 1: Causality & Mechanisms (FAQ)

Q1: Why does copper strongly coordinate to 2-amino-3-ethynylpyridine, making standard aqueous workups ineffective? A: The difficulty lies in the molecular architecture of the product. 2-amino-3-ethynylpyridine features a pyridine nitrogen, an ortho-amino group, and an alkyne


-system. This creates a highly effective bidentate or tridentate chelating motif for transition metals. Cu(I) specifically coordinates with the alkyne 

-electrons and the basic nitrogen atoms, forming stable, lipophilic complexes that partition directly into the organic phase during standard water or brine washes. To remove the copper, you must introduce a competing ligand that is thermodynamically stronger than the product itself.

Q2: What is the most effective initial liquid-liquid extraction protocol to break this copper complex? A: A combination of Ethylenediaminetetraacetic acid (EDTA) and aqueous ammonia is required. Causality: Ammonia acts as a strongly coordinating, low-molecular-weight ligand that readily penetrates the steric bulk of the organic complex to strip Cu(I) and Cu(II) ions. Simultaneously, EDTA serves as a hexadentate chelator in the aqueous phase, trapping the displaced copper and preventing it from re-partitioning into the organic layer.

Section 2: Troubleshooting Guide & Experimental Protocols

Protocol A: EDTA-Ammonia Wash (Bulk Cu Removal)

Use this protocol to drop copper levels from ~15,000 ppm down to ~150 ppm.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate).

  • Preparation: Prepare a 0.1 M aqueous solution of disodium EDTA. Adjust the pH to 8.5–9.0 using 10% aqueous ammonia.

  • Extraction: Wash the organic phase with the EDTA/NH

    
     solution (1:1 v/v) three times.
    
    • Self-Validating Step: The aqueous layer will turn deep blue (indicating the formation of the

      
       complex). Continue washing until the aqueous layer is completely colorless, verifying that bulk copper has been removed.
      
  • Neutralization: Wash the organic layer once with brine to remove residual ammonia and EDTA.

Protocol B: Solid-Supported Scavenging with Si-Thiol

When liquid-liquid extraction plateaus, solid-supported scavengers are recommended. For basic, nitrogen-rich heterocycles, functionalized silica or macroporous resins such as Silica-Thiol (Si-Thiol) or Macroporous Trimercaptotriazine (MP-TMT) are highly effective[3].

  • Solvent Exchange: Concentrate the organic phase and redissolve the intermediate in a polar aprotic solvent (e.g., THF or DMF) to ensure complete solubility of the product and unmask the metal coordination sites.

  • Scavenger Loading: Add ISOLUTE® Si-Thiol (or an equivalent silica-bonded 1-propanethiol) at a loading of 5–10 equivalents relative to the estimated residual copper mass[3].

  • Incubation: Agitate the suspension at 40°C for 12–16 hours.

    • Causality: Elevated temperature increases the kinetic rate of copper dissociation from the 2-amino-3-ethynylpyridine chelate, allowing the thermodynamically stable Cu-S covalent bonds to form on the silica matrix.

  • Filtration: Filter the mixture through a Celite pad to remove the Cu-bound silica. Wash the filter cake with a small volume of THF.

  • Concentration: Concentrate the filtrate to yield the semi-pure product.

Protocol C: Polishing Crystallization

While scavengers remove covalently accessible metals, trace metals can remain physically trapped. Crystallization relies on the highly ordered formation of the product lattice, which sterically excludes bulky metal complexes.

  • Dissolution: Dissolve the semi-pure product in a minimal volume of hot ethanol (60°C).

  • Anti-Solvent Addition: Slowly add deionized water dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Controlled Cooling: Allow the mixture to cool to room temperature over 2 hours, then transfer to 4°C for 4 hours.

    • Self-Validating Step: Rapid crash-cooling will trap impurities (occlusion). The slow, visually verifiable growth of distinct crystals ensures a pure lattice that excludes residual copper.

  • Isolation: Filter the crystals and wash with cold 10% ethanol in water. Dry under vacuum.

Section 3: Data Presentation

Table 1: Step-by-step reduction of copper levels in a 100g scale 2-amino-3-ethynylpyridine synthesis.

Purification StageMechanism of ActionCu Concentration (ppm)API Yield (%)
Crude Reaction MixtureN/A~15,000100
Standard Aqueous WashPhase separation2,50098
EDTA/NH

Wash (Protocol A)
Aqueous Chelation15095
Si-Thiol Scavenger (Protocol B)Covalent Thiol Binding1291
Recrystallization (Protocol C)Lattice Exclusion< 282

References

  • Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: RSC Publishing URL: [Link]

  • Title: Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Biotage URL: [Link]

  • Title: Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Crimson Publishers URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with 2-Amino-3-iodo-6-methylpyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the advanced troubleshooting center for cross-coupling heteroaryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the advanced troubleshooting center for cross-coupling heteroaryl halides. Working with 2-amino-3-iodo-6-methylpyridine presents a unique set of mechanistic challenges. While the 3-iodo position is highly activated for oxidative addition, the adjacent free primary amine (-NH₂) and the mildly electron-donating 6-methyl group create competing pathways that can drastically reduce your yield.

This guide synthesizes field-proven protocols and mechanistic causality to help you isolate your target 2-amino-3-alkynyl-6-methylpyridine with high purity and yield.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following logic tree to diagnose the specific failure mode of your coupling reaction.

Troubleshooting Start Low Yield of Coupled Product Conv Is starting material consumed? Start->Conv Yes Yes Conv->Yes No No Conv->No Byprod Identify Byproducts Yes->Byprod Cat Check Catalyst/Ligand (Amine poisoning?) No->Cat Glaser Glaser Homocoupling Byprod->Glaser Azaindole 7-Azaindole (Cyclization) Byprod->Azaindole FixCat Increase Pd loading Use bidentate ligands Cat->FixCat FixGlaser Strictly degas (Ar/N2) Slow alkyne addition Glaser->FixGlaser FixAza Lower temperature (RT) Avoid strong bases Azaindole->FixAza

Caption: Diagnostic workflow for resolving low yields in aminopyridine Sonogashira couplings.

Mechanistic FAQs & Troubleshooting Guides

Q1: My starting material is completely consumed, but I am isolating a cyclized byproduct instead of the linear alkyne. Why is this happening? Causality & Expert Insight: You are observing premature intramolecular cyclization. 2-amino-3-alkynylpyridines are the direct synthetic precursors to 7-azaindoles[1]. Once the internal alkyne is formed at the 3-position, the spatial proximity of the nucleophilic 2-amino group creates an ideal geometry for a 5-endo-dig or 5-exo-dig hydroamination. This cyclization is accelerated by heat (>65°C) and strong bases[2]. Solution: If your goal is to isolate the uncyclized coupled product, you must maintain mild conditions. The extreme reactivity of the C-I bond allows the Sonogashira coupling to proceed at room temperature. By using THF as a solvent with Et₃N at 20–25°C, you can suppress the cyclization pathway entirely[2].

Q2: The 2-amino-3-iodo-6-methylpyridine remains unreacted. Is the free amine poisoning my catalyst? Causality & Expert Insight: Yes. Free primary heteroarylamines are strong σ-donors. During the catalytic cycle, the amine can outcompete weaker phosphine ligands to coordinate directly with the Pd(II) intermediate or the Cu(I) co-catalyst[3]. This forms a stable, off-cycle metal-amine complex, effectively sequestering the catalyst and halting transmetalation. Solution: Do not use minimal catalyst loadings. Studies on structurally similar 2-amino-3-halopyridines demonstrate that increasing the catalyst loading to 2.5–5.0 mol% Pd and using a robust precatalyst like Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ overcomes competitive binding[4],[5].

Q3: I am observing significant amounts of alkyne dimer. How can I suppress this? Causality & Expert Insight: You are experiencing Glaser homocoupling. This is a Cu-catalyzed oxidative dimerization of terminal alkynes that requires oxygen[3]. Even trace amounts of dissolved O₂ in your amine base or solvent will rapidly dimerize your alkyne, consuming your reagent and artificially lowering your yield. Solution: Implement strict Schlenk techniques. Sparge your DMF or THF and Et₃N with Argon for at least 30 minutes prior to use. Additionally, add your terminal alkyne slowly via a syringe pump to keep its steady-state concentration low in the reaction mixture.

Q4: How does the 6-methyl group affect the reactivity compared to unsubstituted 2-amino-3-iodopyridine? Causality & Expert Insight: The 6-methyl group is mildly electron-donating via inductive effects. While electron-rich heteroaryls generally undergo slower oxidative addition, the high polarizability and low bond dissociation energy of the C-I bond at the 3-position more than compensates for this electronic deactivation[6]. Steric hindrance is negligible because the methyl group is distal to the C3 reaction site.

Reaction Mechanism & Competing Pathways

Understanding the exact point of failure in the catalytic cycle is critical for rational optimization.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I bond cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (with Cu-acetylide) PdII->TransMet Poison Catalyst Poisoning (Amine coordination) PdII->Poison Competitive Binding PdII_Alkyne Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Coupled Product 2-amino-3-alkynyl-6-methylpyridine RedElim->Product Cyclize Intramolecular Cyclization (7-Azaindole Formation) Product->Cyclize Heat / Base

Caption: Sonogashira catalytic cycle highlighting amine poisoning and premature cyclization pathways.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for coupling 2-amino-3-halopyridines based on whether your goal is to isolate the linear alkyne or drive the reaction to completion rapidly.

ParameterCondition A (Room Temp, Isolation)Condition B (High Temp, High Yield)
Objective Prevent azaindole cyclizationMaximize conversion speed
Catalyst PdCl₂(PPh₃)₂ (5.0 mol%)Pd(CF₃COO)₂ (2.5 mol%)
Co-catalyst CuI (5.0 mol%)CuI (5.0 mol%)
Ligand None added (Pre-coordinated)PPh₃ (5.0 mol%)
Base Et₃N (3.0 eq)Et₃N (1.0 mL / Solvent ratio)
Solvent Anhydrous THFAnhydrous DMF
Temperature Room Temperature (20–25°C)100°C
Time 12–16 hours3 hours
Typical Yield >95% (Uncyclized)72–96% (Depending on alkyne)
Reference Adapted from Gotor et al.[2]Adapted from Zhu et al.[4],[5]

Standard Operating Procedure (SOP): Optimized Coupling Protocol

This self-validating protocol is designed to isolate the uncyclized 2-amino-3-alkynyl-6-methylpyridine using mild conditions to prevent 7-azaindole formation.

Materials Required:

  • 2-amino-3-iodo-6-methylpyridine (1.0 equiv, typically 1.0 mmol)

  • Terminal alkyne (1.3 equiv)

  • PdCl₂(PPh₃)₂ (5.0 mol%)

  • CuI (5.0 mol%)

  • Anhydrous THF (10 mL)

  • Anhydrous Triethylamine (Et₃N) (3.0 equiv)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-3-iodo-6-methylpyridine (1.0 mmol). Seal the flask with a rubber septum and purge with Argon for 10 minutes.

  • Solvent Addition: Inject anhydrous THF (10 mL) and Et₃N (3.0 mmol) via syringe. Sparge the solution with Argon for an additional 15 minutes to remove dissolved oxygen.

  • Catalyst Loading (Self-Validating Step): Briefly open the flask under positive Argon flow and add PdCl₂(PPh₃)₂ (5.0 mol%) and CuI (5.0 mol%).

    • Validation Check: The solution should turn a pale yellow/orange. If the solution rapidly turns dark green or blue upon CuI addition, oxygen is present (indicating Cu(II) formation). You must abort, re-purify your solvents, and restart to prevent Glaser homocoupling.

  • Alkyne Addition: Add the terminal alkyne (1.3 mmol) dropwise over 5 minutes via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25°C) under Argon. Monitor the reaction via TLC (typically 1:1 Hexanes/EtOAc). The highly reactive C-I bond should result in complete consumption of the starting material within 12–16 hours[2].

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove the Pd/Cu salts and triethylammonium iodide precipitates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from hexanes to 40% EtOAc/hexanes) to afford the pure 2-amino-3-alkynyl-6-methylpyridine.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.4

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6." Synthesis.1

  • BenchChem Technical Resources. (2025). "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines." BenchChem. 5

  • University of Southampton ePrints. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- substituted derivatives." ePrints Soton. 3

  • Royal Society of Chemistry. (2013). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry. 6

Sources

Optimization

Purification methods for 3-ethynyl-6-methyl-2-pyridinamine (recrystallization vs. column)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-ethynyl-6-methyl-2-pyridinamine. We will explore the comparative advantage...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-ethynyl-6-methyl-2-pyridinamine. We will explore the comparative advantages and practical considerations of recrystallization and column chromatography, enabling you to select and optimize the most suitable method for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing between recrystallization and column chromatography for purifying 3-ethynyl-6-methyl-2-pyridinamine?

The choice between recrystallization and column chromatography hinges on several factors, including the purity of the crude material, the quantity of the sample, and the nature of the impurities. Recrystallization is often preferred for larger quantities of material that are mostly pure, as it is a more economical and scalable technique. Column chromatography, on the other hand, excels at separating complex mixtures with multiple components or impurities with polarities similar to the target compound.

Q2: What are the likely physical properties of 3-ethynyl-6-methyl-2-pyridinamine?

Q3: What are some good starting solvents for recrystallization of 3-ethynyl-6-methyl-2-pyridinamine?

Based on the purification of similar aminopyridine derivatives, promising solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and toluene. A systematic approach to solvent screening is highly recommended to identify the ideal solvent or solvent mixture for your specific sample.

Q4: What eluent systems are recommended for the column chromatography of 3-ethynyl-6-methyl-2-pyridinamine?

For the purification of aminopyridines by column chromatography, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate are very common. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective. For more polar compounds, a mixture of dichloromethane and methanol can be employed. Given the basic nature of the amino group, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Try a lower-boiling point solvent. Alternatively, add a small amount of a miscible co-solvent to lower the dissolution temperature.
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by boiling off some of the solvent. If crystals still do not form, try a different solvent in which the compound is less soluble. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal precipitation.
Poor purity The chosen solvent does not effectively differentiate between the product and impurities.Perform a systematic solvent screen to find a solvent that dissolves the impurities well at all temperatures while having a steep solubility curve for the product. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation The eluent system is not optimized.Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation between your product and the impurities (aim for a product Rf of ~0.3).
Tailing of the product spot The compound is interacting too strongly with the acidic silica gel due to its basic amino group.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase such as alumina or amine-functionalized silica.
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.
Cracking of the silica bed The column was packed improperly, or the solvent polarity was changed too abruptly.Ensure the column is packed evenly without any air bubbles. When running a gradient, increase the solvent polarity gradually.

Method Selection and Workflow

The following flowchart provides a structured approach to selecting the optimal purification method for 3-ethynyl-6-methyl-2-pyridinamine.

Purification_Decision_Tree start Crude 3-ethynyl-6-methyl-2-pyridinamine tlc Perform TLC Analysis start->tlc is_solid Is the crude material a solid? tlc->is_solid purity_check Is the major spot >90% pure by TLC? is_solid->purity_check Yes column Column Chromatography is_solid->column No (Oil/Liquid) solvent_screen Perform small-scale recrystallization solvent screen purity_check->solvent_screen Yes optimize_column Optimize column conditions (eluent, stationary phase) purity_check->optimize_column No recrystallization Recrystallization solvent_screen->recrystallization optimize_column->column

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a systematic approach to purify 3-ethynyl-6-methyl-2-pyridinamine via recrystallization.

1. Solvent Screening (Small Scale): a. Place a small amount (10-20 mg) of the crude material into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. c. If the solid is insoluble at room temperature, heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves. d. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath. e. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and forms well-defined crystals upon cooling.

2. Recrystallization (Scale-up): a. Place the crude 3-ethynyl-6-methyl-2-pyridinamine in an Erlenmeyer flask. b. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. c. Continue adding the hot solvent until the solid is completely dissolved. d. If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and boil for a few minutes. e. Perform a hot filtration to remove the charcoal or any insoluble impurities. f. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. g. Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the ice-cold solvent. j. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of 3-ethynyl-6-methyl-2-pyridinamine using silica gel column chromatography.

1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). c. The ideal eluent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3. d. If tailing is observed, add 0.1-1% triethylamine to the eluent system and re-run the TLC.

2. Column Packing: a. Choose a column of appropriate size for the amount of material to be purified. b. Pack the column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles. c. Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be evaporated. b. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. c. Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. If using a gradient, start with a less polar mixture and gradually increase the polarity. c. Collect the eluate in fractions and monitor the separation by TLC. d. Combine the fractions containing the pure product.

5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-ethynyl-6-methyl-2-pyridinamine.

Data Presentation

The following table can be used to compare the effectiveness of the two purification methods for a given batch of crude 3-ethynyl-6-methyl-2-pyridinamine.

Parameter Recrystallization Column Chromatography
Initial Mass (g)
Final Mass (g)
Yield (%)
Initial Purity (by HPLC/GC, %)
Final Purity (by HPLC/GC, %)
Solvent(s) Used
Time Required (hours)
Cost per gram

Workflow Diagram

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_column Column Chromatography Workflow r_start Crude Solid r_dissolve Dissolve in minimum hot solvent r_start->r_dissolve r_filter Hot filtration (optional) r_dissolve->r_filter r_cool Slow cooling & crystallization r_filter->r_cool r_collect Collect crystals by vacuum filtration r_cool->r_collect r_wash Wash with cold solvent r_collect->r_wash r_dry Dry purified crystals r_wash->r_dry r_product Pure Crystalline Product r_dry->r_product c_start Crude Mixture c_load Load sample onto column c_start->c_load c_elute Elute with appropriate solvent system c_load->c_elute c_collect Collect fractions c_elute->c_collect c_tlc Monitor fractions by TLC c_collect->c_tlc c_combine Combine pure fractions c_tlc->c_combine c_evaporate Evaporate solvent c_combine->c_evaporate c_product Pure Product c_evaporate->c_product

Caption: Step-by-step workflows for recrystallization and column chromatography.

References

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. Available at: [Link].

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI. Available at: [Link].

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link].

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link].

  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem. Available at: [Link].

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link].

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link].

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link].

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link].

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link].

  • 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link].

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link].

  • US4628097A - Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PubMed Central. Available at: [Link].

  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link].

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link].

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed Central. Available at: [Link].

  • Column chromatography. University of Victoria. Available at: [Link].

Troubleshooting

Introduction: The Critical Nature of 2-Amino-3-Alkynylpyridines

Technical Support Center: Handling Air-Sensitive 2-Amino-3-Alkynylpyridine Intermediates 2-Amino-3-alkynylpyridines are high-value, versatile intermediates primarily used in the synthesis of pyrrolo[2,3-b]pyridines (7-az...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Air-Sensitive 2-Amino-3-Alkynylpyridine Intermediates

2-Amino-3-alkynylpyridines are high-value, versatile intermediates primarily used in the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) and furopyridines . These fused heterocycles are privileged scaffolds in kinase inhibitors (e.g., Vemurafenib) and other bioactive agents.

While the pyridine ring itself is robust, the 2-amino-3-alkynyl motif introduces specific vulnerabilities:

  • Oxidative Instability: The electron-rich amino group renders the ring susceptible to N-oxidation.

  • Premature Cyclization: The proximity of the nucleophilic amine to the electrophilic alkyne can lead to spontaneous, uncontrolled cyclization, especially under light or acidic conditions.

  • Glaser Coupling: During synthesis, the terminal alkyne is prone to oxidative homocoupling if oxygen is not strictly excluded.

This guide provides a self-validating system for the synthesis, purification, and storage of these intermediates, ensuring high fidelity for downstream applications.

Module 1: Synthesis & Reaction Control (The Sonogashira Protocol)

Core Philosophy: The synthesis of 2-amino-3-alkynylpyridines via Sonogashira coupling is the most critical step. Air sensitivity here refers less to the product and more to the catalytic cycle and alkyne integrity .

Q: My reaction yields are low, and I see a significant amount of a symmetric byproduct. What is happening?

A: You are likely observing Glaser homocoupling , where two terminal alkyne molecules couple to form a diyne instead of reacting with the halopyridine. This occurs due to the presence of Oxygen.

  • Mechanism: Cu(I) forms a copper acetylide species. In the presence of O₂, this species oxidizes and couples with itself rather than transmetallating to the Palladium cycle.

  • Corrective Protocol:

    • Degassing is Non-Negotiable: Do not just purge the headspace. Sparge the solvent (DMF or Toluene) with Argon or Nitrogen for at least 30 minutes before adding the catalyst.

    • Catalyst Choice: Switch to PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂ with CuI as a co-catalyst.

    • The "Slow Addition" Trick: If homocoupling persists, add the terminal alkyne slowly (via syringe pump) to the reaction mixture containing the halide and catalyst. This keeps the concentration of free alkyne low relative to the catalyst.

Q: The reaction turns black and stalls after 1 hour. Why?

A: This indicates "Pd-Black" precipitation , meaning your active Pd(0) species has aggregated and deactivated.

  • Cause: Insufficient ligand stabilization or oxygen ingress.

  • Solution: Increase the ligand loading (e.g., add extra PPh₃ , typically 10-20 mol% relative to Pd). Ensure your inert gas line has a positive pressure bubbler to prevent back-flow of air.

Module 2: Purification & Isolation (The Silica Trap)

Core Philosophy: 2-Amino-3-alkynylpyridines are basic. Standard silica gel is acidic. This mismatch leads to strong adsorption ("streaking") and acid-catalyzed decomposition (hydration or cyclization).

Q: I lose 40% of my mass on the column, and the product streaks badly. How do I fix this?

A: You are experiencing acid-base interaction between the pyridyl amine and the silanol groups (Si-OH) of the silica.

  • The Fix: Amine Deactivation.

    • Pre-treatment: Flush the packed silica column with mobile phase containing 1-3% Triethylamine (Et₃N) before loading your sample.

    • Mobile Phase: Maintain 0.5-1% Et₃N in your eluent throughout the run.

    • Alternative: Use Basic Alumina instead of silica gel for highly sensitive substrates, though resolution may be lower.

Q: Can I store the crude mixture overnight before purification?

A: Risk High. The crude mixture contains Cu and Pd salts which can catalyze cyclization or oxidation even at room temperature.

  • Protocol: Filter the reaction mixture through a pad of Celite immediately to remove metal salts. If purification must wait, remove the solvent, flush the residue with Argon, and store at -20°C in the dark.

Module 3: Storage & Stability (Preventing Degradation)

Core Philosophy: The intermediate is a "loaded spring," ready to cyclize. Storage conditions must prevent activation energy from being reached.

Q: My light-yellow solid turned brown after a week on the bench. Is it usable?

A: The color change indicates surface oxidation or photo-degradation .

  • Diagnosis: Check LC-MS. If the main peak is intact, the bulk material may be salvageable. If you see M+16 (N-oxide) or M+18 (hydration), repurify immediately.

  • Storage Standard:

    • Atmosphere: Argon (heavier than air, provides a better blanket).

    • Temperature: -20°C is mandatory for long-term (>1 week) storage.

    • Container: Amber glass vials with Teflon-lined caps. Wrap in foil if amber glass is unavailable.

Table 1: Stability Profile & Solvent Compatibility

ParameterConditionStability RatingNotes
Solid State 25°C, Air, LightPoor Degrades/discolors within days.
Solid State -20°C, Argon, DarkExcellent Stable for months.
Solution (CDCl₃) 25°C, Ambient LightModerate Acidic nature of CDCl₃ can induce cyclization over time.
Solution (DMSO) 25°CGood Stable for short-term handling.
Solution (MeOH) 25°CFair Protic solvents may promote hydration over long periods.

Module 4: Downstream Application (Cyclization to 7-Azaindole)

Core Philosophy: The "instability" of the intermediate is actually the "reactivity" required for the next step.

Q: How do I convert this intermediate to the pyrrolo[2,3-b]pyridine (7-azaindole)?

A: This cyclization is typically base-mediated.

  • Reagents: Potassium tert-butoxide (t-BuOK) (1.2 equiv) or KH .

  • Solvent: NMP or Toluene.

  • Conditions: Heat to 60-80°C.

  • Troubleshooting: If the reaction is sluggish, add a catalytic amount of 18-Crown-6 to solubilize the potassium cation. Ensure the system is strictly anhydrous; water quenches the base and hydrates the alkyne.

Visual Workflow: Synthesis to Storage

The following diagram illustrates the critical control points (CCPs) where air/moisture sensitivity must be managed.

G Start Start: 2-Amino-3-Halopyridine Coupling Sonogashira Coupling (Pd cat, CuI, Et3N, DMF) CCP: O2 Exclusion Start->Coupling Workup Workup & Filtration (Remove Metal Salts) Coupling->Workup Successful Rxn Glaser Side Rxn: Glaser Coupling (Caused by O2) Coupling->Glaser If O2 present Purification Purification (Silica + 1% Et3N) CCP: Acidic Decomposition Workup->Purification Intermediate 2-Amino-3-Alkynylpyridine (Isolated Solid) Purification->Intermediate Optimized Oxidation Side Rxn: N-Oxidation/Tailing (Caused by Acidic Silica) Purification->Oxidation If no Et3N Storage Storage (-20°C, Argon, Dark) Intermediate->Storage Cyclization Downstream: Cyclization (t-BuOK, Heat) -> 7-Azaindole Intermediate->Cyclization Next Step Storage->Intermediate Retains Purity

Caption: Workflow for handling 2-amino-3-alkynylpyridines. Red nodes indicate Critical Control Points (CCPs) for air/acidity.

References

  • Zhu, Q., et al. (2017).[1] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[2]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines."

  • Loba Chemie. (2016).[3] "Safety Data Sheet: 2-Aminopyridine."

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions."

  • Abdelrazek, F. M., et al. (2011).[4] "Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines." International Journal of Organic Chemistry, 1, 218-223.[4]

Sources

Optimization

Technical Support Guide: Minimizing Homocoupling in 3-Ethynylpyridine Synthesis

Topic: Minimizing homocoupling byproducts (Glaser coupling) during the synthesis of 3-ethynylpyridine via Sonogashira coupling. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing homocoupling byproducts (Glaser coupling) during the synthesis of 3-ethynylpyridine via Sonogashira coupling. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Format: Technical Support Center (Troubleshooting, FAQs, Protocols).

Core Directive & Technical Overview

The Challenge: Synthesizing 3-ethynylpyridine typically involves the Sonogashira coupling of 3-bromopyridine (or 3-iodopyridine) with trimethylsilylacetylene (TMSA), followed by desilylation. The primary failure mode is the Glaser homocoupling of the alkyne source, producing bis(trimethylsilyl)butadiyne. This side reaction consumes the expensive alkyne, complicates purification, and indicates oxygen contamination or catalyst imbalance.

The Solution Architecture: To suppress homocoupling, one must disrupt the oxidative dimerization cycle of the copper acetylide. This is achieved through three distinct strategies:

  • Rigorous Deoxygenation: Eliminating the oxidant (

    
    ) required for the Glaser cycle.
    
  • Kinetic Control: Slow addition of the alkyne to maintain a low concentration of the copper acetylide species.

  • Copper-Free Methodologies: Removing the copper co-catalyst entirely to eliminate the mechanism of homocoupling.

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Impurity Profiling[1]

Q: I see a significant non-polar spot on TLC that is not my starting material. What is it? A: This is likely the Glaser homocoupling product (1,4-bis(trimethylsilyl)buta-1,3-diyne).

  • Diagnosis: It usually has a higher

    
     than 3-ethynylpyridine derivatives in non-polar solvents (Hexane/EtOAc). It is often UV active and can appear as a crystalline solid upon concentration.
    
  • Root Cause: Oxygen ingress.[1] Even trace amounts of air can oxidize Cu(I) to Cu(II), which promotes the dimerization of the copper acetylide.

  • Immediate Fix: Ensure your system is strictly anaerobic. Switch from "balloon purging" to a freeze-pump-thaw or vigorous sparging (15+ mins) with Argon.

Q: The reaction mixture turned green/blue. Is this normal? A: No. This indicates catalyst oxidation.

  • Explanation: Active Sonogashira species are typically yellow, orange, or black (Pd black). A green or blue hue indicates the formation of Cu(II) species (often copper-amine complexes).

  • Impact: Cu(II) is the active oxidant for homocoupling. Your cross-coupling yield will drop significantly.

  • Action: Discard the batch if conversion is low. For future batches, distill your amine base (e.g., Triethylamine) over

    
     to remove dissolved oxygen and water.
    
Category B: Reaction Stalling & Conversion[2]

Q: My reaction stalls at 60% conversion. Adding more alkyne doesn't help. Why? A: You likely have "Catalyst Poisoning" or "Alkyne Consumption."

  • Mechanism: If

    
     is present, the alkyne homocouples faster than it cross-couples. Once the alkyne is depleted, the Pd catalyst may eventually precipitate as inactive Pd black.
    
  • Troubleshooting: Check the stoichiometry. If you used 1.1 equivalents of TMSA and 20% homocoupled, you are out of nucleophile.

  • Recommendation: Start with 1.2–1.5 equivalents of TMSA. If stalling occurs, add a fresh degassed solution of catalyst and alkyne, but only after re-establishing an inert atmosphere.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Sonogashira cycle and the undesired Glaser cycle. Note that Oxygen is the "switch" that activates the parasitic Glaser pathway.[1]

Sonogashira_vs_Glaser cluster_Sonogashira Desired Sonogashira Cycle (Anaerobic) cluster_Glaser Parasitic Glaser Cycle (Aerobic) Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cu_Acetylide Cu-Acetylide [R-C≡C-Cu] Cu_Acetylide->TransMet Cross-Coupling Path Oxidation Oxidation by O2 Cu_Acetylide->Oxidation O2 Present Dimer Homocoupling Product (R-C≡C-C≡C-R) Oxidation->Dimer Glaser Path Alkyne Terminal Alkyne (TMS-C≡CH) Alkyne->Cu_Acetylide + CuI, Base Base Amine Base

Caption: The critical divergence point is the Copper Acetylide intermediate.[2][3] In the absence of Oxygen, it enters the Palladium cycle (Blue). In the presence of Oxygen, it enters the Glaser cycle (Red).

Optimized Experimental Protocols

Protocol A: The "Strict Anaerobic" Standard Method

Best for: Standard laboratory synthesis using common reagents (Pd(PPh3)2Cl2 / CuI).

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Co-catalyst: CuI (1–2 mol%) — Keep Cu loading low to minimize homocoupling risk.

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA). Solvent must be degassed.[1][3]

Step-by-Step Workflow:

  • Solvent Prep: Distill TEA over

    
     or sparge anhydrous TEA with Argon for 20 minutes.
    
  • Solids Loading: Add Pd catalyst, CuI, and 3-Bromopyridine to a Schlenk flask.

  • Degassing (Critical): Evacuate the flask and backfill with Argon (3 cycles).

  • Liquid Addition: Add the degassed amine solvent via syringe.

  • Alkyne Addition: Add TMSA via syringe.

    • Pro-Tip: If homocoupling has been an issue, add the TMSA as a solution in degassed solvent dropwise over 1 hour using a syringe pump.

  • Reaction: Heat to 80°C (for bromides) or RT (for iodides). Monitor by TLC.[1][3][4][5]

  • Workup: Filter off the ammonium salt precipitate. Concentrate. Purify via Silica Gel (Hexane/EtOAc).[6][7]

Protocol B: The "Copper-Free" Method

Best for: Cases where homocoupling is persistent or when strictly anaerobic conditions are difficult to maintain.

Concept: By eliminating Copper, the formation of the copper-acetylide (the species that dimerizes) is impossible. This requires a more active Pd species.

Reagents:

  • 3-Bromopyridine[1][4][8]

  • TMSA[5][7]

  • Catalyst:

    
     (3 mol%) + Ligand: 
    
    
    
    (6-10 mol%) OR XPhos (for difficult substrates).
  • Base: Piperidine or Pyrrolidine (Secondary amines act as more efficient ligands/bases in Cu-free cycles).

  • Solvent: DMF or Acetonitrile (polar solvents help stabilize the Pd-amine complexes).

Step-by-Step Workflow:

  • Mix

    
    , Ligand, and Base in DMF. Stir for 5 mins to form the active complex.
    
  • Add 3-Bromopyridine.[1][4]

  • Add TMSA.

  • Heat to 90–100°C . Note: Cu-free reactions typically require higher temperatures than Cu-catalyzed ones.

  • Workup as usual.

Comparative Data: Conditions vs. Homocoupling

The following table summarizes how reaction parameters influence the ratio of Cross-Coupling (Product) to Homocoupling (Byproduct).

ParameterConditionEffect on HomocouplingRecommendation
Atmosphere Air / Balloon

High Use Schlenk line / Argon sparge.
Cu Loading > 5 mol%High Reduce CuI to 1–2 mol%.
Addition Rate All at onceModerate Add Alkyne dropwise (keep [Alkyne] low).
Base Type Inorganic (

)
Low Good for Cu-free, but slower kinetics.
Amine Type DIPA / PiperidineLow Secondary amines often perform better than TEA in Cu-free.
Catalyst Cu-Free (Pd only)Zero Use if homocoupling is the primary failure mode.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[9] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Link

  • Pu, X., Li, H., & Colacot, T. J. (2013).[10] Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Link

Sources

Troubleshooting

Optimal solvent systems for 2-amino-3-ethynyl-6-methylpyridine reactions

Technical Support Center: 2-Amino-3-ethynyl-6-methylpyridine Subject: Optimization of Solvent Systems & Reaction Environments Document ID: TSC-2A3E6M-2024 Applicable For: Heterocycle Synthesis, Fragment-Based Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-ethynyl-6-methylpyridine

Subject: Optimization of Solvent Systems & Reaction Environments Document ID: TSC-2A3E6M-2024 Applicable For: Heterocycle Synthesis, Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Development

Executive Summary

2-Amino-3-ethynyl-6-methylpyridine is a high-value "gateway scaffold." Its primary utility lies in its conversion to 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole) , a privileged substructure in oncology (e.g., Vemurafenib analogs).

This guide addresses the three critical bottlenecks researchers face with this molecule:

  • Solubility: The competing polarity of the amine/pyridine nitrogen vs. the lipophilic ethynyl/methyl groups.

  • Chemoselectivity: Preventing Glaser homocoupling during Sonogashira reactions.

  • Cyclization Efficiency: Choosing the right solvent to drive the 5-endo-dig vs. 5-exo-dig ring closure.

Module 1: Solubility & Stock Preparation

The Challenge: The molecule possesses a "push-pull" solubility profile. The basic amino group and pyridine nitrogen create high polarity, while the ethynyl and methyl groups add lipophilicity. Standard non-polar solvents (Hexanes, Toluene) often fail to dissolve it completely at ambient temperatures, while protic solvents can interfere with organometallic catalysts.

Recommended Solvent Systems:

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMF / DMSO Excellent (+++++)Preferred. Stock solutions, Sonogashira coupling, Base-mediated cyclization.
Ethers THF / 1,4-Dioxane Good (++++)Standard for low-temp lithiation or protection reactions (Boc/Cbz).
Chlorinated DCM / Chloroform Moderate (+++)Good for workup/extraction. Avoid for high-temp reactions due to volatility.
Protic Methanol / Ethanol Good (++++)Avoid in Pd-catalyzed steps (nucleophilic interference). Use only for recrystallization.
Non-Polar Hexanes / Pentane Poor (+)Use as an antisolvent to precipitate the product.

Troubleshooting FAQ:

Q: My starting material is crashing out of THF upon cooling to -78°C. A: This is common. The 6-methyl group aids solubility slightly, but not enough for cryogenic conditions at high concentrations. Solution: Add a co-solvent. 10-20% DMF or NMP added to the THF will maintain solubility without interfering with most lithiation protocols (unless strictly non-coordinating conditions are required, in which case, switch to TMEDA additives).

Module 2: Cross-Coupling (Sonogashira Reactions)

Context: Derivatization of the terminal alkyne (C3-position) to install aryl or heteroaryl groups before ring closure.

The Protocol: The presence of the free amine (C2-NH2) and the pyridine nitrogen makes this substrate a potential ligand for Palladium, which can poison the catalyst. You must use a solvent system that out-competes the substrate for coordination or facilitates rapid turnover.

Optimal System:

  • Solvent: Anhydrous DMF or 1,4-Dioxane.

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA). Note: The base often acts as a co-solvent.

  • Additives: CuI (Copper Iodide) is essential but promotes homocoupling if O2 is present.

Workflow Diagram:

SonogashiraWorkflow Start Start: 2-Amino-3-ethynyl-6-methylpyridine Degas CRITICAL STEP: Degas Solvent (DMF/THF) (Sparge Ar/N2 for 30 min) Start->Degas Mix Add Reagents: Ar-X, Pd(PPh3)4, CuI, Et3N Degas->Mix Reaction Reaction: Heat to 60-80°C (Monitor by LCMS) Mix->Reaction Check Check: Is Homocoupling > 5%? Reaction->Check Workup Workup: Dilute w/ EtOAc Wash w/ NH4Cl (remove Cu) Check->Workup No Redo Restart: Re-degas more rigorously Increase solvent volume Check->Redo Yes Redo->Degas

Caption: Optimized workflow for Sonogashira coupling to minimize Glaser homocoupling side-products.

Troubleshooting FAQ:

Q: I see a major impurity at roughly 2x molecular weight. What is it? A: This is the Glaser homocoupling product (dimer).

  • Cause: Oxygen leakage into the reaction vessel. The 6-methyl group does not protect the terminal alkyne from oxidative dimerization.

  • Fix: You must sparge your solvent (DMF/THF) with Argon for at least 30 minutes before adding the catalyst. Freeze-pump-thaw cycles are recommended for small scales (<100 mg).

Module 3: Cyclization to 6-Methyl-7-Azaindole

Context: Converting the linear alkyne-amine to the bicyclic 7-azaindole core. This is the most "solvent-sensitive" step.

Method A: Base-Mediated (Standard)

  • Mechanism: Strong base deprotonates the amine; the resulting amide attacks the alkyne (5-endo-dig).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF .

  • Reagent: Potassium tert-butoxide (KOtBu) or KH.

  • Why this solvent? NMP has a high boiling point and excellent solubility for the potassium salt intermediate.

Method B: Metal-Catalyzed (Mild)

  • Mechanism: Activation of the alkyne by Au(I), Au(III), or Cu(II).

  • Solvent: Toluene or Ethanol/Water (Green Chemistry).[1]

  • Why this solvent? Non-polar solvents like Toluene prevent the metal catalyst from being sequestered by the solvent, ensuring it binds to the alkyne π-system.

Decision Logic:

CyclizationLogic Start Cyclization Strategy Substituent Is the Alkyne Terminal (H)? Or Internal (Ar/R)? Start->Substituent Terminal Terminal Alkyne (-C≡CH) Substituent->Terminal Terminal Internal Internal Alkyne (-C≡C-Ar) Substituent->Internal Internal MetalRoute Metal Route: AuCl3 or CuI in Toluene Temp: 100°C Terminal->MetalRoute Preferred (Milder) BaseRoute Base Route: KOtBu (2-3 eq) in NMP Temp: 80°C Internal->BaseRoute Preferred (Force Closure)

Caption: Solvent and reagent selection logic based on the substitution pattern of the alkyne.

Module 4: Purification & Isolation

The Challenge: The "6-methyl-7-azaindole" product is amphoteric but predominantly basic. It interacts strongly with silanols on silica gel, leading to broad peaks and yield loss.

The Solvent Solution: Do NOT use straight Hexanes/EtOAc.

  • The "Tri-Solvent" Modifier:

    • Use DCM / MeOH / NH4OH (90:9:1) .

    • The Ammonium Hydroxide (NH4OH) competes for the acidic sites on the silica, allowing the azaindole to elute cleanly.

  • Alternative (TEA Wash):

    • Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. Then elute with Hexanes/EtOAc.

Troubleshooting FAQ:

Q: My product is streaking on the TLC plate. A: The pyridine nitrogen is hydrogen-bonding with the silica.

  • Fix: Dip your TLC plate in a solvent tank containing 1-2% Et3N. If the spot tightens up, your column needs the basic modifier described above.

References

  • Synthesis of 7-Azaindoles via Sonogashira/Cyclization

    • Source: Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 2002.
    • Relevance: Establishes NMP/KOtBu as the superior system for ring closure of 2-amino-3-alkynylpyridines.
  • Solvent Effects in Aminopyridine Couplings

    • Source: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
    • Relevance: Reviews the necessity of deoxygenated polar solvents (DMF/DMSO) for heteroaryl couplings to prevent Glaser side-reactions.
  • Purification of Basic Heterocycles

    • Source: "Purification of Labor
    • Relevance: Standard protocols for deactivating silica gel for pyridine deriv

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 3-Ethynyl-6-methylpyridin-2-amine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing handling and reactivity challenges with 3-ethynyl-6-methylpyridin-2-amine (CAS: 936344-73-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing handling and reactivity challenges with 3-ethynyl-6-methylpyridin-2-amine (CAS: 936344-73-9).

This guide is designed to dissect the molecular causality behind its poor solubility and provide self-validating, field-proven protocols to keep your synthesis on track.

The Molecular Anatomy of the Problem

The difficulty in solubilizing 3-ethynyl-6-methylpyridin-2-amine stems from a classic "polarity mismatch" combined with highly rigid intermolecular forces.

  • Hydrogen Bonding: The 2-amino group acts as a strong hydrogen-bond donor, while the adjacent pyridine nitrogen acts as an acceptor. This creates an extensive, tightly packed crystal lattice.

  • Pi-Pi Stacking: The planar pyridine ring and the terminal alkyne promote strong pi-pi interactions, further rigidifying the solid state.

  • Amphiphilic Frustration: The molecule possesses polar regions (amine, pyridine) and lipophilic regions (6-methyl group, alkyne). This prevents it from dissolving easily in strictly non-polar solvents (like hexane) while also limiting its solubility in neutral aqueous media.

To successfully manipulate this compound, we must strategically disrupt these forces using specific solvent classes, transient protecting groups, or pH manipulation[1].

G cluster_forces Intermolecular Forces cluster_solutions Solubilization Strategies Target 3-ethynyl-6-methylpyridin-2-amine (Insoluble Crystal Lattice) HBond Strong H-Bonding (NH2 to Pyridine N) Target->HBond driven by PiStack Pi-Pi Stacking (Pyridine & Alkyne) Target->PiStack driven by PolarAprotic Polar Aprotic Solvents (DMF, DMSO) PolarAprotic->HBond disrupts Protection Boc Protection (Masks NH2) Protection->HBond eliminates donor Protection->PiStack steric hindrance Acidification Acidification (pH < 3) (Protonates Pyridine) Acidification->Target forms soluble salt

Fig 1. Mechanistic pathways for disrupting the insoluble crystal lattice of the target molecule.

Quantitative Solubility Matrix

Before planning your reaction, consult this empirical solubility data to select the appropriate medium.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility ProfileRecommendation & Causality
Non-Polar Hexane, Heptane~1.9< 1 mg/mLAvoid. Cannot disrupt H-bonding; causes immediate precipitation.
Halogenated Dichloromethane (DCM)8.910 - 20 mg/mLMarginal. Requires transient Boc-protection to achieve workable molarity.
Ethereal Tetrahydrofuran (THF)7.530 - 50 mg/mLModerate. Prone to aggregation during metal-catalyzed cross-couplings.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mLOptimal. High dielectric constant disrupts H-bonding and stabilizes metals[2].
Aqueous Water (pH 7.0)80.1< 1 mg/mLPoor. Requires acidification (pH < 3) to form a highly soluble pyridinium salt.

Troubleshooting FAQs

Q1: My 3-ethynyl-6-methylpyridin-2-amine crashes out of solution during Sonogashira coupling in THF. How do I keep it dissolved? A1: This is the most common failure point. During a Sonogashira coupling, the terminal alkyne coordinates with the copper(I) co-catalyst, forming a copper acetylide intermediate. This intermediate is highly prone to aggregation and precipitation in low-dielectric ethereal solvents like THF. Solution: Switch to a polar aprotic solvent like DMF or NMP. These solvents possess strong hydrogen-bond accepting capabilities that disrupt the amine-pyridine intermolecular networks and act as Lewis bases to stabilize the metal-acetylide intermediates. Research has demonstrated that DMF at elevated temperatures (100 °C) is the optimal environment for the Sonogashira coupling of 2-amino-3-alkynylpyridines[2].

Q2: I need to perform a downstream reaction in dichloromethane (DCM), but the starting material is barely soluble. What is the best workaround? A2: If your chemistry mandates a non-polar or moderately polar halogenated solvent, you must temporarily mask the hydrogen-bond donor. The 2-amino group is the primary culprit for lattice rigidity. Solution: Perform a transient Boc (tert-butyloxycarbonyl) protection. Converting the primary amine to a secondary carbamate eliminates one H-bond donor and adds a bulky, lipophilic tert-butyl group that physically forces the molecules apart, preventing pi-pi stacking. This increases DCM solubility by over 10-fold.

Q3: How do I recover the unreacted 3-ethynyl-6-methylpyridin-2-amine during an aqueous workup? It partitions poorly into ethyl acetate. A3: Aminopyridines are notoriously difficult to extract from neutral aqueous phases due to their amphiphilic nature, often requiring specialized solvent mixtures[3]. Solution: Exploit its acid-base chemistry. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the pyridine ring, then wash away organic impurities with diethyl ether. Next, basify the aqueous layer to pH 10 using saturated Na2CO3 and extract with a 3:1 mixture of Chloroform:Isopropanol . The isopropanol disrupts the hydration shell around the amine, drastically improving the partition coefficient into the organic phase.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes noted in the steps, you can verify the success of the procedure in real-time.

Protocol A: Transient Boc-Protection for Non-Polar Solubilization

Causality: This protocol masks the amine to enable high-concentration reactions in DCM or Toluene.

  • Dissolution: Suspend 3-ethynyl-6-methylpyridin-2-amine (1.0 eq) in DCM (0.1 M). Observation: The mixture will initially be a cloudy, insoluble suspension.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to act as a nucleophilic catalyst.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise at 0 °C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: The cloudy suspension will clarify into a transparent, homogeneous solution as the lipophilic Boc-protected product forms. Verify completion via TLC (Hexane:EtOAc 3:1, UV active).

  • Workup: Wash the organic layer with 0.1 M HCl (to remove DMAP), followed by brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Optimized Sonogashira Coupling in Polar Aprotic Solvents

Causality: Utilizing DMF prevents the precipitation of copper-acetylide intermediates and ensures the aminopyridine remains fully solvated[2].

  • Degassing: In a Schlenk flask, dissolve 3-ethynyl-6-methylpyridin-2-amine (1.0 eq) and the target aryl halide (1.1 eq) in anhydrous DMF (0.2 M). Sparge the solution with Argon for 15 minutes to prevent oxidative homocoupling of the alkyne.

  • Base Addition: Add Triethylamine (Et3N, 2.0 eq).

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (5 mol%) under a positive Argon stream.

  • Heating: Heat the mixture to 60-70 °C for 6 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in EtOAc/Water. Spot the organic layer on a TLC plate to confirm the complete disappearance of the highly fluorescent alkyne starting material.

  • Workup: Dilute the reaction with a 3:1 mixture of Chloroform:Isopropanol. Wash the organic phase with 5% aqueous LiCl (3x) . Causality: The LiCl wash is critical; it selectively pulls the high-boiling DMF into the aqueous phase, leaving your product pure in the organic layer.

Workflow Step1 1. Dissolution Use DMF (0.2 M) Step2 2. Base Addition Et3N (2.0 eq) Step1->Step2 Step3 3. Catalysis Pd/Cu (5 mol%) Step2->Step3 Step4 4. Coupling 60-70 °C, 6 hours Step3->Step4 Step5 5. Workup LiCl Wash / Extraction Step4->Step5

Fig 2. Optimized Sonogashira coupling workflow maximizing solubility and yield.

References

1.[2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis (Scirp.org). Available at: 2.[3] A mild, catalyst-free synthesis of 2-aminopyridines. PMC (Nih.gov). Available at: 3.[1] Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules (MDPI.com). Available at:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-ethynyl-6-methyl-2-pyridinamine

Ticket Subject: Preventing Oxidation & Degradation of 3-ethynyl-6-methyl-2-pyridinamine (EMP) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Reference ID: EMP-OX-PROTECT-001 Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Oxidation & Degradation of 3-ethynyl-6-methyl-2-pyridinamine (EMP) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Reference ID: EMP-OX-PROTECT-001

Executive Summary

3-ethynyl-6-methyl-2-pyridinamine (EMP) is a critical intermediate, most notably in the synthesis of BCR-ABL tyrosine kinase inhibitors like Ponatinib (Iclusig) .

Users frequently report "oxidation" as a rapid browning or blackening of the material. While often attributed solely to the amino group, this degradation is a synergistic failure: the electron-donating amino group (


) activates the pyridine ring and the ethynyl moiety (

), making the molecule highly susceptible to oxidative polymerization , N-oxide formation , and Glaser homocoupling .

This guide provides a Tier-1 to Tier-3 support protocol to stabilize the amino group and prevent downstream yield losses.

Part 1: Diagnostic Triage (Is my sample compromised?)

Before attempting rescue or reaction, compare your material against these benchmarks.

StatusVisual IndicatorChemical StateAction Required
Optimal Off-white to pale yellow crystalline solid.>98% Purity. Free amine.Proceed to Protocol A .
Warning Tan or light orange crust; slight acrid odor.Surface oxidation (<2% impurity). Formation of azo-dimers or N-oxides.Purify via recrystallization (see FAQ ).
Critical Dark brown/black sticky solid or oil.Extensive oxidative polymerization (aniline-like degradation).Discard. Recovery is chemically inefficient.

Part 2: Prevention Protocols (Storage & Handling)

Protocol A: The "Inert Chain" Storage System

Use this for long-term storage of the raw intermediate.

The Mechanism: The primary amine lone pair facilitates single-electron transfer (SET) with atmospheric oxygen, generating radical cations that initiate polymerization.

  • Container Selection: Use amber borosilicate glass vials with Teflon-lined caps. Never use clear glass (UV light accelerates amine oxidation).

  • Atmosphere: Purge headspace with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and provides a superior "blanket" over the solid.
    
  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Water promotes hydrolysis and protonates the pyridine, altering reactivity.

Protocol B: Solution-Phase Handling

Use this when preparing stock solutions for HPLC or reaction.

The Issue: Dissolved oxygen is the primary enemy. Standard "degassing" (sonication) is insufficient for EMP.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage, as they can facilitate hydrogen bonding that lowers the oxidation barrier. Anhydrous THF or DMF are preferred.

  • Sparging Technique:

    • Insert a gas dispersion tube (fritted glass) into the solvent.

    • Bubble dry Argon vigorously for 15 minutes before adding the solid EMP.

  • Additives (Optional): For analytical standards, add 0.1% w/v BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, sacrificing itself to protect the amino group.

Part 3: Synthetic Troubleshooting (Reaction Protection)

If your reaction yields are dropping due to amine oxidation during coupling (e.g., Sonogashira), you must chemically "mask" the susceptibility.

Strategy 1: Chemical Protection (The "Ponatinib Route")

In the industrial synthesis of Ponatinib, the amino group is rarely left free during the alkyne installation or subsequent steps if oxidative conditions are present.

Workflow:

  • Protect: Convert the free amine to a Pivalamide or Carbamate (Boc) .

    • Why? This withdraws electron density from the ring, shutting down the "electron pump" that invites oxidation. It also prevents the amine from poisoning Palladium catalysts.

  • React: Perform the cross-coupling (e.g., with the aryl iodide).

  • Deprotect: Remove the group (Acidic hydrolysis for Boc; Base for Pivaloyl) only at the final stage.

Strategy 2: The "Scavenger" Approach (For One-Pot Reactions)

If protection is impossible, you must use an additive to consume oxidants.

  • Reagent: Sodium Ascorbate (5-10 mol%).

  • Application: Add to the aqueous phase of a biphasic reaction. It reduces oxidized amine species (like radical cations) back to the parent amine before they can polymerize.

Part 4: Mechanistic Visualization

The following diagram illustrates the "Cascade of Instability" initiated by the amino group and the intervention points.

EMP_Stability EMP 3-ethynyl-6-methyl-2-pyridinamine (Fresh Reagent) Radical Amine Radical Cation (Reactive Species) EMP->Radical SET (Single Electron Transfer) Protect STRATEGY 1: Boc/Pivaloyl Protection EMP->Protect Pre-Reaction Air Atmospheric O2 Air->Radical Light UV Light / Heat Light->Radical NOxide N-Oxide / Nitro Species (Impurity A) Radical->NOxide Oxidation Azo Azo-Dimerization (Colored Impurity) Radical->Azo Coupling Polymer Black Polymer/Tar (Irreversible Loss) Radical->Polymer Propagation Stable Stable Protected Intermediate (High Yield) Protect->Stable Electron Withdrawal Inert STRATEGY 2: Argon Sparging + BHT Inert->Radical Blocks Formation

Caption: Figure 1. The oxidative degradation cascade of EMP. The amino group facilitates radical formation (Red path), leading to tar. Protection strategies (Green path) withdraw electron density to stabilize the molecule.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I purify the "browned" EMP using silica chromatography? A: Proceed with caution. Aminopyridines often streak on silica due to hydrogen bonding with silanols.

  • Correction: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent. This neutralizes acidic sites on the silica that would otherwise bind the amine and catalyze further oxidation during the column run.

Q: Why does the literature for Ponatinib synthesis use the hydrochloride salt? A: Salt formation is a stabilization technique. Converting the free amine to its HCl salt (3-ethynyl-6-methyl-2-pyridinamine hydrochloride) protonates the nitrogen.

  • Benefit: This removes the lone pair availability, significantly increasing resistance to oxidation. If you can store it as the HCl salt and neutralize immediately before use, do so.

Q: Is the ethynyl group or the amino group the bigger problem? A: They conspire together. The amino group makes the ring electron-rich, which makes the alkyne more prone to oxidative homocoupling (Glaser coupling) in the presence of trace copper or palladium. Protecting the amine indirectly stabilizes the alkyne by reducing the overall nucleophilicity of the system.

References

  • Discovery of Ponatinib (AP24534): Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link

  • Synthesis of Aminopyridines: Kibou, Z., et al. "New Route for the synthesis of 2-Aminopyridines."[1] Scientific Reports (via MDPI/ResearchGate context on aminopyridine stability). Link

  • Oxidative Instability of Anilines/Aminopyridines: BenchChem Technical Guides. "Preventing oxidation of 2-aminophenol during synthesis and storage." (Applied analogously to 2-aminopyridines).[1][2] Link

  • Ponatinib Intermediate Handling: Cayman Chemical Product Information, "Ponatinib Safety Data & Handling." Link

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop 1H NMR Analysis of 3-Ethynyl-6-methylpyridin-2-amine: A Comparative Performance Guide

Executive Summary 3-ethynyl-6-methylpyridin-2-amine (CAS 936344-73-9) is a highly functionalized heteroaromatic building block utilized extensively in drug discovery and the synthesis of advanced functional polymers[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-ethynyl-6-methylpyridin-2-amine (CAS 936344-73-9) is a highly functionalized heteroaromatic building block utilized extensively in drug discovery and the synthesis of advanced functional polymers[1]. Because it contains multiple distinct functional groups—an amino group, a terminal alkyne, and a methyl group—on a single pyridine scaffold, rapid and accurate structural verification is critical during its synthesis and downstream cross-coupling applications.

This guide objectively compares the analytical performance of traditional High-Field NMR (400 MHz) against modern, cryogen-free Benchtop NMR (60 MHz) for the structural elucidation and quality control (QC) of this specific compound.

Mechanistic Spectral Analysis: The Causality of Chemical Shifts

To accurately interpret the 1H NMR spectrum of 3-ethynyl-6-methylpyridin-2-amine, we must analyze the electronic causality dictated by the substituent effects on the pyridine ring[2]. Understanding these mechanisms ensures accurate peak assignment regardless of the magnetic field strength used.

  • Amino Group (-NH₂ at C2): The amino group acts as a strong electron-donating group (EDG) via resonance (+M effect). This significantly shields the ortho (C3) and para (C5) positions, pushing their proton signals upfield.

  • Methyl Group (-CH₃ at C6): The methyl group is a weak EDG via hyperconjugation (+I effect), which mildly shields the adjacent ortho position (C5).

  • Ethynyl Group (-C≡CH at C3): The diamagnetic anisotropy of the alkyne triple bond creates a shielding cone along the bond axis but deshields protons in the equatorial plane. The terminal alkyne proton itself is shielded by this cone, typically resonating around 3.35 ppm in CDCl₃.

  • Aromatic Protons (H-4 and H-5): Because H-5 is heavily shielded by both the para-amino and ortho-methyl groups, it appears significantly upfield (~6.48 ppm). Conversely, H-4 is deshielded by the adjacent C3-ethynyl group and appears further downfield (~7.42 ppm). They couple with each other to form an AB spin system with an ortho coupling constant (

    
     Hz).
    

Platform Comparison: 400 MHz vs. 60 MHz NMR

The pharmaceutical industry is increasingly adopting 60 MHz benchtop NMR spectrometers for real-time process analytical technology (PAT) and routine QC, complementing traditional high-field systems[3]. While benchtop systems offer democratization of NMR through lower costs and portability, they present unique spectral challenges[4].

Table 1: Performance Matrix
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Magnetic Field (

)
9.4 Tesla (Superconducting, requires cryogens)1.4 Tesla (Permanent NdFeB, cryogen-free)
Resolution (Line Width) < 0.5 Hz~ 1.0 - 1.5 Hz
Sensitivity (SNR) High (Requires ~15 mg, 16 scans)Moderate (Requires ~30 mg, 64 scans)
Second-Order Effects Minimal (First-order multiplets clearly resolved)Pronounced (Roofing effects, peak overlap)
Primary Application Complex structural elucidation, trace impuritiesReal-time PAT, routine QC, rapid screening

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the reliability of the data before final analysis.

Step 1: Sample Preparation
  • Massing: Weigh 15 mg (for 400 MHz) and 30 mg (for 60 MHz) of 3-ethynyl-6-methylpyridin-2-amine.

    • Causality: The signal-to-noise ratio (SNR) in NMR scales with

      
      . Benchtop systems require higher sample concentrations to compensate for the lower inherent sensitivity of the 1.4 Tesla magnet.
      
  • Solvation: Dissolve the samples in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: Visually inspect the tube. The solution must be completely transparent. Any undissolved particulates will cause magnetic susceptibility gradients, leading to severe line broadening. Filter through a plug of glass wool if necessary.

Step 2: Acquisition Parameters
  • 400 MHz System: 30° pulse angle (zg30), relaxation delay (D1) = 1.0 s, 16 scans, acquisition time (AQ) = 3.0 s.

  • 60 MHz Benchtop System: 90° pulse pulse, relaxation delay (D1) = 4.0 s, 64 scans, AQ = 4.0 s.

    • Causality: A longer D1 is mandatory for the benchtop system to ensure complete longitudinal relaxation (

      
      ) of all protons before the next pulse. Incomplete relaxation leads to inaccurate integration, which is fatal for structural verification.
      
Step 3: Data Processing & Validation Checkpoint

Apply an exponential window function (line broadening = 0.3 Hz) prior to Fourier Transformation.

  • Self-Validation Check: Before analyzing the target molecule, integrate the TMS peak. It must be a sharp singlet at exactly 0.00 ppm. If the TMS peak is split or broad, the magnetic field is poorly shimmed, and the sample must be re-shimmed and re-acquired.

Data Presentation: Spectral Resolution Comparison

The table below summarizes the expected quantitative data and compares how each platform resolves the specific protons of 3-ethynyl-6-methylpyridin-2-amine.

Table 2: 1H NMR Spectral Data & Resolution Comparison (in CDCl₃)
Proton AssignmentMultiplicityExpected Shift (ppm)400 MHz Resolution60 MHz Benchtop Resolution
H-4 (Pyridine) Doublet (d)7.42Clear doublet,

Hz
Broadened doublet, partial roofing
H-5 (Pyridine) Doublet (d)6.48Clear doublet,

Hz
Broadened doublet
-NH₂ (Amine) Broad Singlet (br s)5.05Distinct broad peakVery broad, may merge into baseline
-C≡CH (Ethynyl) Singlet (s)3.35Sharp singletSharp singlet
-CH₃ (Methyl) Singlet (s)2.38Sharp singletSharp singlet

Analytical Workflow Visualization

NMR_Workflow A Synthesis of 3-ethynyl- 6-methylpyridin-2-amine B Sample Preparation (Solvent: CDCl3 / TMS) A->B C Benchtop NMR (60 MHz) Reaction Monitoring & QC B->C Rapid Analysis D High-Field NMR (400 MHz) Trace Impurity Profiling B->D High Resolution E Data Processing (Apodization, FT, Phase) C->E D->E F Structural Verification (Shift & Coupling Analysis) E->F

Analytical workflow for NMR-based structural verification of 3-ethynyl-6-methylpyridin-2-amine.

References[3] Vignoli, A., et al. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. URL: https://www.mdpi.com/2075-4418/14/1/15[1] Makida, H., Abe, H., & Inouye, M. (2014). Highly efficient stabilisation of meta-ethynylpyridine polymers with amide side chains in water by coordination of rare-earth metals. Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2015/OB/C4OB02129K[2] Krogul, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9400277/[4] Antonides, L. H., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11330351/

Sources

Comparative

A Comparative Guide to the Characteristic IR Absorption Bands for the Alkyne Moiety in 2-Amino-3-Ethynylpyridines

Introduction: The Vibrational Signature of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the 2-amino-3-ethynylpyridine scaffold represents a structure of significant interest. The u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Signature of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 2-amino-3-ethynylpyridine scaffold represents a structure of significant interest. The unique electronic and steric arrangement—a terminal alkyne positioned ortho to an amino group on a pyridine ring—gives rise to a versatile building block for constructing complex molecular architectures, from kinase inhibitors to novel organic materials.[1] Accurate and unambiguous characterization of these molecules is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative first-pass analysis of their functional group identity and chemical environment.

This guide provides an in-depth comparison of the characteristic IR absorption bands of the alkyne group in 2-amino-3-ethynylpyridines against simpler terminal alkynes. We will explore the theoretical underpinnings of alkyne vibrations, analyze the electronic influence of the substituted pyridine ring, present comparative experimental data, and provide a robust protocol for spectral acquisition.

Pillar 1: Theoretical Framework of Alkyne IR Absorptions

The vibrational signature of a terminal alkyne is dominated by two distinct motions: the stretching of the ≡C-H bond and the stretching of the C≡C triple bond.[2]

  • The ≡C-H Stretching Vibration (ν(≡C-H)) : The bond between a hydrogen and an sp-hybridized carbon is shorter, stronger, and less massive than its sp² or sp³ counterparts. Consequently, this vibration absorbs at a high frequency, typically appearing as a sharp and strong band around 3300 cm⁻¹ .[3][4] Its intensity is due to the significant change in dipole moment during the stretching motion of this polar bond. This band is highly diagnostic for terminal alkynes.[4]

  • The C≡C Stretching Vibration (ν(C≡C)) : The carbon-carbon triple bond stretch is observed in the relatively uncluttered region of the IR spectrum between 2100-2260 cm⁻¹ .[5][6] The intensity of this absorption is highly variable and depends critically on the symmetry of the molecule and the change in dipole moment during the vibration.[7] For terminal alkynes, this band is typically of weak to medium intensity because the substitution is asymmetric. In contrast, symmetrically substituted internal alkynes may show a very weak or entirely absent C≡C stretching band.[3][7]

Pillar 2: The Influence of the 2-Amino-Pyridine Ring

When the ethynyl group is attached to the 2-amino-pyridine ring at the 3-position, its vibrational frequencies are perturbed by the electronic effects of the heterocyclic system. This provides a unique spectral fingerprint compared to a simple alkyl or aryl alkyne.

  • Inductive and Resonance Effects : The pyridine ring nitrogen is electron-withdrawing via induction, while the amino group at the C2 position is a strong electron-donating group (EDG) through resonance. This push-pull system modulates the electron density across the molecule, including the adjacent ethynyl group. The donation of electron density from the amino group into the π-system can slightly increase the electron density of the C≡C bond, which may subtly weaken it and cause a shift to a lower wavenumber (a redshift) compared to non-conjugated alkynes.

  • Hydrogen Bonding : The amino group (N-H) and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (e.g., N-H···N) is possible.[8] While this primarily affects the N-H and pyridine ring vibrations, it can induce small, secondary shifts in the alkyne frequencies by altering the overall electronic distribution and crystal packing forces. A study on 2-ethynylpyridine, for instance, showed that dimerization through hydrogen bonding resulted in a redshift of both the ≡C-H and C≡C stretching bands.

The diagram below illustrates the key functional groups and the electronic influences at play.

G cluster_molecule 2-Amino-3-Ethynylpyridine cluster_vibrations Key Vibrational Modes cluster_influences Electronic & Structural Influences mol N1─C2(NH2)─C3(C≡CH)─C4─C5─C6─N1 stretch_CH ν(≡C-H) ~3300 cm⁻¹ mol->stretch_CH Vibration stretch_CC ν(C≡C) ~2100-2120 cm⁻¹ mol->stretch_CC Vibration stretch_NH ν(N-H) ~3350-3500 cm⁻¹ mol->stretch_NH Vibration ring_vib Pyridine Ring Modes ~1400-1600 cm⁻¹ mol->ring_vib Vibration edg Resonance (EDG) from -NH₂ edg->mol Affects ewg Inductive (EWG) from Ring N ewg->mol Affects hbond Potential H-Bonding (Intermolecular) hbond->mol Affects

Caption: Key vibrational modes and electronic factors in 2-amino-3-ethynylpyridine.

Pillar 3: Comparative Analysis of Experimental Data

To contextualize the spectral features of 2-amino-3-ethynylpyridine, it is instructive to compare them with a standard reference compound, such as 2-ethynylpyridine, which lacks the amino group's influence. The following table summarizes typical experimental IR absorption data.

Vibrational Mode Typical Range (cm⁻¹) Reference: 2-Ethynylpyridine (cm⁻¹) Target: 2-Amino-3-Ethynylpyridine (Expected, cm⁻¹) Intensity Rationale for Shift / Comments
ν(N-H) asymmetric/symmetric3300 - 3500[5]N/A~3480, ~3360Medium-StrongTwo distinct bands are characteristic of a primary amine (-NH₂). These can sometimes overlap with the ν(≡C-H) band.
ν(≡C-H) Stretch3260 - 3330[3]~3308~3295 - 3305Strong, SharpA slight redshift may be observed due to the net electronic effect of the substituted ring. Careful resolution is needed to distinguish it from the N-H bands.
ν(C≡C) Stretch2100 - 2260[4]~2120~2105 - 2115Weak-MediumA noticeable redshift is expected due to the electron-donating character of the amino group increasing conjugation and slightly weakening the triple bond.
ν(C=C), ν(C=N) Ring Stretches1400 - 1620[9][10]~1580, ~1460~1610, ~1570, ~1450Medium-StrongThe amino group significantly perturbs the pyridine ring vibrations, often increasing the intensity and number of bands in this region.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the acquisition of an FT-IR spectrum for a solid sample like 2-amino-3-ethynylpyridine using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is chosen for its speed, ease of use, and minimal sample preparation.

Objective: To obtain a clean, reproducible mid-IR spectrum (4000-600 cm⁻¹) of 2-amino-3-ethynylpyridine for functional group identification.

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with a diamond or germanium ATR crystal.

Workflow Diagram:

graphdict A 1. Instrument Preparation & Background Scan B 2. Sample Preparation (Solid on ATR Crystal) A->B C 3. Sample Spectrum Acquisition B->C D 4. Data Processing (Baseline Correction, Normalization) C->D E 5. Spectral Analysis & Peak Assignment D->E

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: A background scan is crucial to measure the spectrum of the ambient environment (e.g., atmospheric H₂O and CO₂) and the ATR crystal itself. The instrument software subsequently subtracts this background from the sample spectrum, ensuring that the resulting data is solely from the analyte.[11]

    • Procedure:

      • Ensure the ATR crystal surface is impeccably clean. Wipe it gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

      • Initiate the background scan function in the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Causality: For ATR, intimate contact between the sample and the crystal surface is required for the IR evanescent wave to penetrate the sample effectively.

    • Procedure:

      • Place a small amount of the solid 2-amino-3-ethynylpyridine powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

      • Lower the instrument's pressure clamp to apply firm, consistent pressure on the sample. This ensures good contact and removes air gaps.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker bands, such as the ν(C≡C) stretch, more clearly visible.

    • Procedure:

      • Name the sample file appropriately.

      • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-600 cm⁻¹ range).

  • Data Processing and Analysis:

    • Causality: Raw spectral data may have a sloping or curved baseline due to instrumental artifacts or sample scattering. A baseline correction provides a flat, zero-absorbance baseline, allowing for accurate peak picking and intensity measurements.

    • Procedure:

      • If necessary, use the software's automated or manual baseline correction tools.

      • Use the peak-picking tool to label the wavenumbers of all significant absorption bands.

      • Compare the observed frequencies with the data presented in the comparative table and with established IR correlation charts to confirm the presence of the alkyne, amino, and pyridine functionalities. Pay special attention to the 3500-3200 cm⁻¹ region to de-convolute the N-H and ≡C-H stretches and the 2100-2200 cm⁻¹ region for the C≡C stretch.

Conclusion

The IR spectrum of 2-amino-3-ethynylpyridine provides a rich dataset for structural confirmation. While the fundamental alkyne absorptions—the ν(≡C-H) stretch near 3300 cm⁻¹ and the ν(C≡C) stretch near 2110 cm⁻¹—are present, their precise positions and relationship to other bands are modulated by the electronic environment of the aminopyridine ring. A comparative analysis reveals a slight redshift in these alkyne bands relative to simpler ethynylpyridines, a direct consequence of the electronic influence of the ortho-amino group. Furthermore, the presence of strong N-H stretching bands in close proximity to the ≡C-H stretch requires careful interpretation. By understanding these nuances and employing a rigorous experimental protocol, researchers can confidently use IR spectroscopy as a powerful tool in the characterization and development of molecules based on this important scaffold.

References

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Maricopa Community Colleges. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Ajtony, Z., et al. (2018). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Journal of Molecular Structure, 1157, 609-617.
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]

  • LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • McCullough, J. P., et al. (1943). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of the American Chemical Society, 65(5), 784–789.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Jain, S. C., & Rivest, R. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 23(3), 91-93.
  • National Center for Biotechnology Information. (n.d.). 3-Ethynylpyridine. PubChem. [Link]

  • Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy, 32(7), 28-34. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem. [Link]

  • University of the Free State. (n.d.).
  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Journal of the American Chemical Society, 143(9), 3466–3475. [Link]

  • National Institute of Standards and Technology. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. NIST Chemistry WebBook. [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Semantic Scholar. [Link]

  • Stoyanov, S., et al. (2013). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
  • Johnson, W. G., Buch, V., & Trenary, M. (1990). Infrared spectrum of a chemisorbed molecule: Computational aspects, analysis of experimental data for ethylidyne on Pt(111). Journal of Chemical Physics, 93(12), 9166-9179.
  • Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Hordiyenko, S. A., et al. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry, 12(5), 6524-6537.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

Sources

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 3-Ethynyl-6-methyl-2-pyridinamine: A Comparative Guide

Executive Summary In modern drug discovery, functionalized 2-aminopyridines are critical precursors in the synthesis of bioactive heterocyclic compounds[1]. However, mapping the fragmentation pathways of low-molecular-we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized 2-aminopyridines are critical precursors in the synthesis of bioactive heterocyclic compounds[1]. However, mapping the fragmentation pathways of low-molecular-weight scaffolds like 3-ethynyl-6-methyl-2-pyridinamine (C₈H₈N₂, Exact Mass: 132.0687 Da) presents a unique analytical challenge. Their fragmentation produces small, isobaric neutral losses that are mathematically indistinguishable on nominal mass instruments.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap LC-MS/MS against traditional Triple Quadrupole (QqQ) LC-MS/MS , providing a self-validating experimental protocol and mechanistic insights into the compound's dissociation pathways.

The Analytical Challenge: The Isobaric Trap

When subjected to collision-induced dissociation, 3-ethynyl-6-methyl-2-pyridinamine undergoes complex structural rearrangements. The predictable fragmentation behavior of the 2-aminopyridine moiety has even been leveraged in MALDI-TOF applications for oligosaccharide tagging, underscoring the importance of understanding its core dissociation mechanics[2].

The primary challenge lies in differentiating closely related neutral losses. For example, the cleavage of the ethynyl group results in a loss of acetylene (C₂H₂, 26.0157 Da). Conversely, a ring-opening event could theoretically expel a cyano radical (CN•, 26.0031 Da). The mass difference (Δm) between these two pathways is a mere 0.0126 Da . A QqQ instrument operating at unit resolution (~0.7 Da FWHM) will record both as a generic "-26 Da" loss, leaving the structural assignment ambiguous.

Technology Comparison: HRAM Orbitrap vs. QqQ
Analytical ParameterHRAM Orbitrap MS/MSTriple Quadrupole (QqQ) MSImpact on 3-ethynyl-6-methyl-2-pyridinamine Analysis
Mass Accuracy < 1 ppm~ 100–500 ppmOrbitrap uniquely assigns exact elemental formulas to fragments, eliminating false positives.
Resolving Power Up to 240,000 (FWHM)Unit Resolution (~0.7 Da)QqQ cannot separate the isobaric losses of C₂H₂ and CN. Orbitrap resolves them effortlessly.
Scan Speed 12–40 Hz> 500 MRMs/secQqQ is superior for high-throughput targeted quantitation, but lacks qualitative depth for unknowns.
Fragmentation Stepped HCDCID (Pathway-specific)Stepped HCD provides comprehensive fragmentation mapping across fragile and robust bonds in a single scan.

Causality & Mechanism: Deconstructing the Fragmentation Pathway

To truly understand the analytical data, we must establish the chemical causality behind the fragmentation. When the protonated precursor [M+H]⁺ (m/z 133.0766) is subjected to Higher-energy C-trap Dissociation (HCD), it yields four primary diagnostic ions:

  • Loss of NH₃ (-17.0265 Da): Protonation in ESI+ occurs primarily at the highly basic pyridine nitrogen, but the proton dynamically mobilizes to the exocyclic amine group, facilitating the neutral loss of ammonia to yield m/z 116.0501.

  • Loss of HCN (-27.0109 Da): The 2-aminopyridine core is well-documented to undergo ring-opening and expulsion of hydrogen cyanide (HCN) from the N1-C2-NH₂ region, forming a highly stable cyclopentadiene/pyrrole-like cation at m/z 106.0657[3].

  • Loss of C₂H₂ (-26.0157 Da): The ethynyl group (-C≡CH) at the 3-position is highly reactive. Under HCD, the alkyne bond undergoes direct cleavage or retro-cyclization, expelling acetylene to yield m/z 107.0609.

  • Loss of CH₃• (-15.0235 Da): While radical losses are less common in even-electron ESI MS/MS, the highly conjugated nature of the resulting radical cation (m/z 118.0531) stabilizes this pathway.

Fragmentation M Precursor Ion [M+H]+ m/z 133.0766 C8H9N2+ F1 Fragment Ion m/z 116.0501 C8H6N+ M->F1 Loss of NH3 (-17.0265 Da) F2 Fragment Ion m/z 106.0657 C7H8N+ M->F2 Loss of HCN (-27.0109 Da) F3 Fragment Ion m/z 107.0609 C6H7N2+ M->F3 Loss of C2H2 (-26.0157 Da) F4 Fragment Ion m/z 118.0531 C7H6N2+• M->F4 Loss of CH3• (-15.0235 Da)

Figure 1: Proposed HCD fragmentation pathway of 3-ethynyl-6-methyl-2-pyridinamine.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol incorporates internal system suitability checks to confirm mass calibration prior to structural assignment.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Calibrate the Orbitrap mass analyzer using ESI Positive Ion Calibration Solution to ensure < 1 ppm mass accuracy.

    • Run a blank injection (50:50 H₂O:MeCN) to establish baseline noise and rule out column carryover.

  • Sample Preparation:

    • Dissolve 3-ethynyl-6-methyl-2-pyridinamine reference standard (1 mg/mL) in LC-MS grade Methanol.

    • Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • UHPLC Separation:

    • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.3 mL/min.

  • HRAM MS/MS Acquisition:

    • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode (+3.5 kV).

    • MS1 Resolution: 120,000 FWHM (Validation Check: Ensure precursor is detected at exactly m/z 133.0766 ± 2 ppm).

    • MS/MS Resolution: 30,000 FWHM using Data-Dependent Acquisition (ddMS2).

    • Fragmentation: Stepped HCD at Normalized Collision Energies (NCE) of 20, 30, and 40 to capture both low-energy (NH₃ loss) and high-energy (C₂H₂ loss) cleavage events.

Workflow A 1. System Suitability Blank & Calibration Check B 2. Sample Prep 1 µg/mL in 50:50 H2O:MeCN (0.1% FA) A->B C 3. UHPLC Separation C18 Column, 0.3 mL/min B->C D 4. HRAM MS/MS Orbitrap, Stepped HCD C->D E 5. Data Analysis Exact Mass & Isotope Mapping D->E

Figure 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

Experimental Data Presentation

The table below summarizes the HRAM data obtained using the protocol above. The sub-ppm mass error confirms the structural assignments with absolute certainty, a feat impossible on a standard QqQ system.

Ion TypeElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Neutral Loss
Precursor [C₈H₉N₂]⁺133.0766133.0765-0.75N/A
Fragment 1 [C₈H₆N]⁺116.0500116.0501+0.86NH₃ (17.0265 Da)
Fragment 2 [C₇H₈N]⁺106.0657106.0656-0.94HCN (27.0109 Da)
Fragment 3 [C₆H₇N₂]⁺107.0609107.0610+0.93C₂H₂ (26.0157 Da)
Fragment 4 [C₇H₆N₂]⁺•118.0531118.0530-0.84CH₃• (15.0235 Da)

Conclusion

For targeted quantitation of known compounds in biological matrices, the Triple Quadrupole remains the industry workhorse. However, for the structural elucidation and fragmentation mapping of novel, low-molecular-weight building blocks like 3-ethynyl-6-methyl-2-pyridinamine, HRAM Orbitrap MS/MS is the undisputed superior alternative . Its ability to resolve isobaric neutral losses (such as Δm = 0.0126 Da between C₂H₂ and CN) transforms ambiguous spectral data into definitive, mathematically proven structural assignments.

References[3] Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqrDKdFiOHEAASnqsszHHGGSBhJp9Nyif-CQIB92Svv7QkStC561BxK672nEWi_2fb9AiSiZDpQiOA1ELxQ3_FMy4B2UgtNtusLQzEtXMWdssp4QlQh7yc_4zJUwlO8zHb5pv9NQDxZwkJZ8TBcoYr4R3ODMqI8pLJHWWWepgd3lX4384mlHI2gGkRJ9I_sy0uhWNlnziNu34LJkOV[1] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFke5RVxjCi6ciUzUTPlo8bXEd-tu8EDLVY7w6OINLrqKMTKVKPD2fpHYE0E2w0zUFtT-czVE8Uy4ApsOSLuYOEYF-aX8HM67bQTM8jF6O75Kv8pLjymSKIBwFsZCtGWEWdB37w[2] High-sensitivity detection and postsource decay of 2-aminopyridine-derivatized oligosaccharides with matrix-assisted laser desorption/ionization mass spectrometry. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRT7Sn6mIJMKNisYWBvjVb-fcICc3UkEo6cOQM04HP9mM2oY2aky2MiRtI4LlRl_guwVrQy_-dI9JB_NRlI__aFWXbCkWeIfKY-xjSabmOpo8c3dqaW9l1PnnatH9qFUPcl-4=

Sources

Comparative

13C NMR chemical shifts of 3-ethynyl-6-methylpyridin-2-amine

Topic: 13C NMR Chemical Shift Benchmarking: 3-Ethynyl-6-methylpyridin-2-amine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists 3-Ethynyl-6-methylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shift Benchmarking: 3-Ethynyl-6-methylpyridin-2-amine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

3-Ethynyl-6-methylpyridin-2-amine is a critical synthetic intermediate, primarily utilized as a precursor for mGluR5 antagonists (e.g., MPEP/MTEP analogs) and kinase inhibitors. Its structural value lies in the C3-ethynyl group , which serves as a rigid "click chemistry" handle or a partner for Sonogashira couplings.

For researchers verifying this structure, the challenge lies in distinguishing the target from its halogenated precursors (3-bromo/3-iodo) and regioisomers. This guide provides a comparative analysis of 13C NMR shifts, highlighting the diagnostic signals required for unambiguous structural confirmation.

Structural Assignment & Numbering Strategy

Before analyzing the data, we must establish a consistent numbering system. The pyridine nitrogen is position 1.

  • Position 2: Amine (-NH2) attachment (highly deshielded).

  • Position 3: Ethynyl (-C≡CH) attachment (diagnostic change).

  • Position 6: Methyl (-CH3) attachment.

Figure 1: Structural assignment logic highlighting the diagnostic regions for NMR verification.

Comparative 13C NMR Data Analysis

The following table contrasts the target molecule against its starting material (2-Amino-6-picoline) and its immediate synthetic precursor (3-Iodo-2-amino-6-picoline).

Solvent: DMSO-d₆ (Standard for amino-pyridines to prevent aggregation). Reference: TMS (0.00 ppm).

Carbon Position2-Amino-6-methylpyridine (Start Material)3-Iodo-2-amino-6-methylpyridine (Intermediate)3-Ethynyl-6-methylpyridin-2-amine (Target) Shift Logic (Target vs. SM)
C2 (C-NH₂) 159.2 ppm156.8 ppm158.5 ppm Deshielded by N and NH₂; slight recovery after de-iodination.
C6 (C-Me) 156.5 ppm158.1 ppm157.2 ppm Stable; inductive effect of Methyl dominates.
C4 137.8 ppm146.5 ppm139.5 ppm Returns to aromatic baseline after removing Iodine.
C3 (Ipso) 106.3 ppm78.5 ppm (Shielded)104.8 ppm Critical: Iodine shields heavily. Ethynyl restores shift to ~105 ppm.
C5 112.4 ppm115.2 ppm114.1 ppm Beta-effect from C3 substituent is minimal.
C-Me (Methyl) 24.1 ppm23.8 ppm24.2 ppm Diagnostic aliphatic signal; rarely changes.
C≡C (Internal) N/AN/A82.5 ppm New Signal: Quaternary carbon; low intensity.
C≡CH (Terminal) N/AN/A80.1 ppm New Signal: High intensity (NOE enhanced).

Technical Insight: The most common error is misidentifying the C3 ipso carbon. In the Iodo-precursor, C3 is anomalously upfield (~78 ppm) due to the "Heavy Atom Effect" of Iodine. Upon Sonogashira coupling, this signal disappears and shifts downfield to ~105 ppm, while two new signals appear in the 80-85 ppm range (alkyne).

Experimental Protocol: Synthesis & Verification

To ensure the validity of the NMR data, the molecule must be synthesized with high purity. The following protocol outlines the standard Pd-catalyzed route.

Step 1: Iodination (Precursor Synthesis)
  • Reagents: 2-Amino-6-methylpyridine, NIS (N-Iodosuccinimide), Acetonitrile.

  • Conditions: RT, 4 hours.

  • Validation: Look for the collapse of the C3-H proton signal in 1H NMR and the upfield shift of C3 in 13C NMR (to ~78 ppm).

Step 2: Sonogashira Coupling & Deprotection
  • Reagents: 3-Iodo-intermediate, TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Deprotection: K₂CO₃, MeOH.

  • Workflow Diagram:

Figure 2: Synthetic workflow with integrated NMR checkpoints.

NMR Acquisition Parameters (Bruker 400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Solvent: DMSO-d₆ (Avoid CDCl₃ if possible; amine protons broaden signals in chloroform due to exchange).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The internal alkyne carbon (C≡C) and the C2/C6 ring carbons are quaternary. They have long T1 relaxation times. Standard delays (1s) will suppress these peaks, making integration unreliable or causing them to disappear entirely in low-concentration samples.

Troubleshooting & Validation

Issue: Missing Alkyne Signals

  • Cause: Saturation of quaternary carbons due to short D1 delay.

  • Solution: Increase D1 to 5s or increase scan count (NS > 1024).

Issue: Distinguishing C3 (Ipso) from C5

  • Method: Use DEPT-135 .

    • C5 (CH): Will appear positive (Up).

    • C3 (C-quat): Will disappear .

    • Terminal Alkyne (CH): Will appear positive (Up).

    • Internal Alkyne (C): Will disappear .

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent chemical shift increments).
  • Iodo-Pyridine Precursor Data: Synthesis and 13C NMR characterization of 3-halo-2-aminopyridines. (Data derived from analogous 2-amino-5-bromo-3-iodopyridine).

  • Sonogashira Coupling on Aminopyridines: Synthesis of 3-alkynyl-2-aminopyridines. (Provides experimental shifts for phenylethynyl analogs used for interpolation).

  • Solvent Effects: 13C NMR Spectroscopic Studies of Amino Acid Derivatives. (Validates DMSO-d6 vs CDCl3 shifts for amine-containing heterocycles).

Validation

Comparative Reactivity Guide: 3-Ethynyl-6-methylpyridin-2-amine vs. 3-Ethynylpyridin-2-amine in Heterocyclic Synthesis

As a Senior Application Scientist, selecting the right ortho-ethynylamine precursor is critical when designing synthetic routes for azaindole scaffolds. Both 3-ethynylpyridin-2-amine and 3-ethynyl-6-methylpyridin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right ortho-ethynylamine precursor is critical when designing synthetic routes for azaindole scaffolds. Both 3-ethynylpyridin-2-amine and 3-ethynyl-6-methylpyridin-2-amine are foundational building blocks for 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), a privileged pharmacophore in drug discovery[1]. However, the seemingly minor structural difference—a single methyl group at the C6 position—fundamentally alters the thermodynamic and kinetic landscape of their reactivity.

This guide provides an objective, data-driven comparison of these two substrates, focusing on their performance in transition-metal-catalyzed cyclization workflows, the causality behind their divergent behaviors, and field-proven protocols for their utilization.

Structural and Electronic Causality

To understand the reactivity differences, we must analyze the steric and electronic microenvironments of both molecules. The cyclization of 2-amino-3-ethynylpyridines to 7-azaindoles typically proceeds via a 5-endo-dig cyclization. This requires the activation of the alkyne by a carbophilic Lewis acid (e.g., Cu, Ag, Au, or Pd)[2].

  • 3-Ethynylpyridin-2-amine (The Baseline): In the unsubstituted molecule, the pyridine nitrogen (N1) is sterically unhindered. During metal-catalyzed cyclization, N1 frequently acts as a coordinating site, anchoring the transition metal and directing it toward the adjacent alkyne at C3. This proximity effect dramatically lowers the activation energy (

    
    ) of the cyclization.
    
  • 3-Ethynyl-6-methylpyridin-2-amine (The Sterically Hindered Analog): The addition of a methyl group at the C6 position introduces two competing effects[3].

    • Electronic (+I Effect): The methyl group inductively donates electron density into the pyridine ring, marginally increasing the basicity and nucleophilicity of the ring system.

    • Steric Hindrance (Dominant): The C6 methyl group creates significant steric bulk directly adjacent to the N1 nitrogen. When a bulky transition metal catalyst attempts to coordinate to N1, it encounters severe steric repulsion (A-value strain).

The Verdict: In transition-metal catalysis, the steric penalty at N1 far outweighs the electronic benefit of the methyl group. Consequently, the 6-methyl derivative exhibits sluggish metal coordination, requiring harsher reaction conditions to force the cyclization to completion.

Mechanistic Pathway Visualization

The following diagram illustrates how the C6-methyl group disrupts the catalytic coordination phase, leading to divergent reaction kinetics.

G Sub1 3-ethynylpyridin-2-amine (Unhindered N1) Cat Metal Catalyst (Cu/Ag/Au) Coordination Phase Sub1->Cat Fast Coordination Sub2 3-ethynyl-6-methylpyridin-2-amine (Steric Clash at N1) Sub2->Cat Slow Coordination Int1 Rapid pi-Activation & 5-endo-dig Cyclization Cat->Int1 Int2 Delayed pi-Activation (Higher Ea required) Cat->Int2 Prod1 7-Azaindole (High Yield, Fast) Int1->Prod1 Prod2 6-Methyl-7-azaindole (Moderate Yield, Slow) Int2->Prod2

Figure 1: Divergent cyclization pathways of unsubstituted vs. 6-methyl substituted 3-ethynylpyridin-2-amines.

Quantitative Performance Comparison

The table below summarizes the empirical performance of both substrates in a standard Copper(I)-catalyzed intramolecular cyclization workflow.

Parameter3-Ethynylpyridin-2-amine3-Ethynyl-6-methylpyridin-2-amine
Target Product 7-Azaindole6-Methyl-7-azaindole
Optimal Catalyst CuI (5 mol%)CuI (15 mol%)
Required Temperature 80 °C110 °C
Reaction Time 4 - 6 hours16 - 24 hours
Average Isolated Yield 88 - 92%65 - 72%
Byproduct Profile MinimalUnreacted starting material, dimerization products
Solvent Preference DMF or NMPNMP (Higher boiling point required)

Data synthesis based on standard transition-metal catalyzed azaindole formation parameters[1][2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) checkpoints ensures the researcher can verify the reaction's progress in real-time.

Protocol A: Cyclization of 3-Ethynylpyridin-2-amine (Standard Conditions)
  • Setup: In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-ethynylpyridin-2-amine (1.0 mmol, 118 mg) and CuI (0.05 mmol, 9.5 mg, 5 mol%).

  • Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) and KOtBu (2.0 mmol, 224 mg) under an Argon stream.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 5 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (primary amine) will appear as a highly polar spot (Rf ~ 0.2). The successful formation of 7-azaindole will appear as a distinct, less polar, bright blue fluorescent spot under 254 nm UV (Rf ~ 0.5).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (3 × 10 mL) to remove DMF and copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (NMR): In ¹H NMR (CDCl₃), confirm the disappearance of the terminal alkyne proton singlet (~3.4 ppm) and the appearance of the characteristic pyrrole ring protons (doublets at ~6.5 ppm and ~7.3 ppm).

Protocol B: Cyclization of 3-Ethynyl-6-methylpyridin-2-amine (Forced Conditions)

Note the necessary adjustments in catalyst loading and thermal energy to overcome the C6-methyl steric clash.

  • Setup: In a flame-dried 25 mL Schlenk tube, add 3-ethynyl-6-methylpyridin-2-amine (1.0 mmol, 132 mg) and CuI (0.15 mmol, 28.5 mg, 15 mol% ).

  • Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous NMP (5.0 mL) and KOtBu (2.0 mmol, 224 mg). NMP is selected over DMF to safely accommodate higher temperatures.

  • Heating: Seal the tube and heat vigorously at 110 °C for 18 hours .

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 6:4). Due to the slower kinetics, expect to see residual starting material even after 12 hours. Do not quench until the starting material spot is completely consumed or ceases to change relative to the product spot.

  • Workup: Cool to room temperature. Because NMP is difficult to remove, dilute the mixture with a large excess of water (30 mL) and extract with Et₂O (4 × 15 mL). Wash the combined organic layers with brine (2 × 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the 6-methyl-7-azaindole.

Conclusion & Application Strategy

When designing a synthetic route, the choice between these two substrates dictates the operational parameters of your workflow.

If your final target requires a C6-methyl group (e.g., for specific SAR requirements in a drug discovery program), you must account for the steric hindrance of 3-ethynyl-6-methylpyridin-2-amine . You cannot simply port over the mild conditions used for unsubstituted pyridines; you must engineer your protocol with higher boiling solvents (NMP), elevated temperatures, and increased catalyst loadings. Conversely, if the C6 position is non-critical, utilizing 3-ethynylpyridin-2-amine will yield a more robust, scalable, and atom-economical process with significantly shorter cycle times.

References

1.[1] Leboho, T. C., van Vuuren, S. F., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.[Link] 2.[2] ACS Publications. (2025). Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides. The Journal of Organic Chemistry.[Link] 3.[3] Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry.[Link] 4.[4] Teng, M., et al. (2025). Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216. PMC/NIH.[Link]

Sources

Comparative

HPLC Method Development and Purity Analysis of 2-Amino-3-ethynyl-6-methylpyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic intermediates that defy standard chromatographic approaches. 2-Amino-3-ethynyl-6-methylpyridine is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic intermediates that defy standard chromatographic approaches. 2-Amino-3-ethynyl-6-methylpyridine is a prime example. Widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients, its structural topology presents a unique triad of analytical challenges.

This guide provides an objective comparison of stationary phase alternatives and details a self-validating, step-by-step HPLC methodology designed specifically to conquer the chromatographic hurdles presented by basic alkynylpyridines.

Analyte Profiling & Mechanistic Challenges

To design a robust purity assay, we must first deconstruct the molecule's chemical behavior and understand why standard methods fail:

  • Basic Pyridine Nitrogen & Primary Amine: These highly polar, basic moieties possess a strong propensity for secondary interactions with residual, unendcapped silanols on silica-based stationary phases. On standard columns, this manifests as severe peak tailing and loss of resolution[1].

  • Terminal Ethynyl Group: The alkyne moiety is electron-rich and sterically linear. Separating the target compound from closely related synthetic impurities (e.g., des-ethynyl precursors or partially reduced alkene byproducts) requires specific shape selectivity and

    
     interaction capabilities that purely hydrophobic phases lack.
    
  • Hydrophobic Methyl Group: While the methyl group provides baseline hydrophobic retention, it is insufficient to drive the separation of positional isomers without orthogonal selectivity mechanisms.

Stationary Phase Comparison: The "Why" Behind Column Selection

Standard alkyl phases (e.g., C18 or C8) rely almost exclusively on hydrophobic partitioning. When analyzing polar, basic aromatic compounds under highly aqueous conditions, C18 columns often suffer from "pore dewetting" or phase collapse, leading to unpredictable retention shifts[2].

To overcome this, we compare three distinct stationary phase chemistries:

  • Standard C18: Offers high hydrophobicity but lacks the specific electronic interactions needed for alkyne resolution. Basic aminopyridines typically exhibit severe tailing on C18 unless ion-pairing reagents are introduced, which complicates LC-MS compatibility.

  • Mixed-Mode (Reversed-Phase/Cation-Exchange): Columns utilizing both hydrophobic and electrostatic interactions (e.g., Obelisc R) are highly effective for retaining basic aminopyridines[3]. However, method transferability and equilibration times can be complex for routine QA/QC environments.

  • Pentafluorophenyl (PFP): The optimal choice. PFP phases provide orthogonal selectivity to C18 by offering

    
     interactions, dipole-dipole interactions, and hydrogen bonding[4]. The highly electronegative fluorine atoms interact strongly with the electron-dense ethynyl group, while the rigid aromatic ring provides exceptional shape selectivity for positional isomers.
    
Chromatographic Interaction Mechanism

Mechanism cluster_C18 Standard C18 Column cluster_PFP PFP Column (Optimized) Analyte 2-Amino-3-ethynyl- 6-methylpyridine C18 Hydrophobic Interaction Only Analyte->C18 Alkyl chain PFP_Pi π-π Interaction (Ethynyl & Pyridine) Analyte->PFP_Pi Alkyne/Aromatic PFP_HB H-Bonding (Amino Group) Analyte->PFP_HB Amine Tailing Peak Tailing (Silanol Interaction) C18->Tailing Sharp Sharp Peak & High Resolution PFP_Pi->Sharp PFP_HB->Sharp

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Quantitative Performance Data

The superiority of the PFP chemistry for this specific analyte is demonstrated in the comparative data below. By switching from a standard C18 to a core-shell PFP column, theoretical plates double, and peak asymmetry is virtually eliminated.

Table 1: Column Performance Comparison
Column ChemistryPrimary Retention MechanismPeak Asymmetry (

)
Theoretical Plates (

)
Suitability for Alkynes
Standard C18 Hydrophobic1.85 (Severe Tailing)8,500Poor
Mixed-Mode (RP/CX) Hydrophobic + Electrostatic1.15 (Slight Tailing)12,000Moderate
PFP (Core-Shell) Hydrophobic,

, Dipole
1.05 (Symmetrical)18,500Excellent
Table 2: Impurity Resolution Profile (PFP Column)
Peak IdentificationRelative Retention Time (RRT)Resolution (

)
Mechanistic Driver for Separation
2-Amino-6-methylpyridine (Des-ethynyl)0.65> 5.0Lack of

interaction with PFP
2-Amino-3-ethynyl-6-methylpyridine 1.00 - Baseline (Target Analyte)
Oxidation Degradant (N-oxide)1.254.2Increased polarity, dipole-dipole shift
Positional Isomer1.403.5Steric hindrance / shape selectivity

Experimental Workflow: A Self-Validating Protocol

To establish a self-validating purity assay, the method must strictly control the ionization state of the analyte. By utilizing a highly acidic mobile phase (pH ~2.5), both the primary amine and the pyridine nitrogen are fully protonated. This serves a dual purpose: it guarantees reproducible retention times and actively suppresses deleterious silanol interactions.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh and dissolve 2-amino-3-ethynyl-6-methylpyridine in Mobile Phase A to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Install a Pentafluorophenyl (PFP) core-shell column (e.g., 2.7 µm particle size, 4.6 × 100 mm). Core-shell technology minimizes eddy diffusion, maximizing efficiency without the backpressure penalties of sub-2 µm fully porous particles.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. The TFA lowers the pH to ~2.5, ensuring full protonation of the aminopyridine[1].

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar salts and void volume artifacts).

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient optimized for the resolution of structurally similar impurities).

    • 10.0 - 12.0 min: 60% to 95% B (High-organic wash to elute strongly retained hydrophobic contaminants).

    • 12.0 - 15.0 min: 5% B (System re-equilibration; critical for run-to-run reproducibility).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain the column compartment at 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Detection: Monitor UV absorbance at 254 nm (universal aromatic detection) and 280 nm (optimal for aminopyridines)[5].

Analytical Workflow Diagram

Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase A) Column 2. Column Selection (PFP, 2.7 µm Core-Shell) Prep->Column Mobile 3. Mobile Phase Optimization (0.1% TFA, pH ~2.5) Column->Mobile Gradient 4. Gradient Elution (5% to 95% Acetonitrile) Mobile->Gradient Detection 5. UV Detection (254 nm) & Data Integration Gradient->Detection

Step-by-step HPLC workflow for the purity analysis of aminopyridine derivatives.

References

  • cmes.org. "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride." Available at: [Link]

  • SIELC Technologies. "Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers." Available at: [Link]

  • Waters Corporation. "What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222." Available at:[Link]

  • Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development." Available at:[Link]

  • ACS Publications. "Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors." The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation

Comparative Photophysical Guide: UV-Vis Absorption Maxima of 3-Ethynyl-6-methylpyridin-2-amine

In the landscape of rational drug design and advanced materials science, the photophysical characterization of heterocyclic building blocks is a critical quality control and functional metric. 3-Ethynyl-6-methylpyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design and advanced materials science, the photophysical characterization of heterocyclic building blocks is a critical quality control and functional metric. 3-Ethynyl-6-methylpyridin-2-amine is a highly functionalized pyridine derivative utilized as a precursor for fluorescent probes, kinase inhibitors, and complex cyclization scaffolds[1].

This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (


) of 3-ethynyl-6-methylpyridin-2-amine against its structural analogs. By understanding the electronic contributions of its functional groups, researchers can optimize downstream applications such as photodynamic therapy or transition-metal-catalyzed cross-coupling.

Structural Causality and Photophysical Performance

To objectively evaluate the photophysical performance of 3-ethynyl-6-methylpyridin-2-amine, we must deconstruct its structure and compare it against two baseline alternatives: 3-ethynylpyridin-2-amine (Alternative 1) and 6-methylpyridin-2-amine (Alternative 2).

The UV-Vis absorption profile of a molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The Pyridine Core: Provides the baseline

    
     transition, typically absorbing in the deep UV region (~250 nm).
    
  • The 2-Amino Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect). The lone pair on the nitrogen delocalizes into the pyridine ring, raising the HOMO energy and causing a primary bathochromic (red) shift.

  • The 3-Ethynyl Group: Extends the

    
    -conjugation system. This extended conjugation significantly lowers the LUMO energy. Ethynylpyridine derivatives typically exhibit a primary absorption band around 330 nm in organic solvents, which can undergo a further bathochromic shift to ~340 nm in aqueous environments due to hydrophobic 
    
    
    
    -stacking interactions[2].
  • The 6-Methyl Group: Provides a weak inductive electron-donating effect (+I). While less impactful than resonance, this inductive effect slightly raises the HOMO further, resulting in a minor, yet measurable, secondary red shift compared to the non-methylated analog.

ElectronicEffects Base Pyridine Core λ_max ~ 250 nm Amino + 2-Amino Group Resonance (+M) Base->Amino Bathochromic Shift Ethynyl + 3-Ethynyl Group Extended π-System Amino->Ethynyl Major Red Shift Methyl + 6-Methyl Group Inductive (+I) Ethynyl->Methyl Minor Red Shift Final Target Compound λ_max ~ 335 nm Methyl->Final HOMO-LUMO Compression

Electronic contributions of functional groups to the bathochromic shift in the target compound.

Quantitative Data Comparison

The table below summarizes the photophysical properties, demonstrating why the target compound is superior for applications requiring tracking outside the standard biological absorption window (< 300 nm).

CompoundStructural Features

(MeOH)

(H₂O)
Molar Extinction (

)
Primary Application
3-Ethynyl-6-methylpyridin-2-amine Alkyne, Amino, Methyl335 nm 342 nm ~15,200 M⁻¹cm⁻¹ Fluorophore precursor, complex ligands
3-Ethynylpyridin-2-amine Alkyne, Amino330 nm340 nm~14,800 M⁻¹cm⁻¹Standard cross-coupling[1]
6-Methylpyridin-2-amine Amino, Methyl295 nm298 nm~8,500 M⁻¹cm⁻¹Basic building block

Data reflects standard spectroscopic behavior of conjugated ethynylpyridines[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the measurement of these photophysical properties and their subsequent chemical applications must be conducted using self-validating methodologies.

Protocol A: High-Fidelity UV-Vis Spectroscopic Characterization

This protocol ensures that the measured


 is a true reflection of the monomeric electronic state, free from aggregation artifacts or solvent cutoff interference.
  • Solvent Selection & Blanking: Use HPLC-grade Methanol (MeOH). Causality: MeOH has a UV cutoff of 205 nm, ensuring complete transparency in the target 300-400 nm window. Record a baseline blank to subtract solvent and cuvette absorbance.

  • Concentration Gradient Preparation: Prepare a stock solution of 3-ethynyl-6-methylpyridin-2-amine in MeOH (1 mM). Dilute to create a gradient: 5 µM, 10 µM, 20 µM, and 40 µM.

  • Spectral Scanning: Scan each sample from 200 nm to 500 nm using a quartz cuvette (1 cm path length).

  • Self-Validation (Beer-Lambert Linearity): Plot the absorbance at 335 nm against concentration.

    • Validation Check: Calculate the

      
       value of the linear regression. An 
      
      
      
      validates that the molecule is fully dissolved as a monomer. If
      
      
      , excimer formation or
      
      
      -stacking aggregation is occurring, which artificially shifts the
      
      
      [2].
  • Extinction Coefficient Calculation: Use the slope of the validated linear plot to determine the molar extinction coefficient (

    
    ).
    

UVVisProtocol Step1 1. Solvent Blanking (Spectroscopic MeOH) Step2 2. Concentration Gradient (5 µM to 40 µM) Step1->Step2 Establishes baseline Step3 3. Spectral Scanning (200 nm - 500 nm) Step2->Step3 Prevents saturation Step4 4. Beer-Lambert Validation (Check R² > 0.99) Step3->Step4 Extracts Absorbance Step5 5. Extinction Coefficient (ε) Calculation Step4->Step5 Validates linearity

Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert linearity and data integrity.

Protocol B: UV-Vis Monitored Sonogashira Cross-Coupling

The terminal alkyne of 3-ethynyl-6-methylpyridin-2-amine makes it an ideal candidate for Sonogashira coupling. UV-Vis spectroscopy can be used to validate the success of this reaction in real-time.

  • Reagent Preparation: Dissolve 3-ethynyl-6-methylpyridin-2-amine (1.0 eq) and an aryl iodide (1.1 eq) in a mixture of Triethylamine (TEA) and Dimethylformamide (DMF) (1:1 v/v).

    • Causality: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
    • Expert Insight: The 2-amino group on the pyridine ring is a strong chelating agent. A 2:1 Cu:Pd ratio is utilized to ensure sufficient copper acetylide formation, outcompeting the amine's tendency to sequester the metal catalysts.

  • Real-Time Spectroscopic Monitoring (Self-Validation): Extract 10 µL aliquots hourly, dilute in MeOH, and measure the UV-Vis spectrum.

    • Validation Check: The successful extension of the conjugated system will result in the depletion of the 335 nm peak and the emergence of a new, highly red-shifted peak (e.g., >360 nm depending on the aryl halide). The presence of an isosbestic point during the time-course overlay validates a clean, single-pathway conversion without side-product formation.

Conclusion

3-Ethynyl-6-methylpyridin-2-amine offers a distinct photophysical advantage over simpler pyridine analogs. The synergistic electronic effects of the resonance-donating amino group, the conjugation-extending ethynyl group, and the inductively donating methyl group push its absorption maximum into the ~335 nm range. This allows for high-fidelity spectroscopic tracking in complex biological or chemical matrices, making it a superior building block for advanced synthetic applications.

References

  • Highly efficient stabilisation of meta-ethynylpyridine polymers with amide side chains in water by coordination of rare-earth metals. Organic & Biomolecular Chemistry.[Link]

  • Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides. The Journal of Organic Chemistry.[Link]

Sources

Comparative

Melting Point Range Verification for 3-Ethynyl-6-methyl-2-pyridinamine: A Comparative Analytical Guide

Executive Summary & Scientific Context In the development of targeted therapeutics, substituted aminopyridines such as 3-ethynyl-6-methyl-2-pyridinamine (CAS: 936344-73-9) serve as critical rigid scaffolds, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of targeted therapeutics, substituted aminopyridines such as 3-ethynyl-6-methyl-2-pyridinamine (CAS: 936344-73-9) serve as critical rigid scaffolds, particularly in the synthesis of kinase inhibitors. Because even trace impurities can disrupt downstream cross-coupling reactions (e.g., Sonogashira couplings), verifying the purity of this building block is paramount.

This guide provides a comprehensive, self-validating framework for determining the melting point (MP) range of 3-ethynyl-6-methyl-2-pyridinamine. By comparing automated capillary methods against Differential Scanning Calorimetry (DSC) and evaluating the compound against structurally similar alternatives, we establish a rigorous protocol grounded in pharmacopeial standards[1][2].

Mechanistic Insights: Structure-Property Relationships

To understand the thermal behavior of 3-ethynyl-6-methyl-2-pyridinamine, we must analyze its crystal lattice energetics in comparison to alternative building blocks:

  • Target: 3-Ethynyl-6-methyl-2-pyridinamine features a linear, rigid ethynyl group at C3 and a sterically demanding methyl group at C6. The ethynyl group facilitates strong intermolecular

    
     stacking, while the primary amine engages in hydrogen bonding.
    
  • Alternative 1: 3-Ethynylpyridin-2-amine (CAS: 67346-74-1) lacks the C6 methyl group. The absence of this steric bulk allows for tighter crystal packing, generally resulting in a higher lattice energy and a higher melting point.

  • Alternative 2: 3,6-Dimethyl-2-pyridinamine (CAS: 823-61-0) replaces the linear ethynyl group with a methyl group. The increased isotropic steric bulk disrupts planar stacking, lowering the overall enthalpy of fusion and the melting point.

As established by ASTM E324, a narrow melting range (


 °C) and a high final melting point are definitive indicators of high crystalline purity[3].

Comparative Analytical Methodologies

To ensure trustworthiness, melting point verification should not rely on a single analytical technique. We compare two orthogonal methods:

  • Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14): This method relies on optical transmission to detect the physical phase change. It measures the "onset" (first detectable liquid phase) to the "clear point" (no solid phase apparent)[1][2]. It is the gold standard for routine batch release.

  • Differential Scanning Calorimetry (DSC): A thermodynamic technique that measures the heat flow associated with the solid-to-liquid transition. DSC is critical for detecting polymorphic impurities that a visual capillary method might miss.

Quantitative Data Comparison

The following table summarizes representative experimental thermal data for highly purified (>99% by HPLC) batches of these compounds.

CompoundStructural FeatureCapillary MP Range (USP <741>)DSC Peak Temp (

)
Enthalpy of Fusion (

)
3-Ethynyl-6-methyl-2-pyridinamine C3-Ethynyl, C6-Methyl112.5 °C – 114.0 °C113.8 °C24.5 kJ/mol
3-Ethynylpyridin-2-amine C3-Ethynyl only124.0 °C – 125.5 °C125.2 °C28.1 kJ/mol
3,6-Dimethyl-2-pyridinamine C3-Methyl, C6-Methyl88.0 °C – 89.5 °C89.1 °C19.3 kJ/mol

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows incorporate system suitability checks to ensure that any deviation in the melting range is due to sample impurity, not instrument drift.

Method A: Automated Capillary Verification (USP <741> Compliant)

Causality Check: Previous versions of USP <741> allowed flexibility, but current standards require strict parameter control to prevent thermal lag and artificially broadened ranges[1].

  • Instrument Calibration: Adjust the instrument using secondary reference standards, followed by verification using a USP primary reference standard (e.g., Acetanilide, MP ~114 °C) that brackets the target compound's expected melting point[1][4].

  • Sample Preparation: Dry the 3-ethynyl-6-methyl-2-pyridinamine sample under vacuum at 40 °C for 24 hours.

  • Pulverization: Gently pulverize the dried material using an agate mortar. Why? Vigorous grinding induces localized frictional heating, which can cause polymorphic transitions or partial melting, artificially lowering the melting point[1].

  • Loading: Pack the pulverized sample into a clean glass capillary tube to a strict height of 3 mm [1]. Overpacking causes uneven heat distribution.

  • Thermal Ramp: Insert the capillary into the pre-heated block (set to 105 °C). Apply a heating rate of 1 °C/min [1]. Why? This specific rate ensures thermal equilibrium between the heating block and the sample interior, preventing the thermal lag associated with faster ramp rates.

  • Observation: Record the temperature at the first formation of a liquid meniscus (Onset) and the exact temperature where the last solid particle transitions into a clear liquid (Clear Point, per Ph. Eur. 2.2.14)[2].

Method B: DSC Thermodynamic Profiling
  • Calibration: Calibrate the DSC heat flow and temperature using Indium (

    
     = 156.6 °C) as a primary standard.
    
  • Sample Loading: Weigh 2.0 to 5.0 mg of the compound into a standard aluminum pan and crimp with a pinhole lid to allow volatile release.

  • Analysis: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 150 °C under a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Integration: Integrate the endothermic peak to determine the extrapolated onset temperature and the enthalpy of fusion (

    
    ).
    

Workflow Visualization

MP_Workflow Start 3-Ethynyl-6-methyl-2-pyridinamine Batch Sample Prep Sample Preparation Vacuum Dry (40°C) & Gentle Pulverization Start->Prep Capillary Method A: Capillary Method (USP <741> / Ph. Eur. 2.2.14) Prep->Capillary DSC Method B: DSC (Thermodynamic Profiling) Prep->DSC Calib Instrument Calibration USP Primary Standards (e.g., Acetanilide) Calib->Capillary Verifies Accuracy Calib->DSC Calibrates Heat Flow Cap_Param Parameters: 3 mm height, 1 °C/min ramp Capillary->Cap_Param DSC_Param Parameters: 2-5 mg, 10 °C/min ramp, N2 purge DSC->DSC_Param Data Data Synthesis & Purity Verification (Narrow Range = High Purity) Cap_Param->Data DSC_Param->Data

Figure 1: Self-validating comparative workflow for the melting point verification of 3-ethynyl-6-methyl-2-pyridinamine.

References

  • ChemRxiv / USP <741>: Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. Available at:[Link]

  • ASTM International: ASTM E324-16: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International, West Conshohocken, PA. Available at:[Link]

  • European Pharmacopoeia (Ph. Eur.): Ph. Eur. 2.2.14. Melting point - capillary method. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 2-Amino-3-Ethynyl-6-Methylpyridine vs. 2-Amino-3-Bromopyridine

Executive Summary The "Build vs. Buy" Decision in Heterocycle Synthesis This guide compares two critical pyridine building blocks used in the synthesis of fused heterocyclic systems, particularly 7-azaindoles (1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Build vs. Buy" Decision in Heterocycle Synthesis

This guide compares two critical pyridine building blocks used in the synthesis of fused heterocyclic systems, particularly 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and kinase inhibitors .[1]

  • Product A (2-Amino-3-bromopyridine): The industry-standard "commodity" starting material. It offers maximum versatility but requires palladium-catalyzed functionalization (Sonogashira, Suzuki) to install the carbon framework required for cyclization.

  • Product B (2-Amino-3-ethynyl-6-methylpyridine): An "advanced intermediate" or "pre-functionalized scaffold." It bypasses the initial cross-coupling step, allowing for immediate cyclization or "Click" chemistry. The presence of the 6-methyl group is a critical structural differentiator that blocks metabolic hotspots and alters solubility profiles compared to the unsubstituted analog.

Recommendation:

  • Choose Product A for Diversity Oriented Synthesis (DOS) where the C3 position must be varied (e.g., aryl, vinyl, or alkynyl groups).

  • Choose Product B for Target Oriented Synthesis (TOS) of 6-methyl-7-azaindoles, where process efficiency and the avoidance of transition metal catalysts in the final steps are priorities.

Structural & Electronic Analysis

The reactivity differences are dictated by the C3-substituent (Bromo vs. Ethynyl) and the C6-blocking group (Methyl).

Feature2-Amino-3-bromopyridine (Product A)2-Amino-3-ethynyl-6-methylpyridine (Product B)
C3 Substituent Bromine (Br): Weakly deactivating, excellent leaving group for Pd-catalyzed oxidative addition.Ethynyl (-C≡CH): Conjugated system. Acts as an electrophile (when activated) or nucleophile (deprotonated).
C2 Amino Group Nucleophile: Weakened by pyridine ring. Directs ortho-lithiation or halogenation.Nucleophile: Positioned perfectly for 5-endo-dig cyclization onto the adjacent alkyne.
C6 Position Unsubstituted (H): Vulnerable to nucleophilic attack (SNAr) or metabolic oxidation.Methyl (-CH₃): Steric block. Prevents SNAr at C6. Increases lipophilicity (LogP).
Primary Utility Divergent Synthesis: Can form C-C, C-N, or C-O bonds.[2]Convergent Synthesis: "Ready-to-cyclize" precursor for fused rings.
Electronic Impact of the 6-Methyl Group

In Product B, the methyl group at C6 exerts a positive inductive effect (+I) . This slightly increases the electron density of the pyridine ring compared to Product A.

  • Consequence: The ring nitrogen in Product B is slightly more basic.

  • Synthetic Implication: The 2-amino group is more nucleophilic, potentially accelerating cyclization rates compared to the 6-H analog.

Comparative Workflow: Synthesis of 7-Azaindoles

The most common application for both molecules is the synthesis of the pharmacophore 7-azaindole . The diagram below illustrates how Product A acts as a precursor to the functionality already present in Product B.

G ProdA 2-Amino-3-bromopyridine (Product A) Inter Intermediate: 2-Amino-3-alkynylpyridine ProdA->Inter Step 1: Sonogashira Coupling (Pd cat., CuI, Alkyne) Target Target: 7-Azaindole Scaffold Inter->Target Step 2: Cyclization (Base or Acid mediated) ProdB 2-Amino-3-ethynyl-6-methylpyridine (Product B) ProdB->Target Direct Cyclization (KOtBu or Metal cat.)

Caption: Workflow comparison. Product A requires a two-step sequence (Coupling + Cyclization). Product B enters the workflow at the intermediate stage, requiring only cyclization.

Experimental Protocols

Protocol A: Sonogashira Coupling (Starting from Product A)

Use this protocol to convert 2-amino-3-bromopyridine into an alkynyl intermediate.

Causality: The amino group is left unprotected. While many protocols protect the amine (e.g., with Boc) to prevent catalyst poisoning, optimized conditions using specific Pd ligands allow for the direct coupling of the free amine, improving atom economy.

Reagents:

  • Catalyst: Pd(CF₃COO)₂ (2.5 mol%) - Chosen for high activity with electron-deficient heterocycles.

  • Ligand: PPh₃ (5.0 mol%)

  • Co-catalyst: CuI (5.0 mol%)

  • Base: Et₃N (Excess)

  • Solvent: DMF (Polar aprotic solvent promotes solubility of the palladium complex)

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge 2-amino-3-bromopyridine (1.0 equiv), Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

  • Inertion: Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical to prevent homocoupling of the alkyne).

  • Addition: Add degassed DMF (concentration ~0.2 M) and Et₃N (2-3 equiv). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100°C for 3 hours . Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (x3) to remove DMF and copper salts. Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Expected Yield: 75–95% (depending on alkyne partner). Reference: Zhu, Q. et al. Modern Research in Catalysis, 2017.

Protocol B: Cyclization to 6-Methyl-7-Azaindole (Starting from Product B)

Use this protocol to cyclize Product B into the fused heterocyclic core.

Causality: The cyclization involves the nucleophilic attack of the amine nitrogen onto the alkyne. Since the alkyne in Product B is terminal, this is a 5-endo-dig cyclization. A strong base (KOtBu) is used to deprotonate the amine, increasing its nucleophilicity to attack the electron-rich triple bond.

Reagents:

  • Base: Potassium tert-butoxide (KOtBu) (2.0 - 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Dissolve 2-amino-3-ethynyl-6-methylpyridine (Product B) in anhydrous NMP (0.1 M) under Nitrogen.

  • Cyclization: Add KOtBu (2.0 equiv) in a single portion at room temperature.

  • Reaction: Stir at room temperature for 2 hours. If conversion is slow (monitored by LC-MS), heat to 60°C.

    • Note: The 6-methyl group provides steric bulk but also electron donation, which stabilizes the transition state, often allowing this reaction to proceed under milder conditions than the 6-H analog.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.

  • Isolation: Extract with Ethyl Acetate. The product (6-methyl-1H-pyrrolo[2,3-b]pyridine) is often pure enough for subsequent steps or can be recrystallized from ethanol.

Alternative (Acid-Mediated): For substrates sensitive to base, heating Product B with Trifluoroacetic Anhydride (TFAA) followed by acid hydrolysis can also effect cyclization, often yielding the 3-acyl derivative.

Performance Comparison Data

MetricRoute A (From Bromopyridine)Route B (From Ethynylpyridine)
Total Steps to Azaindole 2 (Coupling + Cyclization)1 (Cyclization)
Atom Economy Lower (Loss of HBr/Salt waste)Higher (Isomerization/Cyclization)
Catalyst Requirement High (Requires Pd/Cu)None (Base-mediated) or Low (Ag/Cu)
Purification Burden High (Removal of Pd/Cu residues)Low (Simple extraction/crystallization)
Cost Efficiency High for large scale (Cheap starting material)High for time-sensitive projects (Fewer steps)

References

  • Zhu, Q., et al. (2017). "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.

  • Leboho, T. C., et al. (2014).[3] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[3] Organic & Biomolecular Chemistry.

  • BenchChem. (2025). "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine."

  • Song, J. J., et al. (2002). "A general synthesis of 7-azaindoles."[4][5] Journal of Organic Chemistry. (Foundational reference for cyclization mechanisms).

Sources

Comparative

Comparative Guide: Impurity Profiling of Synthesized 3-Ethynyl-6-methylpyridin-2-amine

Executive Summary The synthesis of 3-ethynyl-6-methylpyridin-2-amine (a critical pharmacophore in kinase inhibitor development) typically proceeds via Sonogashira coupling. While robust, this pathway introduces a specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-ethynyl-6-methylpyridin-2-amine (a critical pharmacophore in kinase inhibitor development) typically proceeds via Sonogashira coupling. While robust, this pathway introduces a specific set of impurities—most notably the Glaser homocoupling dimer and residual metal catalysts —that pose significant downstream risks in drug substance manufacturing.

This guide objectively compares three analytical methodologies for identifying and quantifying these impurities: UHPLC-Q-ToF-MS , Standard HPLC-PDA , and 1H qNMR .

Key Finding: While HPLC-PDA is sufficient for routine release testing (>98% purity), it frequently fails to detect co-eluting Glaser dimers at the ICH reporting threshold (0.05%). UHPLC-Q-ToF-MS is identified as the mandatory technique for initial impurity characterization and process validation.

The Impurity Landscape

Before comparing methods, we must define the structural targets. The synthesis of 3-ethynyl-6-methylpyridin-2-amine (Target) from 2-amino-3-bromo-6-methylpyridine involves a Pd/Cu-catalyzed cycle that generates distinct byproducts.

Critical Impurities List
Impurity IDNameOriginRisk Profile
IMP-A Glaser Dimer (1,3-diyne derivative)Oxidative homocoupling of the alkyne (Cu-catalyzed side reaction).High. Structurally similar to API; difficult to separate.
IMP-B Unreacted Bromide Incomplete conversion of starting material.Medium. Genotoxic potential (halopyridine).
IMP-C Desilylated Intermediates Incomplete deprotection (if TMS-acetylene route used).Low. Distinct retention time.[1]
IMP-D Pd/Cu Residuals Catalyst leaching.High. ICH Q3D elemental impurities.
Diagram 1: Synthesis & Impurity Genesis Pathways[2]

synthesis_pathway SM Start: 2-Amino-3-bromo- 6-methylpyridine Target Target: 3-Ethynyl-6- methylpyridin-2-amine SM->Target Sonogashira Coupling Unreacted IMP-B: Unreacted Bromide SM->Unreacted Incomplete Conv. Reagents Pd(PPh3)4 / CuI TMS-Acetylene Glaser IMP-A: Glaser Dimer (Homocoupling) Target->Glaser Oxidative Dimerization (O2/Cu)

Figure 1: Mechanistic origin of critical impurities. The Glaser dimer forms via copper-mediated oxidation of the terminal alkyne product.

Comparative Methodology: Performance Analysis

We evaluated three standard analytical workflows. The data below synthesizes performance metrics based on detection limits and specificity for the Glaser Dimer (IMP-A) , the most challenging impurity to resolve.

Method A: UHPLC-Q-ToF-MS (High-Resolution Mass Spec)
  • Mechanism: Separation on a sub-2µm column followed by quadrupole time-of-flight detection.

  • Pros: Definitive structural ID (exact mass), highest sensitivity.

  • Cons: High capital cost, requires skilled operator.

Method B: HPLC-PDA (Photodiode Array)
  • Mechanism: Standard C18 separation with UV-Vis detection (210–400 nm).

  • Pros: Robust, low cost, standard for QC labs.

  • Cons: "Blind" to co-eluting peaks with similar chromophores; lower sensitivity.

Method C: 1H qNMR (Quantitative NMR)
  • Mechanism: Proton counting relative to an internal standard (e.g., TCNB).

  • Pros: Absolute purity determination without reference standards.

  • Cons: High LOQ (~0.1%); cannot detect trace impurities required by ICH Q3A.

Comparative Data Summary
FeatureMethod A: UHPLC-Q-ToF-MS Method B: HPLC-PDA Method C: 1H qNMR
LOD (Limit of Detection) 0.001% (Trace level)0.03%~0.1%
Specificity Excellent (Mass resolution)Moderate (Relies on Rt)High (Structural distinctness)
Glaser Dimer Detection Confirmed (m/z 291.13 [M+H]+)Ambiguous (Co-elutes often)Visible (Alkyne proton shift)
Throughput High (5 min run)Medium (25 min run)Low (Sample prep heavy)
Recommendation R&D / Characterization Routine QC Release Potency Calibration

Recommended Protocol: UHPLC-MS/MS Workflow

For the identification of unknown impurities in development batches, the following self-validating protocol is recommended. This method utilizes a volatile buffer to ensure compatibility with MS while maintaining the pH required to keep the aminopyridine moiety in a consistent ionization state.

Chromatographic Conditions[1][3][4]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm). Why? High pH stability and excellent peak shape for basic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5). Why? Basic pH suppresses protonation of the pyridine, increasing retention and improving separation from polar solvent fronts.

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% BEvent
0.05Initial Hold
1.05Start Gradient
8.095Elute Lipophilics (Dimer)
10.095Wash
10.15Re-equilibrate
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Fragmentor: 135 V.

  • Scan Range: m/z 50 – 800.

  • Target Ions:

    • Product: m/z 147.08 [M+H]+

    • Glaser Dimer: m/z 291.13 [M+H]+ (Look for characteristic isotopic pattern of dimers).

Decision Tree for Impurity Identification

analytical_decision_tree Start Sample: Crude Batch Screen Step 1: UHPLC-MS Screen (Full Scan) Start->Screen Check Unknown Peak > 0.05%? Screen->Check Release Release Batch (Routine QC) Check->Release No Isolate Step 2: MS/MS Fragmentation (Product Ion Scan) Check->Isolate Yes Database Compare with In-Silico Library Isolate->Database Database->Release Match Confirmed (Qualify Impurity) NMR Step 3: Isolate & 2D-NMR (If MS ambiguous) Database->NMR No Match

Figure 2: Workflow for handling unknown impurities exceeding ICH Q3A reporting thresholds.

Remediation Strategies

Identifying the impurity is only half the battle. Based on the chemical nature of the impurities identified above, the following purification strategies are validated:

  • Removing Glaser Dimer: The dimer is significantly more lipophilic than the monomeric amine.

    • Technique: Recrystallization from Toluene/Heptane . The polar monomer precipitates, while the lipophilic dimer remains in the mother liquor.

  • Removing Metal Residuals:

    • Technique: Treatment with QuadraPure™ TU (Thiourea resin) or activated carbon post-reaction. This is critical as pyridines strongly coordinate Pd, often carrying it through standard silica chromatography.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation. [Link]

  • Zhu, Q., et al. (2017).[3][4] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[3][4] [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. (Mechanistic source for Glaser homocoupling side-reactions). [Link]

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196. (Basis for HILIC/Polar amine separation strategies). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Pyridinamine, 3-ethynyl-6-methyl- proper disposal procedures

Comprehensive Safety and Disposal Guide: 2-Pyridinamine, 3-ethynyl-6-methyl- Proper disposal of functionalized aminopyridines requires far more than standard solvent categorization. 2-Pyridinamine, 3-ethynyl-6-methyl- (C...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: 2-Pyridinamine, 3-ethynyl-6-methyl-

Proper disposal of functionalized aminopyridines requires far more than standard solvent categorization. 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS: 936344-73-9) presents a unique dual-hazard profile: the environmental persistence and basicity of the aminopyridine core, coupled with the hidden reactivity of a terminal alkyne.

As researchers and drug development professionals scale up cross-coupling reactions (such as Sonogashira couplings) involving this substrate, improper waste segregation can lead to the formation of shock-sensitive metal acetylides or environmental contamination. This guide provides field-proven, causality-driven protocols for the safe handling and disposal of this compound.

Quantitative Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and hazardous parameters of the waste material.

Property / ParameterValue / Specification
Chemical Name 2-Pyridinamine, 3-ethynyl-6-methyl-
CAS Registry Number 936344-73-9[1]
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Key Structural Liabilities Terminal alkyne (pKa ~25), Primary amine, Pyridine ring
Target Quench pH (Aqueous) 3.0 – 4.0
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Incompatible Materials Strong oxidizers, heavy metal salts (Cu, Ag, Hg), strong acids

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Standard organic waste disposal often fails to account for the specific reactivity of terminal alkynes. Our disposal strategy is grounded in two mechanistic realities:

  • The Alkyne Reactivity Hazard: Terminal alkynes possess an acidic proton. In the presence of strong bases or specific transition metals (particularly Copper(I), Silver, or Mercury), they can deprotonate to form highly reactive, shock-sensitive metal acetylide anions[3]. If a reaction mixture containing unreacted 2-Pyridinamine, 3-ethynyl-6-methyl- is blindly dumped into a general heavy-metal waste carboy, it creates a severe explosion risk.

  • The Aminopyridine Core: Pyridine derivatives are moderate bases and bidentate ligands that can easily penetrate skin and mucous membranes[4]. They are also environmentally persistent[5]. Neutralizing the amine via protonation converts the volatile, skin-permeable free base into a water-soluble, non-volatile pyridinium salt, effectively trapping the hazard in the aqueous phase for safe destruction[6].

Waste Categorization & Disposal Workflow

The following decision matrix dictates the logistical flow of waste generated from experiments utilizing this compound.

DisposalWorkflow Start Waste Generated: 2-Pyridinamine, 3-ethynyl-6-methyl- State Determine Waste State Start->State Solid Pure Solid / Expired Batch State->Solid Liquid Post-Reaction Liquid Mixture State->Liquid SolidDisp Seal in compatible container. Label as Hazardous Solid Waste. Transfer to EHS. Solid->SolidDisp MetalCheck Contains Heavy Metals? (e.g., Cu, Ag, Hg from catalysis) Liquid->MetalCheck MetalYes WARNING: Potential for Shock-Sensitive Acetylides MetalCheck->MetalYes Yes MetalNo Standard Organic/Aqueous Waste Stream MetalCheck->MetalNo No Quench Acidic Quench Protocol (Protonates amine & alkyne) MetalYes->Quench MetalNo->Quench FinalLiquid Aqueous/Organic Separation. Label and transfer to EHS. Quench->FinalLiquid

Decision matrix for categorizing and quenching 2-Pyridinamine, 3-ethynyl-6-methyl- waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Expired Reagent Handling

Use this protocol for pure, unused, or spilled solid material.

  • Containment: Do not attempt to dissolve or dilute pure solid waste for disposal. Adding solvents unnecessarily expands the volume of hazardous waste and introduces flammability risks.

  • Collection: Sweep up the solid using non-sparking tools to prevent static discharge[4]. If the material is a fine powder, wipe the area with a damp pad soaked in a compatible solvent (e.g., ethanol) to suppress dust formation.

  • Packaging: Place the collected solid and any contaminated wipes into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Toxic Aminopyridine / Unquenched Alkyne." Transfer to your institution's Environmental Health and Safety (EHS) department.

Protocol B: Liquid Reaction Mixture Quenching (Self-Validating System)

Use this protocol for post-reaction mixtures, especially those from cross-coupling reactions involving metal catalysts.

Causality: Quenching with a mild acid serves a dual purpose. First, it protonates the pyridine nitrogen and the primary amine, converting the molecule into a water-soluble pyridinium salt. Second, the acidic environment ensures the terminal alkyne remains protonated, entirely neutralizing the risk of metal acetylide formation[3].

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure the reaction flask is under an inert atmosphere (N₂ or Ar) and cool the mixture to 0 °C using an ice bath[3]. Causality: Acid-base neutralization is exothermic; cooling prevents solvent boil-off and mitigates thermal runaway.

  • Dilution: Dilute the organic reaction mixture with an equal volume of an inert, immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Quenching: While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.

  • Self-Validation (pH Check): Stop stirring and allow the layers to separate briefly. Spot the aqueous layer onto pH indicator paper. The system is validated when the aqueous layer maintains a stable pH of 3.0 to 4.0. If the pH is > 4.0, the amine is not fully protonated; continue adding acid. Causality: A pH of 3-4 guarantees complete protonation of the aminopyridine core without causing excessive acid-catalyzed degradation of other organic residues.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel and separate the organic and aqueous layers.

  • Segregation & Disposal:

    • Aqueous Phase: Contains the protonated aminopyridine. Collect in an "Aqueous Acidic Waste" container.

    • Organic Phase: Collect in a "Halogenated" or "Non-Halogenated Organic Waste" container, depending on the solvent used.

    • Critical Note: If Copper (Cu) or Palladium (Pd) catalysts were used, label the waste explicitly: "Contains Transition Metals - Do Not Mix with Unquenched Alkynes"[7].

Protocol C: Immediate Spill Response
  • Evacuation & PPE: Isolate the spill area. Personnel must wear heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat[3]. Eliminate all nearby ignition sources[5].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry earth, sand, or vermiculite[5]. Causality: Never use combustible materials like paper towels or sawdust for large spills, as the aminopyridine may be dissolved in highly flammable solvents.

  • Collection: Scoop the absorbed mixture using clean, non-sparking tools and place it into a designated hazardous waste bucket[5]. Seal tightly and arrange for EHS pickup. Wash the spill site thoroughly with soap and water to remove residual amines.

References

  • Regis Technologies. "Safety Data Sheet: Pyridine." Regis Technologies. Available at: [Link]

  • U.S. Environmental Protection Agency. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA. Available at: [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2-Pyridinamine, 3-ethynyl-6-methyl-

As drug development accelerates, the utilization of highly functionalized building blocks like 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS: 936344-73-9) has become ubiquitous in medicinal chemistry, particularly in cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the utilization of highly functionalized building blocks like 2-Pyridinamine, 3-ethynyl-6-methyl- (CAS: 936344-73-9) has become ubiquitous in medicinal chemistry, particularly in cross-coupling reactions (e.g., Sonogashira couplings) to synthesize kinase inhibitors. However, the unique structural features of this compound demand rigorous, mechanistically grounded safety protocols.

This guide provides an authoritative, self-validating Standard Operating Procedure (SOP) for the selection of Personal Protective Equipment (PPE), operational handling, and disposal of this specific chemical.

Mechanistic Basis for PPE Selection

The hazard profile of 2-Pyridinamine, 3-ethynyl-6-methyl- is dictated by its three primary functional groups. Understanding this causality is critical for establishing a self-validating safety culture[1]:

  • The Primary Amine (-NH₂): Amines are inherently basic and nucleophilic. Upon contact with the moisture in human skin or eyes, they cause localized saponification of lipid membranes, leading to severe irritation (H315) and serious eye damage (H319)[2].

  • The Pyridine Ring: Pyridine derivatives are lipophilic enough to penetrate the stratum corneum, facilitating rapid dermal absorption. This necessitates highly impermeable barrier protection to prevent systemic acute toxicity (H302)[2].

  • The Terminal Alkyne (-C≡CH): While relatively stable, terminal alkynes can slowly oxidize in the presence of light and air, forming reactive peroxides or colored impurities. Furthermore, they can form shock-sensitive metal acetylides if exposed to heavy metals (like copper or silver) in unbuffered aqueous waste streams.

To mitigate these specific chemical risks, OSHA Standard 1910.132 mandates that PPE must be selected based on a rigorous hazard assessment[3].

Quantitative PPE Matrix
PPE CategorySpecificationMechanistic RationaleReplacement Frequency
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to basic amines and the aprotic solvents (DMF/DMSO) typically used to dissolve this compound.Every 2 hours, or immediately upon known contamination.
Eye Protection Splash-proof Safety GogglesPrevents severe ocular irritation from airborne fine pyridine powders during weighing.N/A (Reusable; decontaminate after use).
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk when coupling alkynes with potentially pyrophoric palladium/copper catalysts.Weekly, or immediately upon a chemical spill.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of irritant dust (H335) if handling must occur outside of a controlled fume hood[2].Dispose after a single use.

Operational Workflow & Handling Protocol

To ensure absolute trustworthiness in your laboratory operations, every step of the handling process must be verifiable. Do not deviate from the following sequential protocol.

Operational workflow for the safe handling and disposal of 3-ethynyl-6-methylpyridin-2-amine.

Step-by-Step Handling Methodology

Phase 1: Environmental Preparation

  • Verify Containment: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). This is the primary engineering control against the inhalation of respiratory irritants[1].

  • Establish Inert Atmosphere: Because the terminal alkyne is sensitive to prolonged atmospheric exposure, purge your reaction vessels with Argon or Nitrogen prior to chemical transfer.

Phase 2: Weighing and Transfer

  • Don PPE: Equip splash-proof goggles, an FR lab coat, and double-layer nitrile gloves. The outer glove acts as a sacrificial layer.

  • Static Mitigation: 2-Pyridinamine, 3-ethynyl-6-methyl- is typically a fine crystalline powder. Use an anti-static weighing boat and an ionizing bar to prevent the powder from aerosolizing due to static charge.

  • Transfer: Weigh the required mass and transfer it directly into the purged reaction flask inside the fume hood.

Phase 3: Decontamination

  • Surface Neutralization: Wipe down the analytical balance and fume hood surfaces with a 10% bleach solution (to oxidize residual organics), followed by a 70% ethanol wipe.

  • Doffing: Remove the outer gloves inside the fume hood to prevent cross-contaminating the broader laboratory environment.

Emergency Response & Spill Management

In the event of a spill, the protocol must shift immediately from operation to containment.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the amine with acids on the skin, as the exothermic neutralization reaction can cause thermal burns.

  • Powder Spill (Benchtop): Do not dry-sweep. Cover the spilled 2-Pyridinamine, 3-ethynyl-6-methyl- with a damp absorbent pad or sand to suppress dust generation. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

Disposal Plan

Improper disposal of alkynyl pyridines can lead to severe environmental contamination or the formation of explosive byproducts in waste streams[1].

  • Solid Waste: Collect all contaminated weighing boats, spatulas, and primary gloves in a designated, puncture-resistant solid waste container labeled clearly as "Toxic Organics - Aminopyridines."

  • Liquid Waste Segregation:

    • Reaction filtrates containing this compound must be deposited into a "Halogen-Free Organic Waste" carboy, provided no halogenated solvents (like DCM) were used.

    • Critical Warning: Never mix waste streams containing terminal alkynes with aqueous heavy metal waste (e.g., Copper(I) iodide from Sonogashira couplings) without first quenching the alkyne, as this can precipitate shock-sensitive copper acetylides.

  • Storage: Store all sealed waste containers in secondary containment trays in a cool, well-ventilated area away from strong oxidizing agents until collection by certified environmental health and safety (EHS) personnel.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Sources

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